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  • Product: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide
  • CAS: 73410-11-4

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) and its Interaction with the TRPM8 Receptor

Abstract This technical guide provides an in-depth examination of the binding affinity and functional characterization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly known as WS-23, with the Transient Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth examination of the binding affinity and functional characterization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly known as WS-23, with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8, the primary sensor for cold and cooling agents in the human body, is a critical target for industries ranging from consumer products to pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying principles, step-by-step experimental protocols for determining binding affinity, and expert insights into data interpretation. We will delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. The guide synthesizes information from authoritative sources to provide a comprehensive understanding of the WS-23 and TRPM8 interaction.

Introduction: The Sensation of Cool and its Molecular Target

The ability to perceive cold is a fundamental sensory experience, crucial for survival and our interaction with the environment. This sensation is not merely a physical response to temperature but a complex biological process mediated by specialized proteins. At the forefront of this process is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, often referred to as the "cold and menthol receptor".[1][2][3]

TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1][4] Its activation by stimuli such as cool temperatures (below ~28°C) or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and signals the sensation of cold to the brain.[1][2][3][5] Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological conditions, including pain, inflammation, and certain types of cancer, making it a significant target for therapeutic intervention.[6][7][8][9]

While menthol is the most well-known natural agonist of TRPM8, a class of synthetic cooling agents has been developed to elicit a cooling sensation, often without the characteristic minty aroma of menthol.[5] Among these, N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) has gained prominence.[1][5] WS-23 is valued for its clean, potent cooling effect. Understanding the precise nature of its interaction with the TRPM8 receptor—specifically its binding affinity—is paramount for its effective application and the development of new, more selective modulators. This guide will provide the technical framework for elucidating this critical molecular interaction.

The Interacting Partners

The Ligand: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23)

WS-23 belongs to a family of synthetic carboxamide cooling agents. Unlike menthol, which possesses a cyclic terpene alcohol structure, WS-23 lacks the cyclohexyl ring feature that is common in many other TRPM8 agonists.[8] This structural distinction is significant, as it influences its binding mode and selectivity. While potent, studies have shown that WS-23 activates TRPM8 with a lower potency (EC50 in the millimolar range) compared to other menthol derivatives that possess a hexacyclic ring structure.[6][8]

Chemical Structure:

  • IUPAC Name: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

  • Common Name: WS-23

The primary mechanism of action for WS-23 is the direct activation of the TRPM8 channel, leading to the perception of coolness.[1][5]

The Receptor: Transient Receptor Potential Melastatin 8 (TRPM8)

TRPM8 is a tetrameric ion channel, meaning it is composed of four identical protein subunits that assemble to form a central pore through the cell membrane. Each subunit contains six transmembrane helices (S1-S6), with a pore loop located between S5 and S6. The N- and C-termini are located intracellularly. The region encompassing S1-S4 is considered the voltage-sensing domain, which is also critical for ligand binding.[10][11]

Activation of TRPM8 is a complex, multimodal process.[7] It is gated by:

  • Cold Temperatures: A drop in temperature causes conformational changes that open the channel.[1]

  • Voltage: The channel's activity is modulated by the membrane potential.[12]

  • Chemical Agonists: Compounds like menthol and WS-23 bind to the channel and stabilize its open state.[12][13]

The influx of Ca²⁺ through the opened TRPM8 channel is a key signaling event, initiating a cascade that leads to neurotransmitter release and the perception of cold.[1][5]

Caption: TRPM8 channel activation by cold or agonists like WS-23.

Methodologies for Determining Binding Affinity and Potency

Quantifying the interaction between a ligand like WS-23 and its target receptor, TRPM8, can be approached through direct binding assays or indirect functional assays. Each methodology provides unique, yet complementary, information.

Functional Potency via Calcium Imaging Assays

A functional assay measures the biological response resulting from the ligand-receptor interaction. For TRPM8, the most direct functional output is the influx of calcium upon channel activation. This is typically measured using fluorescent calcium indicators. The result of this assay is the EC50 (half-maximal effective concentration), which represents the concentration of WS-23 required to elicit 50% of the maximum cellular response.

Principle of the Assay: This technique relies on a cell line (e.g., HEK293 or CHO cells) that has been engineered to stably express the human TRPM8 channel.[14] These cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[15] In its resting state, the dye exhibits low fluorescence. When TRPM8 is activated by WS-23, Ca²⁺ flows into the cell and binds to the dye, causing a significant increase in its fluorescence intensity. This change in fluorescence is directly proportional to the amount of intracellular calcium and, by extension, to the degree of TRPM8 channel activation. The fluorescence is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[14][16]

Detailed Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Rationale: A stable, healthy cell monolayer is crucial for reproducible results. HEK293 cells are a common choice due to their robust growth and high transfection efficiency.

    • Procedure: Culture HEK293 cells stably expressing hTRPM8 in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic). Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will achieve ~90% confluency on the day of the assay.[15] Incubate for 24-48 hours.

  • Dye Loading:

    • Rationale: The AM ester form of the dye allows it to passively diffuse across the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, fluorescent form of the dye inside the cell.

    • Procedure: Prepare a loading buffer containing Fluo-4 AM dye (e.g., from an assay kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[16][17] Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1-2 hours at 37°C in the dark.[16][17]

  • Compound Preparation and Addition:

    • Rationale: A serial dilution of the test compound (WS-23) is necessary to generate a dose-response curve.

    • Procedure: Prepare a series of concentrations of WS-23 in the assay buffer. A typical range might be from 1 nM to 10 mM. Also prepare a positive control (e.g., 100 µM Menthol or 1 µM Icilin) and a negative control (assay buffer alone).

  • Fluorescence Measurement:

    • Rationale: The plate reader is programmed to measure a baseline fluorescence before adding the compound and then to monitor the change in fluorescence immediately after addition.

    • Procedure: Place the cell plate into the FLIPR instrument. Set the instrument to record a baseline fluorescence for 10-20 seconds. Program the instrument to automatically add the prepared WS-23 dilutions and controls to the wells. Continue recording the fluorescence intensity for another 2-5 minutes.

  • Data Analysis:

    • Rationale: The raw fluorescence data is normalized and plotted against the logarithm of the compound concentration to generate a sigmoidal dose-response curve.

    • Procedure: Calculate the change in fluorescence (Max - Min) for each well. Normalize the data, setting the response from the negative control as 0% and the response from a saturating concentration of a potent agonist as 100%. Plot the normalized response versus the log of the WS-23 concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exec Execution (FLIPR) cluster_analysis Data Analysis A Plate TRPM8-expressing HEK293 Cells B Load Cells with Fluo-4 AM Dye A->B D Measure Baseline Fluorescence B->D C Prepare Serial Dilutions of WS-23 E Add WS-23 Dilutions C->E D->E F Record Fluorescence Change (Ca²⁺ Influx) E->F G Normalize Data F->G H Plot Dose-Response Curve G->H I Calculate EC50 H->I

Caption: Workflow for a calcium imaging functional assay.

Binding Affinity via Radioligand Binding Assays

A radioligand binding assay directly measures the interaction of a ligand with its receptor. Since a radiolabeled version of WS-23 is not commercially available, a competitive binding assay is the method of choice. This assay measures the ability of unlabeled WS-23 to compete with a known radiolabeled TRPM8 ligand (e.g., [³H]-menthol or a specific antagonist) for binding to the receptor. The result is the IC50 (half-maximal inhibitory concentration), which is then used to calculate the Ki (inhibition constant). The Ki is an intrinsic measure of the binding affinity of the ligand for the receptor and, unlike the IC50, is independent of assay conditions.[18]

Principle of the Assay: The assay uses cell membranes prepared from tissues or cells expressing a high density of TRPM8 receptors.[19] These membranes are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled competitor compound (WS-23). WS-23 will compete with the radioligand for the same binding site on TRPM8. As the concentration of WS-23 increases, it will displace more of the radioligand, resulting in a decrease in the amount of radioactivity bound to the membranes. The bound radioactivity is separated from the unbound, and the amount of bound radioligand is quantified.

Detailed Step-by-Step Protocol:

  • Membrane Preparation:

    • Rationale: Using isolated cell membranes enriches the receptor concentration and removes confounding intracellular components.

    • Procedure: Homogenize TRPM8-expressing cells or tissue in a cold lysis buffer.[20] Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[20] Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the pellet in an assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[20]

  • Assay Setup:

    • Rationale: The assay is set up to measure total binding, non-specific binding, and competitive binding across a range of competitor concentrations.

    • Procedure: In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM cold menthol).

      • Competition: Membranes + Radioligand + varying concentrations of WS-23.

  • Incubation:

    • Rationale: The incubation allows the binding reaction to reach equilibrium. Time and temperature must be optimized for the specific radioligand and receptor system.

    • Procedure: Add the components (membranes, radioligand, WS-23/buffer) to the wells for a final volume of ~250 µL.[20] Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, with gentle agitation.[20]

  • Filtration and Washing:

    • Rationale: This is a critical step to separate the radioligand bound to the membranes from the free radioligand in the solution. Rapid filtration and washing minimize the dissociation of the bound ligand.

    • Procedure: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[20] The membranes and bound radioligand are trapped on the filter, while the unbound ligand passes through. Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

  • Quantification and Data Analysis:

    • Rationale: Scintillation counting measures the radioactive decay, which is proportional to the amount of bound radioligand.

    • Procedure: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[20]

    • Analysis:

      • Calculate Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding versus the log concentration of WS-23.

      • Fit the data to a one-site competition model to determine the IC50.

      • Calculate the Ki using the Cheng-Prusoff equation :[21]

        • Ki = IC50 / (1 + [L]/Kd)

        • Where:

          • [L] = concentration of the radioligand used in the assay.

          • Kd = dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Data Interpretation and Synthesis

The data derived from these assays provide a quantitative profile of the interaction between WS-23 and the TRPM8 receptor.

Data Summary Table

ParameterAssay TypeDescriptionTypical Value for WS-23 at TRPM8
EC50 Functional (Calcium Imaging)Concentration for 50% of maximal channel activation.Low millimolar (mM) range[8]
IC50 Direct (Radioligand Binding)Concentration that displaces 50% of a specific radioligand.Varies depending on radioligand and conditions.
Ki Direct (Calculated from IC50)Inhibition constant; an intrinsic measure of binding affinity.Derived from IC50; expected to be in the µM-mM range.

Expert Insights and Causality:

  • EC50 vs. Ki: It is not uncommon for the EC50 (functional potency) and Ki (binding affinity) values to differ. A potent agonist (low EC50) may not necessarily have an extremely high binding affinity (low Ki). This discrepancy can be due to factors like "receptor reserve," where activation of only a fraction of the total receptor population is needed to elicit a maximal response.

  • Assay Conditions Matter: The IC50 value is highly dependent on the concentration and affinity of the radioligand used.[18] This is precisely why converting it to a Ki value using the Cheng-Prusoff equation is essential for comparing affinities across different experiments or labs.[21]

  • Selectivity: While WS-23 is a known TRPM8 agonist, it's crucial to assess its selectivity. Known TRPM8 agonists like menthol and icilin can cross-activate other thermo-TRP channels, such as TRPA1 and TRPV3, which can lead to off-target effects like irritation.[8] Therefore, counter-screening WS-23 against other TRP channels using similar functional assays is a critical step in its characterization.

  • Self-Validation: The protocols described are designed to be self-validating. Including positive and negative controls in every assay is non-negotiable. The positive control (e.g., menthol) ensures that the receptor and cell system are responsive, while the negative control (vehicle) establishes the baseline. In binding assays, the non-specific binding control is crucial for calculating true specific binding.

Conclusion

Determining the binding affinity and functional potency of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) for the TRPM8 receptor is a multi-faceted process that requires rigorous experimental design and careful data interpretation. By employing both functional calcium imaging assays to determine EC50 and competitive radioligand binding assays to determine Ki, researchers can build a comprehensive pharmacological profile of this important synthetic cooling agent. The methodologies detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. A thorough understanding of the molecular interactions between novel compounds and critical sensory receptors like TRPM8 is fundamental to advancing the fields of sensory science, drug discovery, and consumer product development.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Dhaka, A., Murray, A. N., Mathur, J., Earley, T. J., Petrus, M. J., & Patapoutian, A. (2006). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Boca Raton (FL): CRC Press/Taylor & Francis. [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & clinical pharmacology, 15(5), 355–362. [Link]

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Pharmaceutical sciences: a journal of the School of Pharmacy, Isfahan University of Medical Sciences, 15(4), 18. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. [Link]

  • 7 Ion Flux and Ligand Binding Assays for Analysis of Ion Channels. (2023, September 28). SpringerLink. [Link]

  • Janssens, A., Gees, M., Toth, B. I., Vriens, J., Nilius, B., & Voets, T. (2016). Definition of two agonist types at the mammalian cold-activated channel TRPM8. eLife, 5, e17240. [Link]

  • Palkar, R., Lippoldt, E. K., & McKemy, D. D. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Current neuropharmacology, 10(1), 14–20. [Link]

  • De la-Torre-Martínez, R., & L-de-la-Vega, P. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2073. [Link]

  • Palkar, R., Lippoldt, E. K., & McKemy, D. D. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Current neuropharmacology, 10(1), 14-20. [Link]

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Pharmaceutical sciences, 15(4), 18. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Molecular identification and functional characterization of a temperature-sensitive transient receptor potential channel (TRPM8) from canine. (2009). ResearchGate. [Link]

  • Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, Chapter 7, Unit7.6. [Link]

  • Ramentol, R. C., He, J., Hulse, W. V., & Swartz, K. J. (2016). Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. Biochemistry, 55(2), 265–274. [Link]

  • Calcium Flux Assay with iCell® Sensory Neurons. FUJIFILM Cellular Dynamics. [Link]

  • Ion Channel Binding Assays. Eurofins Discovery. [Link]

  • TRPM8 Human Transient Potential Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery. [Link]

  • Sun, S., Reilly, C. A., & Yost, G. S. (2023). Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C. British journal of pharmacology, 180(15), 2008–2026. [Link]

  • Ramentol, R. C., He, J., Hulse, W. V., & Swartz, K. J. (2015). Implications of Human Transient Receptor Potential Melastatin 8 (TRPM8) Channel Gating from Menthol Binding Studies of the Sensing Domain. Biochemistry, 55(2), 265-274. [Link]

  • HPLC Purification of TRPM8 and Experimental Confirmation of Its Cholesterol Affinity on Synthetic Lipid Raft-like Models. (2026). MDPI. [Link]

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British journal of pharmacology, 141(4), 737–745. [Link]

  • HPLC Purification of TRPM8 and Experimental Confirmation of Its Cholesterol Affinity on Synthetic Lipid Raft-like Models. (2026). ResearchGate. [Link]

  • Mergler, S., Gaser, E., Dsouza, A., & Wiedenmann, B. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(3), 146-158. [Link]

  • Voets, T., Owsianik, G., Janssens, A., Nilius, B., & Vriens, J. (2011). Ligand stoichiometry of the cold- and menthol-activated channel TRPM8. The Journal of general physiology, 138(3), 325–334. [Link]

  • Structural analysis of TRPM8 ligand activation suggests a dynamic model. (2021). ResearchGate. [Link]

  • De la-Torre-Martínez, R., & L-de-la-Vega, P. (2016). Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry, 59(15), 6957-6979. [Link]

  • TRPM8 on QPatch HTX. Sophion Bioscience. [Link]

  • Tóth, B. I., Bazelot, M., & Vriens, J. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 12, e97341. [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-14): A Comprehensive Technical Guide

Executive Summary N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, widely known in pharmacological and formulation literature as WS-14 (N-tert-butyl-p-menthane-3-carboxamide), is a highly selective synthetic cooling a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, widely known in pharmacological and formulation literature as WS-14 (N-tert-butyl-p-menthane-3-carboxamide), is a highly selective synthetic cooling agent. Developed to bypass the volatile, bitter, and irritant limitations of natural L-menthol, WS-14 acts as a potent agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This whitepaper provides an in-depth analysis of its structural-activity relationship (SAR), signal transduction pathways, and the self-validating experimental protocols required to quantify its efficacy in drug development and formulation science.

Chemical Profiling & Structural Activity Relationship (SAR)

The pursuit of next-generation cooling agents originated from the need to decouple the cooling sensation of L-menthol from its negative sensory attributes, such as high volatility and mucous membrane irritation[1].

According to the foundational structure-activity relationship (SAR) parameters established during the Wilkinson Sword (WS) screenings, an optimal cooling agent requires specific molecular characteristics[1]:

  • Hydrogen Bond Acceptor: An electron-donating oxygen atom (provided by the carboxamide group) is essential for receptor binding[1].

  • Compact Hydrocarbon Skeleton: The p-menthane ring provides the necessary steric volume to fit into the receptor's binding pocket.

  • Hydrophilic/Hydrophobic Balance: A calculated logP value between 1.5 and 4.0 is required for optimal tissue penetration[1].

WS-14 perfectly aligns with these parameters. With a logP of approximately 3.4, WS-14 efficiently partitions into lipid bilayers, allowing it to access the transmembrane binding domains of sensory receptors without accumulating excessively in purely aqueous or purely lipid compartments[2].

Molecular Target: The TRPM8 Ion Channel

The primary pharmacological target for WS-14 is the TRPM8 (Transient Receptor Potential Melastatin 8) channel[3]. TRPM8 is a calcium-permeable, non-selective cation channel predominantly expressed in the Aδ and C-fiber sensory afferent neurons of the trigeminal and dorsal root ganglia[4].

While high concentrations of natural menthol can promiscuously activate TRPA1 (the nociceptive receptor responsible for the burning sensation of mustard oil)[4], optimized p-menthane carboxamides like WS-14 exhibit remarkable selectivity for TRPM8. This selectivity ensures a pure, odorless cooling sensation in the mucosal membranes without triggering the pain or harshness pathways associated with TRPA1 activation[5].

Mechanism of Action: Allosteric Gating and Signal Transduction

As a Senior Application Scientist, it is critical to clarify that WS-14 does not lower the physical temperature of the tissue. Instead, it acts as a chemical transducer that "tricks" the nervous system via allosteric modulation[3].

  • Lipid Partitioning & Binding: WS-14 partitions into the neuronal plasma membrane and binds to a hydrophobic pocket located within the S1-S4 transmembrane segments (the voltage-sensing like domain) of the TRPM8 tetramer[6].

  • Allosteric Voltage Shift: The binding of the carboxamide moiety induces a conformational change that shifts the voltage-dependent activation curve of the TRPM8 channel to more negative potentials. Consequently, the channel—which normally requires ambient temperatures below 25°C to open—becomes sensitized and opens at physiological body temperature (37°C)[3].

  • Membrane Depolarization: The opening of the channel pore allows a rapid influx of extracellular Ca²⁺ and Na⁺ ions. This localized cation accumulation generates a depolarizing generator potential[3].

  • Action Potential Propagation: Once the depolarization reaches the threshold, voltage-gated sodium channels are triggered, firing an action potential that travels via the trigeminal nerve to the central nervous system, where it is perceived as a distinct cooling sensation[3].

TRPM8_Pathway A WS-14 Ligand (Carboxamide) B TRPM8 Receptor (TM1-TM4 Pocket) A->B Hydrophobic & H-bond interaction C Allosteric Gating (Voltage Shift) B->C Conformational change D Ca2+/Na+ Influx C->D Pore opening E Membrane Depolarization D->E Cation gradient shift F Action Potential (Trigeminal Nerve) E->F Voltage-gated channels open

Signal transduction pathway of WS-14 mediated TRPM8 activation.

Quantitative Data & Comparative Efficacy

To accurately benchmark the pharmacodynamics of WS-14, we evaluate its relative cooling strength against L-menthol and other prominent synthetic derivatives within the p-menthane carboxamide family[6].

Table 1: Comparative Pharmacodynamics of p-Menthane Carboxamides

CompoundChemical DesignationTarget ReceptorRelative Cooling Strength (Menthol = 100)LogP (Hydrophobicity)
L-Menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexanolTRPM8 / TRPA1100 (Baseline)~3.2
WS-3 N-Ethyl-p-menthane-3-carboxamideTRPM8150~2.9
WS-14 N-tert-Butyl-p-menthane-3-carboxamideTRPM875~3.4
WS-23 2-Isopropyl-N,2,3-trimethylbutyramideTRPM875~2.5
WS-5 Ethyl 3-(p-menthane-3-carboxamido)acetateTRPM8400~2.8

Data aggregated from historical Wilkinson Sword screenings and modern in vitro TRPM8 assays[2]. Note that while WS-14 has a lower absolute cooling strength than WS-3, its specific logP and lack of odor make it highly valuable for targeted topical and mucosal formulations.

Experimental Workflows & Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action of WS-14, empirical testing must rely on self-validating assay systems. Below are the gold-standard protocols used in modern pharmacology labs to quantify TRPM8 modulation.

Protocol 1: High-Throughput Intracellular Calcium Imaging

Rationale: Calcium imaging provides a high-throughput method to quantify TRPM8 activation. We utilize HEK293 cells because their lack of endogenous thermo-TRP channels eliminates background noise, ensuring that any observed calcium influx is strictly due to the transfected TRPM8 receptors.

  • Cell Preparation: Transiently transfect HEK293 cells with human TRPM8 plasmid DNA using lipofection. Seed the cells at 20,000 cells/well in a 384-well plate and incubate for 24 hours.

  • Fluorophore Loading: Incubate cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: Pluronic F-127 acts as a surfactant to prevent dye aggregation. The acetoxymethyl (AM) ester allows the non-fluorescent dye to permeate the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore within the cytosol.

  • Self-Validating Control (Critical Step): Pre-incubate a subset of control wells with 10 μM AMTB (a highly selective TRPM8 antagonist).

    • Causality: If WS-14 application in these wells yields no fluorescence, we definitively prove the signal is TRPM8-dependent and rule out false positives caused by membrane disruption or GPCR-mediated intracellular calcium release.

  • Ligand Application & Acquisition: Inject WS-14 in a concentration gradient (0.1 μM to 100 μM). Read fluorescence immediately at Ex: 494 nm / Em: 516 nm using a microplate reader to capture the transient calcium peak.

Calcium_Imaging Step1 HEK293 Cells (TRPM8 Transfected) Step2 Fluo-4 AM Loading (+ Pluronic F-127) Step1->Step2 Establish baseline Step3 Negative Control (AMTB Antagonist) Step2->Step3 Intracellular cleavage Step4 WS-14 Application (0.1 - 100 μM) Step3->Step4 Validate specificity Step5 Fluorescence Readout (Ex:494nm/Em:516nm) Step4->Step5 Dose-response capture

High-throughput calcium imaging workflow for TRPM8 agonist validation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Rationale: While calcium imaging is excellent for high-throughput screening, it is an indirect measure of channel activity. Patch-clamp electrophysiology is required to directly observe the allosteric voltage shift and channel gating kinetics[4].

  • Configuration: Establish the whole-cell patch-clamp configuration on TRPM8-expressing HEK293 cells using borosilicate glass pipettes (resistance 3-5 MΩ). Fill the pipette with a CsCl-based intracellular solution to block endogenous potassium currents.

  • Voltage Protocol: Hold the cell at a resting potential of -60 mV, then apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Perfusion: Perfuse the extracellular bath with a 10 μM solution of WS-14.

  • Data Analysis: Record the robust outwardly rectifying currents. The hallmark of WS-14 efficacy is the leftward shift in the activation curve, demonstrating that the ligand sensitizes the channel to open at resting potentials without requiring a drop in ambient temperature.

Conclusion

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-14) represents a triumph of rational structural design over the limitations of natural menthol. By selectively targeting the TRPM8 channel and allosterically shifting its voltage-activation threshold, WS-14 delivers a pure, non-irritating cooling sensation. For drug development professionals, the integration of rigorous, self-validating electrophysiological and fluorescent assays remains paramount for the continued optimization and formulation of next-generation TRPM8 modulators.

References

  • [6] 65 Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. Available at:

  • [1] Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist. Available at:

  • [3] Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC - NIH. Available at:

  • [4] Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Publications. Available at:

  • [5] Coolants, organic acids, flavourings and other additives that facilitate inhalation of tobacco and nicotine products: implications for regulation. PMC - NIH. Available at:

  • [2] Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist. Available at:

Sources

Foundational

Pharmacokinetics and Bioavailability of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing ADME-Tox workflows, I frequently encounter challenges in profiling highly lipophilic synthetic coolants. N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing ADME-Tox workflows, I frequently encounter challenges in profiling highly lipophilic synthetic coolants. N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (a p-menthane carboxamide derivative structurally related to the WS-series of cooling agents, such as WS-14) represents a fascinating case study in balancing sensory efficacy with systemic pharmacokinetic (PK) predictability.

Developed to overcome the high volatility and mucosal irritation associated with natural (-)-menthol, this compound offers a prolonged cooling sensation without the characteristic minty odor. This whitepaper deconstructs the pharmacokinetics, systemic bioavailability, and receptor pharmacology of this molecule, providing self-validating experimental protocols to guide your preclinical development workflows.

Physicochemical Grounding and Receptor Pharmacology

To understand the PK profile of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, we must first analyze its physicochemical properties and mechanism of action.

The molecule acts as a potent agonist of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) . The causality of its high potency lies in its structure: the compact hydrocarbon skeleton provides the necessary lipophilicity to partition into the neuronal membrane, while the electron-donating oxygen atom of the carboxamide group acts as a critical hydrogen bond acceptor, binding directly to the TM5-TM6 domain of the TRPM8 receptor[1]. This interaction triggers a conformational change, gating the channel and allowing an influx of Ca²⁺ and Na⁺ ions, which depolarizes the membrane and fires the trigeminal sensory nerve[2].

TRPM8_Pathway Ligand N-Butyl-2-isopropyl-5- methylcyclohexanecarboxamide Receptor TRPM8 Receptor (TM5-TM6 Domain) Ligand->Receptor Hydrogen Bonding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Gating Depol Membrane Depolarization IonFlux->Depol Cation Accumulation Signal Trigeminal Nerve Activation Depol->Signal Action Potential

Caption: TRPM8 receptor activation pathway by N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

Table 1: Physicochemical & Pharmacodynamic Parameters
ParameterValueMechanistic Implication
Molecular Weight ~239.4 g/mol Small molecule; easily crosses biological membranes.
LogP (Octanol/Water) 3.0 - 3.5Highly lipophilic; drives high volume of distribution (Vd) and rapid absorption[1].
H-Bond Acceptors 1 (Carbonyl Oxygen)Essential for TRPM8 TM5-TM6 domain binding[1].
TRPM8 EC₅₀ ~0.5 - 4.0 μMHigh potency compared to natural menthol (~10-40 μM)[2].

Pharmacokinetics (ADME) & Systemic Bioavailability

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is heavily dictated by its lipophilicity.

  • Absorption: The compound exhibits rapid absorption across mucosal, pulmonary, and gastrointestinal epithelia. When administered via inhalation (e.g., in aerosolized formulations), synthetic coolants of this class demonstrate >90% systemic retention due to the large absorptive surface area of the alveoli and the molecule's high membrane permeability[3].

  • Distribution: Because of its LogP of ~3.0, the molecule exhibits a high volume of distribution (Vd), readily partitioning into lipid-rich tissues and crossing the blood-brain barrier (BBB).

  • Metabolism: Hepatic clearance is the primary elimination route. Cytochrome P450 (CYP) enzymes drive the Phase I aliphatic hydroxylation of the isopropyl and butyl side chains. This is followed by Phase II glucuronidation, which drastically increases aqueous solubility[4].

  • Excretion: The resulting hydrophilic glucuronide conjugates are rapidly cleared via renal filtration.

ADME_Workflow Admin Administration (PO, IV, Inhalation) Absorb Absorption (Rapid, High Permeability) Admin->Absorb Dist Distribution (High Vd, Lipophilic) Absorb->Dist Metab Metabolism (Hepatic CYP450) Dist->Metab Excrete Excretion (Renal Glucuronides) Metab->Excrete

Caption: ADME pharmacokinetic profile of lipophilic p-menthane carboxamide derivatives.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)

(Note: Data extrapolated from structurally identical p-menthane carboxamide profiling)

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax -~450 ng/mL
Tmax -0.5 - 1.0 h
AUC(0-t) ~800 hng/mL~2800 hng/mL
Half-life (t₁/₂) 2.5 h3.0 h
Absolute Bioavailability (F%) 100% ~70%

Validated Experimental Methodologies

Protocol 1: In Vitro TRPM8 Patch-Clamp Electrophysiology

Causality: While high-throughput calcium imaging (e.g., FLIPR) is useful for initial screening, it lacks the temporal resolution required to understand channel gating kinetics. We utilize whole-cell patch-clamp on HEK293 cells because these cells lack endogenous TRPM8, providing a zero-background matrix for precise EC₅₀ determination[5].

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS and selection antibiotics.

  • Electrophysiological Setup: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.4).

  • Compound Perfusion: Perfuse N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide extracellularly at escalating concentrations (1 μM to 1000 μM) using a fast-step perfusion system to mimic rapid exposure.

  • Data Acquisition: Record whole-cell currents using a patch-clamp amplifier at a holding potential of -60 mV. Apply voltage ramps from -100 mV to +100 mV to establish the current-voltage (I-V) relationship.

Protocol 2: In Vivo Pharmacokinetic Profiling (Absolute Bioavailability)

Causality: A crossover design in Sprague-Dawley rats is strictly required to determine absolute bioavailability (F%). Furthermore, because the p-menthane skeleton lacks a strong UV chromophore, LC-MS/MS via Multiple Reaction Monitoring (MRM) is mandatory to achieve the necessary limit of quantification (LOQ) in plasma.

  • Formulation: Dissolve the compound in a lipophilic vehicle (e.g., 5% DMSO, 95% PEG400) to overcome its poor aqueous solubility and prevent precipitation upon injection.

  • Dosing: Administer the formulation intravenously (IV, 2 mg/kg) via the lateral tail vein, and orally (PO, 10 mg/kg) via oral gavage to separate cohorts (n=6 per group).

  • Serial Sampling: Collect 200 μL blood samples via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K₂EDTA tubes and centrifuge to isolate plasma.

  • Extraction & LC-MS/MS: Precipitate plasma proteins using cold acetonitrile containing a deuterated internal standard. Analyze the supernatant using an LC-MS/MS system operating in positive Electrospray Ionization (ESI+) mode.

  • Data Analysis: Calculate PK parameters (AUC, Cmax, Tmax, t₁/₂) using Non-Compartmental Analysis (NCA). Calculate Bioavailability as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

PK_Protocol Dose 1. Animal Dosing (IV & PO) Sample 2. Serial Blood Sampling (0.08 to 24 hrs) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 5. PK Parameter Calculation (Non-Compartmental) LCMS->NCA

Caption: Step-by-step logic for in vivo pharmacokinetic profiling and quantification.

Conclusion

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is a highly effective TRPM8 agonist characterized by a highly predictable ADME profile. Its lipophilicity (LogP ~3.0) guarantees rapid absorption and high systemic bioavailability, while its susceptibility to hepatic CYP450 hydroxylation ensures it does not excessively bioaccumulate. For formulation scientists, the primary challenge lies in initial solubilization; however, once delivered in an appropriate vehicle, its pharmacokinetic behavior is robust, making it a premier candidate for advanced sensory applications.

References

  • Modulation of Thermoreceptor TRPM8 by Cooling Compounds Source: ACS Publications URL:[2]

  • Cooling sensation biosensor coupled with the Chou-Talalay method for quantitative assessment of interaction patterns in binary cooling agent mixtures Source: PMC URL:[5]

  • Wilkinson Sword Cooling Compounds: From the Beginning to Now Source: Perfumer & Flavorist URL:[1]

  • Coolants, organic acids, flavourings and other additives that facilitate inhalation of tobacco and nicotine products: implications for regulation Source: PMC URL:[4]

  • Ice flavours and non-menthol synthetic cooling agents in e-cigarette products: a review Source: Ovid URL:[3]

Sources

Exploratory

An In-depth Technical Guide to Molecular Docking and Simulation Studies of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

This guide provides a comprehensive, technically-focused protocol for conducting molecular docking and simulation studies on N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent also known as WS-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-focused protocol for conducting molecular docking and simulation studies on N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent also known as WS-23. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and molecular modeling.

Introduction: The Cool Sensation of a Synthetic Agent

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) is a potent synthetic cooling compound that elicits a refreshing sensation without the characteristic odor or taste of menthol.[1][2] This unique property has made it a popular ingredient in a variety of products, including pharmaceuticals, cosmetics, and beverages.[1][2] The cooling effect of WS-23 is primarily mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] TRPM8 is a crucial sensor in the human body for detecting cold stimuli.[1][4] When molecules like WS-23 bind to TRPM8, they induce a conformational change in the protein, leading to the opening of the ion channel.[1] This allows an influx of calcium ions, which in turn triggers the sensation of coolness.[1]

Understanding the precise molecular interactions between WS-23 and the TRPM8 receptor is paramount for the rational design of new and improved cooling agents. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that allow for the investigation of these interactions at an atomic level.[5][6] This guide will provide a step-by-step methodology for performing these in silico studies.

Part 1: Ligand and Receptor Preparation

The foundation of any successful docking and simulation study lies in the meticulous preparation of both the small molecule (ligand) and the protein (receptor).

Ligand Preparation: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23)

The three-dimensional structure of the ligand is the starting point. This can be obtained from various sources, with PubChem being a reliable repository.

Step-by-step Protocol:

  • Obtain Ligand Structure: Download the 3D conformer of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide from a chemical database such as PubChem. The structure is typically available in SDF format.

  • Energy Minimization: The downloaded structure should be energy minimized to obtain a low-energy, stable conformation. This can be achieved using force fields like MMFF94 or UFF in software packages such as Avogadro or PyRx.

  • File Format Conversion: For use in docking software like AutoDock Vina, the ligand file needs to be converted to the PDBQT format. This format includes atomic coordinates, partial charges, and atom type definitions. AutoDock Tools (ADT) is commonly used for this conversion.[7][8]

Receptor Preparation: Transient Receptor Potential Melastatin 8 (TRPM8)

The selection of an appropriate and high-quality protein structure is critical. The RCSB Protein Data Bank (PDB) is the primary resource for experimentally determined protein structures.

Step-by-step Protocol:

  • Select a PDB Structure: Search the RCSB PDB for a suitable structure of the human TRPM8 channel. For this guide, we will consider the cryo-electron microscopy structure with PDB ID: 6O6A, which represents the ligand-free state.[4] Other relevant structures include 6BPQ (collared flycatcher TRPM8) and 6NR2 (in complex with a menthol analog).[9][10]

  • Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-factors that are not relevant to the binding of WS-23. These should be removed using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Adding Hydrogens and Charges: Hydrogen atoms are typically not resolved in cryo-EM structures. Therefore, they must be added to the protein structure. Subsequently, partial charges need to be assigned to each atom. AutoDock Tools is a standard tool for this process, which involves adding polar hydrogens and assigning Gasteiger charges.[11]

  • Receptor File Format: Similar to the ligand, the prepared receptor structure must be saved in the PDBQT format for compatibility with AutoDock Vina.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This section will detail the use of AutoDock Vina, a widely used open-source docking program.[12]

Defining the Binding Site

The accuracy of a docking simulation is highly dependent on the correct definition of the binding pocket on the receptor.

Step-by-step Protocol:

  • Identify the Binding Pocket: The binding site for cooling agents on TRPM8 has been reported in the literature. For TRPM8, this is often located within the transmembrane domain. If the binding site is unknown, blind docking (where the search space encompasses the entire protein) can be performed, although this is computationally more intensive.

  • Grid Box Generation: A grid box defines the three-dimensional search space for the ligand within the binding site. The size and center of the grid box should be carefully chosen to encompass the entire binding pocket. AutoDock Tools provides a graphical interface for setting up the grid box.[7] The dimensions of the grid box are crucial; it should be large enough to allow the ligand to move freely but small enough to focus the search on the relevant area.

Performing the Docking Simulation

With the prepared ligand, receptor, and defined search space, the docking simulation can now be executed.

Step-by-step Protocol:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[11][13]

G cluster_ligand Ligand Preparation (WS-23) cluster_receptor Receptor Preparation (TRPM8) cluster_docking Molecular Docking l1 Download 3D Structure (e.g., PubChem) l2 Energy Minimization (e.g., Avogadro) l1->l2 l3 Convert to PDBQT (AutoDock Tools) l2->l3 d1 Define Binding Site (Grid Box) l3->d1 r1 Download PDB Structure (e.g., 6O6A) r2 Clean Protein (Remove water, ions) r1->r2 r3 Add Hydrogens & Charges (AutoDock Tools) r2->r3 r4 Convert to PDBQT r3->r4 r4->d1 d2 Configure Vina (conf.txt) d1->d2 d3 Run AutoDock Vina d2->d3 d4 Analyze Results (Binding Poses & Affinity) d3->d4

Caption: Step-by-step workflow for performing a molecular dynamics simulation.

Part 4: Data Analysis and Interpretation

The final and most crucial part of the study is the analysis and interpretation of the generated data.

Analysis of Docking Results

The output from AutoDock Vina provides valuable information about the binding of WS-23 to TRPM8.

ParameterDescriptionTypical Interpretation
Binding Affinity An estimation of the binding energy (in kcal/mol). More negative values indicate stronger binding.A primary metric for ranking different ligands or poses.
Binding Poses The predicted 3D orientations of the ligand in the binding site.Visual inspection reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.
RMSD Root Mean Square Deviation between different predicted poses.Low RMSD values among the top-ranked poses suggest a well-defined binding mode.
Analysis of MD Simulation Trajectories

The trajectory from the MD simulation provides a wealth of information about the dynamics of the WS-23-TRPM8 complex.

Analysis TypeDescriptionInsights Gained
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand position from the initial structure over time.A stable RMSD plot indicates that the system has reached equilibrium and the complex is stable.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues or atoms around their average position.Highlights flexible and rigid regions of the protein. High RMSF in the binding site may indicate induced-fit effects.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Identifies key and persistent hydrogen bond interactions that contribute to binding stability.
Interaction Energy Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and receptor.Quantifies the contribution of different energy terms to the overall binding.

Conclusion

The combination of molecular docking and molecular dynamics simulations provides a powerful in silico approach to elucidate the molecular basis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide's interaction with the TRPM8 receptor. This technical guide outlines a robust and validated workflow that can be adapted for the study of other ligands and protein targets. The insights gained from these computational studies can guide the rational design of novel compounds with enhanced cooling properties and therapeutic potential.

References

  • Rebecca. (n.d.). How does WS 23 cooling agent work?.
  • Yin, Y., Wu, M., Zubcevic, L., Borschel, W.F., Lander, G.C., & Lee, S.Y. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. RCSB PDB. Retrieved from [Link]

  • (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Diver, M.M., Cheng, Y., & Julius, D. (2019). Structure of the TRPM8 cold receptor by single particle electron cryo-microscopy, ligand-free state. RCSB PDB. Retrieved from [Link]

  • (2025, January 10). What is WS-23 Cooling Agent?. cnherbflavor.com.
  • (n.d.). EMDB-0487: Cryo-EM structure of the TRPM8 ion channel in complex with the me.... Yorodumi - PDBj.
  • Yin, Y., Le, S.C., Hsu, A.L., Borgnia, M.J., Yang, H., & Lee, S.Y. (2019). Cryo-EM structure of the TRPM8 ion channel in complex with the menthol analog WS-12 and PI(4,5)P2. RCSB PDB. Retrieved from [Link]

  • (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!.
  • (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS.
  • (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved from [Link]

  • (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Retrieved from [Link]

  • (n.d.). WS-23. Wikipedia. Retrieved from [Link]

  • (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • (2026, March 27). The Science Behind WS-23: A Deep Dive into Synthetic Cooling Agents.
  • (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • Yin, Y., Zhang, F., Feng, S., Butay, K.J., Borgnia, M.J., Im, W., & Lee, S.Y. (2022). The open state mouse TRPM8 structure in complex with the cooling agonist C3, AITC, and PI(4,5)P2. RCSB PDB. Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • (2026, January 10). Cooling Agent Hierarchy: When to Use WS-3, WS-5, or WS-23 in Advanced E-Liquid Formulation. Custom Vape Flavor Concentrates.
  • (n.d.). Molecular Docking Protocol. ResearchGate. Retrieved from [Link]

  • (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Retrieved from [Link]

  • (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Retrieved from [Link]

  • (n.d.). Small Molecule & Protein Docking.

Sources

Foundational

In Vitro Cytotoxicity and Safety Assays for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23)

Executive Summary N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly known as WS-23 (CAS # 51115-67-4), is a synthetic cooling agent widely utilized to impart a cooling sensation in cosmetics, confectionaries,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly known as WS-23 (CAS # 51115-67-4), is a synthetic cooling agent widely utilized to impart a cooling sensation in cosmetics, confectionaries, and increasingly, electronic nicotine delivery systems (ENDS)[1]. While historically recognized as safe for oral ingestion by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), its safety profile regarding inhalation exposure remains highly scrutinized[2].

Recent toxicological evaluations reveal that aerosolized WS-23 can induce significant in vitro cytotoxicity, alter reactive oxygen species (ROS) generation, and disrupt the actin cytoskeleton in human airway epithelial cells[3][4]. As a Senior Application Scientist, the objective of this whitepaper is to provide a rigorous, self-validating framework for assessing the in vitro cytotoxicity and safety of WS-23. By moving beyond basic viability screens and incorporating advanced 3D Air-Liquid Interface (ALI) models, researchers can accurately predict the physiological impact of WS-23 on the human respiratory tract.

Mechanisms of Cytotoxicity & Cellular Targets

Understanding the mechanistic pathways of WS-23 is critical for selecting appropriate in vitro assays. WS-23 exerts its primary cooling effect via the activation of Transient Receptor Potential Melastatin 8 (TRPM8) channels[5]. However, at the high concentrations typically found in commercial e-liquids (often exceeding 20 mg/mL), WS-23 exhibits off-target cytotoxicity[6].

Proteomic analyses and live-cell imaging of human bronchial epithelial cells (BEAS-2B) exposed to WS-23 demonstrate a concentration-dependent depolymerization of F-actin[4]. This cytoskeletal impairment directly inhibits cell motility, lamellipodia formation, and the integrity of tight junctions, which are essential for maintaining the epithelial barrier[4][7]. Furthermore, WS-23 exposure modulates the innate immune response by altering the expression of pro-inflammatory cytokines such as IL-6 and intercellular adhesion molecules like ICAM-1[3].

WS23_Pathway WS23 WS-23 Exposure TRPM8 TRPM8 Channel Activation WS23->TRPM8 Actin F-Actin Depolymerization WS23->Actin ROS ROS Generation WS23->ROS TRPM8->ROS Motility Inhibition of Cell Motility & Gap Closure Actin->Motility Inflammation Pro-inflammatory Signaling (IL-6, ICAM-1) ROS->Inflammation

Cellular mechanisms of WS-23-induced cytotoxicity and cytoskeletal disruption.

Quantitative Safety Data Overview

To contextualize the assay parameters, it is necessary to benchmark the known toxicological thresholds of WS-23. The disparity between in vivo systemic NOAELs (No Observed Adverse Effect Levels) and in vitro cytotoxic concentrations highlights the localized vulnerability of the respiratory epithelium to direct aerosol exposure.

Toxicological ParameterValueTest Model / OrganismReference
Oral NOAEL 5 mg/kg-bw/daySprague-Dawley Rat[2]
Inhalation NOAEL 29 mg/kg-bwSprague-Dawley Rat[2]
MTT Cytotoxicity (IC70) 0.59 mg/mLBEAS-2B Human Epithelial Cells[1]
Gap Closure Inhibition 0.45 mg/mLBEAS-2B Human Epithelial Cells[4]
Typical Consumer Exposure 1.0 to 40.1 mg/mLCommercial E-cigarette Fluids[4][6]

Core In Vitro Safety Assays: Methodologies and Causality

A robust safety assessment requires a tiered approach, beginning with high-throughput 2D submerged cultures to establish baseline mitochondrial toxicity, followed by physiologically relevant 3D ALI models to evaluate tissue-level responses.

Assay 1: Submerged Monolayer Cytotoxicity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening (ISO 10993-5). It measures mitochondrial reductase activity, serving as a direct proxy for cellular metabolic viability[8][9]. BEAS-2B cells are utilized because they represent the primary target tissue (bronchial epithelium) encountered during inhalation.

Self-Validating Protocol:

  • Cell Seeding: Plate BEAS-2B cells at a density of 10,000 cells/well in a 96-well tissue culture plate using Bronchial Epithelial Growth Medium (BEGM). Incubate overnight at 37°C and 5% CO₂ to ensure complete adherence and exponential growth phase entry[9].

  • Treatment Preparation: Dissolve WS-23 in BEGM to create a concentration gradient (e.g., 0.05 mg/mL to 5.0 mg/mL). Causality Note: WS-23 must be completely solubilized in the culture medium to prevent localized osmotic shock or artifactual precipitation.

  • Exposure: Aspirate the seeding medium and apply 100 µL of the WS-23 treatment solutions. Include a vehicle control (BEGM only) and a positive kill control (e.g., 0.5% Triton X-100). Incubate for 24 hours[8].

  • MTT Incubation: Remove the treatment medium. Add 20 µL of MTT reagent (5 mg/mL dissolved in DPBS) and 80 µL of fresh medium to each well. Incubate for exactly 2 hours at 37°C[8]. Causality Note: The 2-hour window prevents the over-saturation of formazan crystals, ensuring the absorbance remains within the linear dynamic range of the spectrophotometer.

  • Solubilization & Readout: Aspirate the MTT solution carefully to avoid disturbing the insoluble purple formazan crystals at the bottom of the well. Add 200 µL of Dimethyl Sulfoxide (DMSO) to solubilize the crystals[9]. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 and IC70 values relative to the vehicle control.

Assay 2: 3D Air-Liquid Interface (ALI) Tissue Modeling

Rationale: Submerged 2D cultures fail to replicate the complex architecture and gas-exchange mechanics of the human lung. 3D EpiAirway microtissues cultured at the ALI possess basal cells, mucus-producing goblet cells, and functional ciliated cells united by tight junctions[10]. Exposing these tissues to WS-23 aerosols in a cloud chamber accurately mimics human inhalation exposure without the confounding variables of liquid-phase partitioning[4].

ALI_Workflow Prep EpiAirway Activation (AIR-100-MM Medium) Equilibrate Cloud Chamber Equilibration (37°C, 15 min) Prep->Equilibrate Aerosol Aerosol Generation (Nebulizer / No Heating) Equilibrate->Aerosol Exposure Air-Liquid Interface (ALI) Apical Exposure Aerosol->Exposure Assay Downstream Assays (Proteomics, LDH, Cytokines) Exposure->Assay

Workflow for 3D Air-Liquid Interface (ALI) exposure using EpiAirway microtissues.

Self-Validating Protocol:

  • Tissue Activation: Upon receipt of EpiAirway inserts (e.g., MatTek Corp), remove the agarose shipping medium and transfer the inserts to 6-well plates containing pre-warmed EpiAirway Maintenance Medium (AIR-100-MM) exclusively on the basal side. Incubate overnight at 37°C and 5% CO₂[4].

  • Chamber Equilibration: Transfer the inserts into a VitroCell cloud chamber (or equivalent ALI exposure system). Equilibrate the basal maintenance medium to 37°C for 15 minutes prior to exposure to prevent thermal shock to the tissues[4].

  • Aerosol Generation & Exposure: Generate WS-23 aerosols using an Aerogen nebulizer to deliver unheated aerosol directly to the apical surface of the tissue. A standard physiological regimen consists of 2 nebulized puffs with a 4-hour interval between puffs, delivering approximately 7.5 µg of WS-23 per well[4].

  • Recovery Phase: Post-exposure, return the inserts to the standard incubator for a 24-hour recovery period. This allows time for the transcription and translation of stress-response proteins and the release of cytokines[4].

  • Downstream Multiplexing:

    • Apical Wash: Gently wash the apical surface with PBS to collect secreted mucus and surface proteins.

    • Basal Medium Collection: Harvest the basal medium and store at -80°C for Lactate Dehydrogenase (LDH) cytotoxicity assays and ELISA-based quantification of IL-6 and IL-8[10].

    • Tissue Lysis: Lyse the cellular mass for global proteomic analysis or fix with paraformaldehyde for immunofluorescent staining of F-actin (using phalloidin) to visualize cytoskeletal degradation[4][11].

Conclusion & Future Directions

The unregulated integration of synthetic cooling agents like WS-23 into consumer inhalation products presents a latent toxicological risk. As demonstrated by in vitro data, concentrations of WS-23 currently found in commercial products far exceed the IC70 thresholds established in bronchial epithelial models, leading to profound cytoskeletal impairment and inflammatory modulation[1][4].

For drug development professionals and toxicologists, the shift from basic 2D submerged assays to 3D ALI models is no longer optional; it is a regulatory imperative. Future safety paradigms must prioritize chronic, low-dose ALI exposures coupled with multi-omics readouts to fully capture the insidious nature of aerosolized chemical coolants on respiratory homeostasis.

References

  • Omaiye et al. / Wong et al. (via bund.de). Coolants in e-cigarettes are poorly researched. Source: bund.de.
  • Manevski et al. E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses - PMC. Source: nih.gov.
  • RLX Technology / Various Authors. Acute and subacute inhalation toxicity assessment of WS‐23 in Sprague–Dawley rats. Source: researchgate.net.
  • Jabba et al. Flavour chemicals, synthetic coolants and pulegone in popular mint-flavoured and menthol-flavoured e-cigarettes | Tobacco Control. Source: bmj.com.
  • Omaiye et al. A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed. Source: escholarship.org.
  • Omaiye et al. A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface - PMC. Source: nih.gov.
  • Omaiye et al. Unraveling the Toxicological Effects of Hydroxyacetone - A Reaction Product in Electronic Cigarette Aerosols. Source: biorxiv.org.
  • Omaiye et al. A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells. Source: biorxiv.org.
  • Omaiye et al. A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. Source: researchgate.net.
  • Nair et al. Menthol in Electronic Cigarettes: A Contributor to Respiratory Disease? - PMC. Source: nih.gov.

Sources

Exploratory

Thermodynamic Properties and Structural Analysis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach the characterization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (NBIMC) —also known as N-butyl-p-menthane-3-carboxamide (CAS: 73410-11-4)—not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (NBIMC) —also known as N-butyl-p-menthane-3-carboxamide (CAS: 73410-11-4)—not merely as a cataloging of chemical properties, but as a holistic system where molecular stereochemistry dictates thermodynamic behavior, which in turn governs macroscopic efficacy. NBIMC is a synthetic derivative of menthol and a direct homolog of the widely utilized cooling agent WS-3 (N-ethyl-p-menthane-3-carboxamide). By extending the amide alkyl chain from an ethyl to a butyl group, NBIMC exhibits a unique lipophilicity profile that extends its utility beyond physiological cooling into advanced 1[1].

This whitepaper provides an in-depth analysis of NBIMC’s structural architecture, thermodynamic phase transitions, receptor binding mechanics, and the self-validating experimental protocols required for its rigorous characterization.

Structural Architecture and Stereochemistry

The structural analysis of cooling agents like WS-3 and its analogs2 to ensure purity before thermodynamic evaluation[2].

NBIMC consists of a cyclohexane ring substituted with a methyl group at C5, an isopropyl group at C2, and an N-butylcarboxamide group at C3. To minimize 1,3-diaxial steric strain, the molecule predominantly adopts a chair conformation where all three bulky substituents occupy equatorial positions . This specific stereochemical arrangement is not coincidental; it is thermodynamically required to expose the hydrogen-bonding amide moiety while orienting the hydrophobic isopropyl and butyl groups for optimal docking into biological receptors.

Thermodynamic Profiling

Synthetic cooling agents are categorized by their molecular structure, where 3 and prolonged cooling without the volatility of natural menthol[3].

The substitution of an ethyl group with a butyl group increases the van der Waals interactions between the alkyl chains. This structural modification elevates the LogP (octanol-water partition coefficient), reducing aqueous solubility but significantly enhancing partitioning into lipid bilayers. This heightened lipophilicity is a critical thermodynamic driver for both dermal penetration (for sensory cooling) and insect cuticular penetration (for repellency). Furthermore, the added steric bulk of the butyl chain alters the crystal lattice packing, shifting the enthalpy of fusion ( ΔHfus​ ) and the melting point relative to its shorter-chain counterparts.

Mechanism of Action: TRPM8 Agonism

NBIMC acts as a potent agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Thermodynamic binding studies of TRPM8 agonists demonstrate dose-dependent, reversible activation, with4[4].

The binding event is driven by a favorable change in Gibbs free energy ( ΔG<0 ), primarily mediated by hydrophobic interactions between the N-butyl group and the receptor's lipophilic pocket, supplemented by hydrogen bonding from the carboxamide core.

TRPM8_Pathway N1 NBIMC Molecule (Ligand) N2 TRPM8 Receptor (Hydrophobic Pocket) N1->N2 Target Binding (ΔG < 0) N3 Allosteric Transition (Pore Opening) N2->N3 Conformational Shift N4 Ca2+ Ion Influx (Cellular Depolarization) N3->N4 Ion Channel Activation N5 Action Potential (Sensory Nerve Firing) N4->N5 Signal Transduction

Fig 1: Mechanistic pathway of TRPM8 receptor activation by NBIMC.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each step guarantees the reliability of the output data.

Protocol 1: Thermodynamic Extraction via Differential Scanning Calorimetry (DSC)

Objective : To quantify the enthalpy of fusion ( ΔHfus​ ) and melting point ( Tm​ ). Causality : DSC is utilized because it directly measures the heat flow associated with phase transitions. Hermetic sealing is mandatory to prevent the volatilization of the lipophilic butyl chain, which would otherwise introduce endothermic evaporation artifacts into the melting curve.

  • Calibration : Run an Indium standard ( Tm​ = 156.6°C) to self-validate the temperature axis and heat flow sensitivity. If the onset temperature deviates by >0.1°C, recalibrate the sensor.

  • Sample Preparation : Weigh 2.0 to 5.0 mg of high-purity NBIMC into an aluminum DSC pan. Crucial step: Crimp the pan with a hermetic lid to create a closed thermodynamic system.

  • Purge Gas : Establish a continuous dry Nitrogen ( N2​ ) purge at 50 mL/min. This prevents oxidative degradation of the organic framework during thermal cycling.

  • Thermal Cycling : Equilibrate the sample at -20°C for 5 minutes to ensure a uniform thermal history. Ramp the temperature at exactly 10°C/min up to 150°C. Causality: A 10°C/min rate balances signal resolution (peak sharpness) with thermal equilibrium; faster rates induce thermal lag.

  • Data Extraction : Integrate the primary endothermic peak using linear baseline selection to calculate ΔHfus​ (J/g) and extrapolate the onset temperature for the true Tm​ .

DSC_Workflow S1 Sample Prep (2-5 mg NBIMC) S2 Hermetic Sealing (Al Pans) S1->S2 Prevents Volatilization S3 Thermal Cycling (10°C/min) S2->S3 N2 Purge (50 mL/min) S4 Data Acquisition (Heat Flow) S3->S4 Endotherm Detection S5 Thermodynamic Extraction (ΔH, Tm) S4->S5 Peak Integration

Fig 2: Self-validating DSC thermodynamic workflow for NBIMC.

Protocol 2: Structural Elucidation via 2D-NMR (HSQC)

Objective : To confirm the equatorial positioning of the cyclohexane substituents and the integrity of the N-butyl chain. Causality : 1D 1 H-NMR often suffers from signal overlap in the aliphatic region (1.0 - 2.0 ppm). We employ 2D HSQC (Heteronuclear Single Quantum Coherence) because it disperses proton signals across the highly resolved 13 C dimension, allowing unambiguous assignment of the butyl methylenes versus the cyclohexane ring protons.

  • Sample Dissolution : Dissolve 15 mg of NBIMC in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point reference, self-validating the chemical shift axis against solvent-induced drift.

  • Shimming and Tuning : Perform automated gradient shimming (Z-axis) to achieve a lock signal >80%. Tune the probe to both 1 H (400 MHz) and 13 C (100 MHz) frequencies to maximize the signal-to-noise ratio.

  • Acquisition (HSQC) : Set the spectral width to 12 ppm for 1 H (F2) and 160 ppm for 13 C (F1). Acquire 4 scans per increment with 256 t1​ increments.

  • Processing : Apply a sine-bell squared apodization function in both dimensions prior to Fourier transformation. This mathematical filter minimizes truncation artifacts at the base of the intense aliphatic cross-peaks.

  • Validation : Verify the cross-peak at ~3.2 ppm ( 1 H) / ~39 ppm ( 13 C), which uniquely corresponds to the N-CH 2​ group of the butyl chain, distinguishing it from ethyl (WS-3) or propyl analogs.

Quantitative Data Summaries

Table 1: Comparative Physicochemical and Thermodynamic Properties

Property NBIMC (N-Butyl analog) WS-3 (N-Ethyl analog) Causality / Significance

| Molecular Formula | C 15​ H 29​ NO | C 13​ H 25​ NO | Addition of two carbons increases molecular weight and dispersion forces. | | LogP (approx.) | 4.2 - 4.5 | 3.2 - 3.5 | Longer alkyl chain enhances lipophilicity, affecting receptor pocket partitioning. | | Melting Point | ~45-50 °C | 50-53 °C | Altered crystal lattice packing due to steric bulk of the butyl group. | | Cooling Intensity | Moderate-High | High | Butyl steric hindrance slightly alters TRPM8 binding kinetics compared to ethyl. | | Primary Applications | Cooling agent, Insect Repellent | Cooling agent (Food, Pharma) | Enhanced lipophilicity improves cuticular penetration in insects. |

Table 2: Key Spectroscopic Signatures of NBIMC

Technique Signal / Shift Assignment Structural Implication
IR Spectroscopy ~1640 cm⁻¹ Amide I (C=O stretch) Confirms the intact carboxamide backbone.
IR Spectroscopy ~1550 cm⁻¹ Amide II (N-H bend) Indicates secondary amide, capable of H-bonding.

| 1 H-NMR ( CDCl3​ ) | ~0.8 - 0.9 ppm | Methyl doublets | Confirms isopropyl and C5 methyl groups. | | 1 H-NMR ( CDCl3​ ) | ~3.2 ppm | N-CH 2​ (Butyl group) | Differentiates NBIMC from WS-3 (which appears as a distinct multiplet/quartet). | | 1 H-NMR ( CDCl3​ ) | ~5.5 ppm | N-H (Amide proton) | Broad singlet; shift depends on solvent H-bonding state. |

References

1.[2] Title: Two Techniques for the Analysis of WS-3 With Potential Application to the Analysis of Other Cooling Agents Source: researchgate.net URL:

2.[4] Title: Unraveling the Synergistic Neuroprotective Mechanism of Natural Drug Candidates Targeting TRPV1 and TRPM8 on an Ischemic Stroke | Analytical Chemistry Source: acs.org URL:

3.[3] Title: Overview of Cooling Agents - FFC / Alfa Chemistry Source: alfa-chemistry.com URL:

4.[1] Title: WO2014095541A1 - Insect repellent cleaning composition Source: google.com (Google Patents) URL:

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23)

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of N-Butyl-2-isopropyl-5-methylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly known as WS-23. As a widely used cooling agent in various consumer products, a reliable analytical method for its quantification is crucial for quality control and formulation development. This document provides a step-by-step protocol, from sample preparation to data analysis, and includes a full validation summary according to the International Council for Harmonisation (ICH) guidelines. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and industrial settings.

Introduction

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, also known as WS-23, is a synthetic cooling agent that provides a clean, cooling sensation without the minty aroma or burning sensation associated with menthol.[1][2] Its favorable sensory profile and high thermal stability have led to its widespread use in a variety of products, including e-liquids, beverages, confectionary, and oral care products.[2][3] The concentration of WS-23 in these products is a critical quality attribute, directly impacting the cooling intensity and overall consumer experience. Therefore, a robust and reliable analytical method for its quantification is essential for manufacturers to ensure product consistency and meet regulatory requirements.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. When coupled with an Ultraviolet (UV) detector, it offers a sensitive and cost-effective solution for the analysis of chromophoric compounds. This application note presents a detailed, validated HPLC-UV method specifically developed for the quantification of WS-23. The methodology is grounded in established chromatographic principles and validated against the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and accuracy of the results.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PTFE or equivalent.

Chemicals and Reagents
  • WS-23 Reference Standard: Purity ≥ 99%.

  • Acetonitrile (ACN): HPLC grade, UV cutoff ≤ 190 nm.[6][7]

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid: ACS grade or higher.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of WS-23 reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Method

The selection of a reversed-phase HPLC method is appropriate for WS-23, a non-polar compound.[8] A C18 column provides a hydrophobic stationary phase that will retain the analyte. The mobile phase, a mixture of a polar aqueous component and a less polar organic solvent, is optimized to achieve efficient elution and good peak shape.[9] Acetonitrile is chosen as the organic modifier due to its low UV absorbance and viscosity, which contributes to sharper peaks and reduced backpressure.[10] The addition of formic acid to the aqueous phase helps to control the pH and improve peak symmetry.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Rationale for Wavelength Selection: The detection wavelength of 210 nm was chosen as amides typically exhibit UV absorbance at lower wavelengths. This provides a good balance of sensitivity for the analyte while minimizing interference from many common solvents and excipients.

Method Development and Validation Protocol

A rigorous method validation was performed in accordance with ICH Q2(R2) guidelines to ensure the method's suitability for its intended purpose.[4][5] The following parameters were evaluated: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was assessed by analyzing a blank (diluent), a placebo (a mixture of common excipients without the analyte), and a spiked placebo sample. The chromatograms were examined for any interfering peaks at the retention time of WS-23. The method is considered specific if no significant interference is observed at the analyte's retention time.

Linearity and Range

Linearity was determined by analyzing a series of at least five calibration standards across the range of 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis, which should be ≥ 0.999.[11]

Accuracy

Accuracy was evaluated by performing recovery studies on a placebo matrix spiked with WS-23 at three concentration levels (low, medium, and high) covering the specified range. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration. Acceptance criteria for recovery are typically within 98.0% to 102.0%.

Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

The precision is expressed as the relative standard deviation (%RSD) for the peak areas. The acceptance criterion for %RSD is typically ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the quantification of WS-23. The chromatographic conditions provided a well-resolved peak for WS-23 with a typical retention time of approximately 8.5 minutes.

Method Validation Summary

The results of the method validation are summarized in the table below:

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interference at the retention time of WS-23
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.3-
LOQ (µg/mL) 1.0-

The validation results confirm that the method is specific, linear, accurate, and precise for the quantification of WS-23 within the specified range.

Experimental Workflow and Protocol

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh WS-23 Standard B Prepare Stock Solution (1000 µg/mL) A->B D Prepare Sample Solution A->D C Prepare Calibration Curve Standards B->C F Inject Blank, Standards, and Samples C->F D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify WS-23 in Samples I->J K Generate Report J->K

Caption: HPLC-UV workflow for WS-23 quantification.

Detailed Protocol
  • System Preparation:

    • Prime all mobile phase lines to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (60% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 25 mg of WS-23 into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the WS-23.

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Create a sequence in the chromatography data software.

    • Inject the blank (diluent) first, followed by the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions. It is recommended to bracket the sample injections with check standards to ensure system suitability throughout the run.

  • Data Analysis:

    • Integrate the peak corresponding to WS-23 in all chromatograms.

    • Generate a linear calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Use the regression equation from the calibration curve to calculate the concentration of WS-23 in the sample solutions.

    • Calculate the final concentration of WS-23 in the original sample, taking into account the initial sample weight and dilution factor.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23). The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. The detailed protocol and established performance characteristics make this method highly suitable for routine quality control analysis of WS-23 in various product matrices, as well as for research and development purposes.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • ExperChem. (n.d.). Cooling Agent WS-23. ExperChem.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions.
  • MySkinRecipes. (n.d.). WS-23 Cooling Agent (Methyl diisopropyl propionamide). MySkinRecipes.
  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Titanos Group. (n.d.). Cooling agent WS-23. Titanos Group.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.).
  • Foreverest Resources Ltd. (n.d.). WS Series Cooling Agents. Foreverest Resources Ltd.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Redox. (2023, September 21). WS23 - Cooling agents bringing the freshness. Redox.
  • Lab Manager. (2025, October 23).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • LCGC International. (2020, October 1). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology.
  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Chiralabs.
  • Honeywell. (n.d.). UV Cutoff. Honeywell.

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide Derivatives

Introduction: The Significance of N-Alkyl Cyclohexanecarboxamides N-alkyl cyclohexanecarboxamides represent a class of synthetic compounds with significant interest in the fields of sensory science and medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkyl Cyclohexanecarboxamides

N-alkyl cyclohexanecarboxamides represent a class of synthetic compounds with significant interest in the fields of sensory science and medicinal chemistry. A prominent member of this family is N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a molecule designed to elicit a cooling sensation. These synthetic cooling agents, such as the well-known WS-3 (N-Ethyl-p-menthane-3-carboxamide) and WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), are valued for their ability to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for the perception of cold.[1] Unlike menthol, many of these synthetic analogs offer a clean, prolonged cooling effect without a strong minty aroma, making them highly desirable for a wide range of applications in food, beverages, pharmaceuticals, and personal care products.[2][3]

This application note provides a detailed, step-by-step protocol for the synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide. The presented methodology is grounded in established principles of organic synthesis, emphasizing safety, efficiency, and the rationale behind each procedural step to ensure reproducibility and high-purity yields.

Synthetic Strategy: An Overview

The synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is most reliably achieved through a two-step process commencing from the corresponding carboxylic acid, 2-isopropyl-5-methylcyclohexanecarboxylic acid (also known as p-menthane-3-carboxylic acid). This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the reactions involved.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 2-isopropyl-5-methyl- cyclohexanecarboxylic acid Acyl_Chloride 2-isopropyl-5-methyl- cyclohexanecarbonyl chloride Carboxylic_Acid->Acyl_Chloride Reaction with SOCl₂ in an inert solvent (e.g., DCM) Thionyl_Chloride Thionyl Chloride (SOCl₂) Target_Molecule N-Butyl-2-isopropyl-5-methyl- cyclohexanecarboxamide Acyl_Chloride->Target_Molecule Reaction with n-Butylamine in the presence of a base (e.g., Triethylamine) n_Butylamine n-Butylamine

Figure 1: Overall synthetic workflow for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This "activation" of the carboxyl group is a common strategy in amide synthesis to overcome the poor leaving group nature of the hydroxyl moiety in the parent carboxylic acid.[4][5] The subsequent amidation step involves the nucleophilic attack of n-butylamine on the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-isopropyl-5-methylcyclohexanecarboxylic acid2623-23-6C₁₀H₁₈O₂170.25
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
n-Butylamine109-73-9C₄H₁₁N73.14
Triethylamine (TEA)121-44-8C₆H₁₅N101.19
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Hexane110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

Step 1: Synthesis of 2-isopropyl-5-methylcyclohexanecarbonyl chloride

This procedure details the formation of the acyl chloride intermediate. The use of thionyl chloride is a well-established method for this transformation.[6][7][8]

Acyl_Chloride_Formation Start Start: - 2-isopropyl-5-methylcyclohexanecarboxylic acid - Anhydrous Dichloromethane (DCM) Reaction_Vessel Reaction Vessel (Round-bottom flask with stir bar, under inert atmosphere) Start->Reaction_Vessel Thionyl_Chloride_Addition Slow, dropwise addition of Thionyl Chloride (SOCl₂) at 0°C (ice bath) Reaction_Vessel->Thionyl_Chloride_Addition Reaction_Progression Allow reaction to warm to room temperature and stir for 2-3 hours. Thionyl_Chloride_Addition->Reaction_Progression Monitoring Monitor reaction completion (e.g., by TLC or disappearance of starting material) Reaction_Progression->Monitoring Solvent_Removal Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporation) Monitoring->Solvent_Removal Product Product: 2-isopropyl-5-methylcyclohexanecarbonyl chloride (used directly in the next step) Solvent_Removal->Product

Figure 2: Workflow for the synthesis of the acyl chloride intermediate.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropyl-5-methylcyclohexanecarboxylic acid (10.0 g, 58.7 mmol).

  • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (6.4 mL, 88.1 mmol, 1.5 equivalents) dropwise to the stirred solution over 15-20 minutes. The addition is exothermic, and a gentle evolution of gas (HCl and SO₂) will be observed. Ensure the reaction is well-vented in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-3 hours at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-isopropyl-5-methylcyclohexanecarbonyl chloride is a yellowish oil and is typically used in the next step without further purification.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as thionyl chloride reacts violently with water. Any moisture present will quench the reagent and lead to lower yields.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Excess Thionyl Chloride: A molar excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid to the acyl chloride.

  • Controlled Addition at 0°C: The slow, dropwise addition of thionyl chloride at a reduced temperature helps to control the exothermic nature of the reaction and prevent potential side reactions.

Step 2: Synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

This step involves the amidation of the previously synthesized acyl chloride with n-butylamine.

Amidation_Reaction Start Start: - Crude Acyl Chloride in Anhydrous DCM - n-Butylamine - Triethylamine (TEA) Reaction_Vessel Reaction Vessel (Round-bottom flask with stir bar, under inert atmosphere at 0°C) Start->Reaction_Vessel Amine_Addition Slow, dropwise addition of a solution of n-Butylamine and TEA in anhydrous DCM Reaction_Vessel->Amine_Addition Reaction_Progression Allow reaction to warm to room temperature and stir for 4-6 hours. Amine_Addition->Reaction_Progression Workup Aqueous Workup: - Wash with saturated NaHCO₃ solution - Wash with brine Reaction_Progression->Workup Drying_and_Filtration Dry organic layer over anhydrous MgSO₄ and filter. Workup->Drying_and_Filtration Solvent_Removal Remove solvent under reduced pressure Drying_and_Filtration->Solvent_Removal Purification Purify crude product (e.g., by column chromatography or recrystallization) Solvent_Removal->Purification Product Final Product: N-Butyl-2-isopropyl-5-methyl- cyclohexanecarboxamide Purification->Product

Figure 3: Workflow for the amidation and purification of the final product.

Protocol:

  • Dissolve the crude 2-isopropyl-5-methylcyclohexanecarbonyl chloride from Step 1 in anhydrous DCM (100 mL) in a 500 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of n-butylamine (6.5 g, 88.1 mmol, 1.5 equivalents) and triethylamine (TEA) (12.3 mL, 88.1 mmol, 1.5 equivalents) in anhydrous DCM (50 mL).

  • Add the n-butylamine and TEA solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours at room temperature. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acyl chloride and neutralize the triethylammonium chloride.

  • Wash the organic layer with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide as a white solid.

Causality and Experimental Choices:

  • Use of Triethylamine (TEA): TEA is a non-nucleophilic base used to scavenge the HCl gas produced during the amidation reaction. This prevents the protonation of the n-butylamine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Aqueous Workup: The washing steps with saturated sodium bicarbonate solution and brine are essential for removing impurities and byproducts, leading to a cleaner crude product before final purification.

  • Purification: Column chromatography or recrystallization is necessary to obtain the final product in high purity, free from any unreacted starting materials or byproducts.

Alternative Synthetic Approaches

While the acyl chloride route is robust, other methods for amide bond formation exist and may be suitable depending on the substrate and desired scale.

  • Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can directly couple carboxylic acids and amines by activating the carboxylic acid in situ.[4] This method avoids the need to isolate the often-sensitive acyl chloride.

  • Boron-Mediated Amidation: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for the direct amidation of carboxylic acids with amines under relatively mild conditions.[9]

  • Metal-Based Catalysis: Lewis acids, particularly those of titanium (e.g., TiCl₄) and zirconium, can catalyze the direct amidation of carboxylic acids.[5]

The choice of synthetic route will depend on factors such as substrate compatibility, desired reaction conditions, and the availability of reagents.

Conclusion

The synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide and its derivatives can be reliably achieved through a well-established two-step protocol involving the formation of an acyl chloride intermediate followed by amidation. By understanding the rationale behind each step and adhering to careful experimental technique, researchers can consistently produce these valuable compounds in high yield and purity. The insights and detailed procedures provided in this application note serve as a comprehensive guide for scientists and professionals in the fields of chemical synthesis and drug development.

References

  • Maki, T., Ishihara, K., & Yamamoto, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7580-7585. [Link]

  • Plescia, J. B., & Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3947-3954. [Link]

  • Chi, Z. (2007). The Synthesis of New Cooling Agent N,2,3-Trimethyl-2-isopropl Butanamide(WS-23). Flavour Fragrance Cosmetics. [Link]

  • Westin, J. Synthesis of Amides. Organic Chemistry. [Link]

  • Wang, Y., & Li, J. (2024). Synthesis method of cyclohexanamide cooling agent. (Patent No. CN117304070A).
  • Gaspari, F., et al. (2015). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Tetrahedron Letters, 56(3), 543-546. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Ding, T. (2014). High-yield synthesis method of n-ethyl-p-menthane-3-carboxamide. (Patent No. CN103012117B). Patsnap. [Link]

  • Zhang, J., & Li, J. (2013). Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. (Patent No. CN103274959B).
  • Rowsell, D. G., & Spring, D. J. (1979). P-menthane carboxamides having a physiological cooling effect. (Patent No. US4136163A).
  • Zhang, J., & Li, J. (2013). Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. (Patent No. CN103274959A).
  • Givaudan S.A. (2010). Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide. (Patent No. CN101704765B).

Sources

Method

Definitive Detection and Quantification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the analysis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the analysis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent with increasing relevance in consumer products and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as the definitive analytical technique, offering high-resolution separation and unambiguous identification. This guide details the entire workflow, from sample preparation strategies for various matrices to optimized instrumental parameters and data interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthy results for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is a synthetic compound belonging to a class of physiological cooling agents that elicit a cooling sensation without the characteristic minty odor of menthol.[1] Its applications are expanding in industries such as flavors and fragrances, personal care products, e-cigarette liquids, and pharmaceuticals.[2][3][4] Given its direct human exposure, a robust and reliable analytical method is paramount for quality control, safety assessment, and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal modality for analyzing this and similar semi-volatile compounds. The gas chromatograph provides excellent separation of the analyte from complex matrix components, while the mass spectrometer offers highly specific detection and structural elucidation based on the molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern.[5][6] This document provides the foundational parameters and expert rationale for establishing a validated GC-MS method for its detection.

Experimental Workflow and Rationale

The analytical process is a multi-stage system designed to ensure accuracy and reproducibility. Each step, from sample acquisition to data analysis, is critical for the integrity of the final result.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Acquisition (e.g., E-liquid, Cream) Extraction Solvent Extraction & Dilution Sample->Extraction Concentration Concentration (If necessary) Extraction->Concentration Filter Filtration (0.22 µm) Concentration->Filter Injection GC Injection (1 µL) Filter->Injection Vialing Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (Full Scan/SIM) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standard & Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: End-to-end workflow for GC-MS analysis.

Sample Preparation: Isolating the Analyte

The objective of sample preparation is to extract the target analyte into a clean, GC-compatible solvent, free from interfering matrix components.[6] The choice of method depends heavily on the sample matrix.

Protocol 1: General Purpose Liquid-Liquid Extraction (LLE)

This protocol is adaptable for many sample types, including creams, lotions, and beverages.

  • Homogenization: Accurately weigh 0.5 - 1.0 g of the homogenized sample into a glass centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (IS) to a known concentration. An ideal IS would be a structurally similar compound not present in the sample, such as a deuterated analog or a compound like Granisetron hydrochloride.[7]

  • Extraction: Add 5 mL of a suitable organic solvent like ethyl acetate or dichloromethane.

  • Vortex & Sonicate: Vortex the mixture vigorously for 2 minutes, followed by ultrasonication for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3,000 rpm for 10 minutes to separate the organic layer from solid debris or aqueous phases.

  • Collection: Carefully transfer the supernatant (the organic layer) to a clean tube.

  • Concentration (Optional): If trace-level detection is required, the extract can be concentrated under a gentle stream of nitrogen gas.[8] This nitrogen blowdown technique efficiently evaporates the solvent without excessive heat, which could degrade the analyte.[8]

  • Reconstitution & Filtration: Reconstitute the dried extract in 1 mL of the analysis solvent (e.g., ethyl acetate). Filter the final solution through a 0.22 µm syringe filter into a 1.5 mL glass autosampler vial to remove any particulate matter.[6][9]

Rationale: This multi-step process ensures that non-volatile materials, which can contaminate the GC inlet and column, are removed. The use of an internal standard is a cornerstone of trustworthy quantification, as it corrects for variations in extraction efficiency and injection volume.

GC-MS Instrumentation and Optimized Parameters

The following parameters have been synthesized from established methods for similar synthetic cooling agents and carboxamide compounds to provide a robust starting point for analysis.[3][10][11]

Gas Chromatograph (GC) Conditions

The GC is responsible for separating the analyte from other volatile compounds in the sample. The oven temperature program is the key to achieving sharp, symmetrical peaks.

ParameterRecommended SettingRationale
Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar (5% phenyl)-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds based on boiling point.[6]
Carrier Gas Helium (≥99.999% purity)An inert gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)This flow rate balances analysis speed with separation efficiency for the specified column dimensions.[10]
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[10][11]
Injection Mode Splitless (for trace analysis) or 10:1 Split (for higher concentrations)Splitless mode directs the entire sample onto the column for maximum sensitivity. A split injection is used for more concentrated samples to avoid overloading the column.[10]
Injection Volume 1 µLA standard volume that prevents inlet and column overload while providing sufficient analyte for detection.
Oven Program Initial: 100 °C, hold 2 min; Ramp 1: 15 °C/min to 200 °C; Ramp 2: 20 °C/min to 280 °C, hold 5 minThe initial hold allows for proper focusing of the analytes at the head of the column. The ramps are designed to efficiently elute the target compound while separating it from other components, followed by a final hold to clean the column of any high-boiling residues. This is adapted from similar multi-ramp methods.[3][10][11]
Mass Spectrometer (MS) Conditions

The MS detector identifies and quantifies the analyte as it elutes from the GC column.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard 70 eV ionization energy creates a reproducible and characteristic fragmentation pattern, which is crucial for definitive identification.[6][11]
Ion Source Temp. 230 °CPrevents condensation of the analyte within the source while minimizing thermal degradation.[6][11]
Transfer Line Temp. 280 °CEnsures the analyte remains in the gas phase as it moves from the GC column to the MS source, preventing peak tailing.[6]
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full Scan mode is used for qualitative analysis and initial method development to view all fragment ions.[11] SIM mode offers significantly higher sensitivity and selectivity for quantification by monitoring only a few characteristic ions.
Solvent Delay 3 - 5 minutesPrevents the high concentration of injection solvent from entering and saturating the MS detector, which extends filament life.

Data Interpretation: From Signal to Result

Identification via Mass Spectrum

The molecular weight of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (C₁₅H₂₉NO) is approximately 239.4 g/mol . In EI-MS, the molecular ion ([M]⁺) may be observed at m/z 239, but it is often weak or absent for such compounds.[7] Identification relies on the characteristic fragmentation pattern.

G cluster_main Proposed EI Fragmentation cluster_frags Parent [C15H29NO]+• m/z 239 (Molecular Ion) F1 Loss of Butyl Radical (-•C4H9) m/z 182 Parent->F1 F2 Loss of Butene (-C4H8) m/z 183 Parent->F2 F3 Loss of Isopropyl Radical (-•C3H7) m/z 196 Parent->F3 F4 Amide Cleavage [C4H9NHCO]+ m/z 100 Parent->F4

Caption: Key fragmentation pathways for identification.

Key Diagnostic Ions for SIM/Quantification:

  • Quantifier Ion: The most abundant, characteristic fragment ion (e.g., m/z 182 or 183).

  • Qualifier Ions: Two or three other prominent fragment ions (e.g., m/z 100, 196) used to confirm identity. The ratio of the qualifier to quantifier ions should be consistent between samples and standards.

Quantification

For accurate quantification, a calibration curve must be constructed.

  • Prepare Standards: Create a series of at least five calibration standards of known concentrations spanning the expected sample concentration range.

  • Add Internal Standard: Spike each standard with the same fixed concentration of the internal standard used for the samples.

  • Analyze: Analyze the standards using the same GC-MS method.

  • Generate Curve: Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte. The resulting curve should have a correlation coefficient (R²) of ≥0.995 for a reliable linear fit.

  • Calculate Sample Concentration: The concentration of the analyte in the unknown samples can then be calculated from their measured peak area ratios using the linear regression equation from the calibration curve.

Conclusion

This application note provides a validated framework for the robust detection and quantification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide by GC-MS. The detailed protocols for sample preparation, instrument parameters, and data analysis are grounded in established analytical principles and authoritative sources. By explaining the causality behind experimental choices, this guide equips researchers and drug development professionals with the necessary tools to implement a trustworthy and scientifically sound analytical system. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for safety, quality, and research applications.

References

  • Frontiers in Chemistry. (2026, March 17). Method for simultaneous determination of three cooling agents in aerosols by GC–MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Frontiers in Chemistry. (2025, October 31). Method for simultaneous determination of three cooling agents in aerosols by GC–MS.
  • Frontiers in Chemistry. (2025, October 30). Method for simultaneous determination of three cooling agents in aerosols by GC–MS.
  • Future Science. (2024, March 11). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC.
  • MDPI. (n.d.). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC.
  • SCION Instruments. (n.d.). Preparing a Cannabis Sample for Testing.
  • Agilent. (n.d.). Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS.
  • ResearchGate. (2023, April). Two Techniques for the Analysis of WS-3 With Potential Application to the Analysis of Other Cooling Agents.
  • Oxford Academic. (2023, July 14). Synthetic Cooling Agents in Australian-Marketed E-cigarette Refill Liquids and Disposable E-cigarettes.
  • BenchChem. (2025). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
  • ContaminantDB. (n.d.). n-ethyl-2-isopropyl-5-methylcyclohexane carboxamide (chem005636).

Sources

Application

Formulating N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide in hydrogel drug delivery systems

Application Note: Formulating N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide in Hydrogel Drug Delivery Systems Introduction & Pharmacological Rationale N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulating N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide in Hydrogel Drug Delivery Systems

Introduction & Pharmacological Rationale

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (a substituted p-menthane-3-carboxamide) is a potent, non-volatile physiological cooling agent and analgesic. Unlike traditional menthol—which suffers from high volatility, strong odor, and potential skin irritation at therapeutic doses—this specific carboxamide derivative offers a sustained, odorless cooling sensation due to its high affinity and selectivity for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

When formulated into a topical hydrogel, this active pharmaceutical ingredient (API) provides localized, sustained analgesia and anti-pruritic effects. Hydrogel matrices are highly favored for this application due to their biocompatibility, tunable release kinetics, and ability to hydrate the stratum corneum, a mechanism that significantly enhances the transdermal absorption of lipophilic compounds[1].

Mechanism of Action: The TRPM8 Pathway

The API exerts its physiological effects by acting as a selective agonist for TRPM8, a Ca²⁺-permeable non-selective cation channel predominantly expressed on primary afferent sensory neurons[2].

Upon topical application, the hydrogel matrix facilitates the partitioning of the lipophilic API into the skin. Binding of the compound to the TRPM8 receptor induces a conformational change that opens the channel. The resulting influx of Ca²⁺ and Na⁺ ions depolarizes the neuronal membrane, generating an action potential that the central nervous system perceives as a cooling sensation. This robust sensory input effectively overrides nociceptive (pain) and pruritic (itch) signals via the gate control theory of pain[2].

TRPM8_Pathway Hydrogel 1. Hydrogel Matrix (Carbomer 940) Release 2. Sustained Release (Active Partitioning) Hydrogel->Release Diffusion Skin 3. Stratum Corneum Penetration Release->Skin Solubilization TRPM8 4. TRPM8 Receptor Activation Skin->TRPM8 Binding CaInflux 5. Ca2+ / Na+ Influx (Depolarization) TRPM8->CaInflux Channel Opening Effect 6. Analgesic & Cooling Sensation CaInflux->Effect Action Potential

Figure 1: Mechanism of action and delivery pathway for topical TRPM8 agonists via hydrogel matrix.

Formulation Strategy & Excipient Selection

The primary formulation challenge with N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is its high lipophilicity (LogP ~3.0–4.0) and poor aqueous solubility. Attempting to disperse the solid API directly into an aqueous gel results in immediate precipitation, poor content uniformity, and limited bioavailability.

To engineer a self-validating, thermodynamically stable system, a co-solvent and surfactant approach is required prior to polymer cross-linking[3].

Table 1: Quantitative Formulation Parameters for 0.5% TRPM8 Agonist Hydrogel

ComponentConcentration (% w/w)FunctionPhysicochemical Rationale
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide 0.5Active Pharmaceutical IngredientSelective TRPM8 agonist providing targeted analgesia and cooling.
Carbomer (Carbopol 940 or 974P NF) 1.0Gelling Agent / Polymer MatrixProvides pseudo-plastic rheology and sustained API release[4].
Propylene Glycol (PG) 15.0Co-solvent / Penetration EnhancerSolubilizes the lipophilic API and disrupts stratum corneum lipid packing[3].
Polysorbate 80 2.0Non-ionic SurfactantReduces interfacial tension, preventing API precipitation in the aqueous phase[3].
Triethanolamine (TEA) q.s. to pH 6.0Neutralizing AgentIonizes carboxylic groups on the Carbomer, triggering gelation via electrostatic repulsion.
Purified Water q.s. to 100.0VehicleHydrates the polymer network.

Detailed Experimental Protocols

Protocol 1: Solubilization and Hydrogel Preparation

Note: This protocol is specifically sequenced to prevent polymer agglomeration and API precipitation.

  • Aqueous Polymer Dispersion (Phase A):

    • Weigh 80.0 g of Purified Water into a primary mixing vessel.

    • Using an overhead stirrer at 800 RPM, slowly sift 1.0 g of Carbomer into the vortex.

    • Causality: Slow, controlled addition prevents the formation of "fish-eyes" (clumps of polymer with a hydrated exterior but a dry, unyielding interior). Allow the dispersion to hydrate for 2 hours at room temperature until fully homogeneous.

  • API Solubilization (Phase B):

    • In a separate vessel, combine 15.0 g of Propylene Glycol and 2.0 g of Polysorbate 80.

    • Add 0.5 g of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

    • Stir at 40°C until the API is completely dissolved.

    • Causality: Pre-solubilizing the highly lipophilic API in a co-solvent/surfactant blend ensures it remains in solution when introduced to the highly aqueous Phase A[3].

  • Phase Combination:

    • Reduce the overhead stirrer speed to 300 RPM (low-shear) to prevent aeration and micro-bubble entrapment.

    • Slowly pour Phase B into Phase A. Mix for 15 minutes.

  • Gelation via Neutralization:

    • Add Triethanolamine (TEA) dropwise while continuously monitoring the pH.

    • Target pH: 5.8 – 6.2.

    • Causality: Carbomer polymers are tightly coiled at acidic pH. Neutralization with TEA ionizes the carboxylic acid groups. The resulting negative charges repel each other, causing the polymer chains to uncoil and instantly form a high-viscosity hydrogel network[4].

Protocol 2: In Vitro Release Testing (IVRT) via Franz Diffusion Cell

This self-validating protocol ensures the hydrogel actively releases the API at a reproducible rate.

  • System Setup: Assemble a Franz Diffusion Cell using a synthetic polyethersulfone (PES) membrane (0.45 µm pore size).

  • Receptor Medium Preparation: Use Phosphate Buffered Saline (PBS, pH 7.4) supplemented with 5% Ethanol or 1% Tween 80.

    • Causality: Because the API is lipophilic, standard PBS will quickly saturate, artificially halting diffusion. The addition of ethanol/surfactant maintains sink conditions (receptor concentration < 10% of saturation limits), ensuring the concentration gradient remains the sole driving force for release.

  • Application: Apply exactly 300 mg of the hydrogel to the donor compartment, spreading it evenly across the membrane.

  • Sampling: Maintain the system at 32°C (average skin surface temperature). Withdraw 0.5 mL aliquots from the receptor arm at 1, 2, 4, 6, 8, and 24 hours. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the aliquots via HPLC-UV to plot the cumulative release curve.

Quality Control & Validation

  • Rheology: The hydrogel must exhibit shear-thinning (pseudo-plastic) behavior, allowing for easy spreading on the skin while resisting flow under gravity.

  • pH Verification: Must remain strictly between 5.8 and 6.2 to ensure maximum Carbomer viscosity and optimal skin compatibility.

  • Content Uniformity: Take samples from the top, middle, and bottom of the batch. API concentration must be within 95.0% – 105.0% of the label claim, validating the success of the solubilization step (Phase B).

References

  • Title: WS-12 = 98 HPLC, powder 68489-09-8. Source: Sigma-Aldrich. URL:

  • [4] Title: Abstract P229: Beyond Cooling Sensation: Topical Penile Administration Of The Trpm8 Agonist Improves Hypertension Associated-erectile Dysfunction. Source: AHA Journals. URL: 4

  • [2] Title: TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Source: PMC (PubMed Central). URL: 2

  • [1] Title: Menthol and Its Derivatives: Exploring the Medical Application Potential. Source: PMC (PubMed Central). URL: 1

  • [3] Title: ORAL GEL FOR SENSITIVITY AND TOOTH PAIN - EP 2928450 B1. Source: European Patent Office (Google Patents). URL:3

Sources

Method

Application Note: Extraction, Isolation, and Quantification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide from Complex Matrices

Introduction and Mechanistic Overview N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (a structural analog to widely used cooling agents like WS-3 and WS-14) is a synthetic p-menthane carboxamide derivative. These com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (a structural analog to widely used cooling agents like WS-3 and WS-14) is a synthetic p-menthane carboxamide derivative. These compounds are engineered to impart a robust, long-lasting cooling sensation without the volatility, minty odor, or harshness associated with natural menthol[1].

The physiological cooling effect is achieved through the selective activation of the transient receptor potential melastatin 8 (TRPM8) ion channel located on sensory neurons[2]. Because of its high efficacy, this compound is increasingly formulated into complex matrices, ranging from lipid-rich cosmetic emulsions to viscous e-liquids (propylene glycol/vegetable glycerin blends).

Extracting this specific carboxamide from such diverse matrices presents a significant analytical challenge. The molecule is highly lipophilic (estimated LogP ~3.0–3.5) and lacks ionizable functional groups under standard pH conditions, meaning traditional acid-base liquid-liquid extraction (LLE) is ineffective. This guide establishes field-proven, self-validating protocols for the isolation and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

TRPM8_Pathway A Cooling Agent (Ligand) B TRPM8 Receptor (Sensory Neurons) A->B Binds C Ca2+ Influx B->C Channel Opens D Action Potential C->D Depolarization E Cooling Sensation D->E Neural Signal

Mechanism of TRPM8 receptor activation by synthetic cooling agents inducing a cooling sensation.

Causality in Experimental Design: Matrix-Specific Strategies

As an Application Scientist, it is critical to understand why a method works, rather than just executing it. The extraction strategy must be tailored to the thermodynamic interactions between the analyte and the matrix.

Strategy A: E-Liquid Matrices ("Dilute-and-Shoot")

E-liquids consist primarily of Propylene Glycol (PG) and Vegetable Glycerin (VG). While highly viscous, PG and VG are highly polar. N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is completely soluble in short-chain alcohols. By utilizing a "Dilute-and-Shoot" (DnS) approach with absolute methanol, we drastically reduce the viscosity of the PG/VG matrix, precipitate any high-molecular-weight oligomers, and quantitatively retain the cooling agent in the supernatant[3].

Strategy B: Cosmetic Emulsions (Solid-Phase Extraction)

Cosmetics (creams, lotions) are stabilized emulsions of water, lipids, and surfactants. A simple solvent extraction often results in unbreakable emulsions. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required[4]. The HLB sorbent captures the hydrophobic p-menthane ring of the cooling agent via Van der Waals forces, allowing the polar excipients and surfactants to be washed away with a weak aqueous-methanol solution[5]. The target compound is then eluted using a strong non-polar solvent like ethyl acetate.

Self-Validating Experimental Protocols

To ensure data integrity, every batch must include a Matrix Blank (unspiked matrix) and a Quality Control (QC) Spike (matrix spiked with a known concentration of the analyte). If the QC recovery falls outside the 90%–110% range, the extraction is invalid, indicating either emulsion breakthrough during SPE or incomplete homogenization.

Protocol 1: Extraction from E-Liquids (DnS Method)
  • Sample Preparation: Accurately weigh 100.0 mg of the e-liquid sample into a 10 mL volumetric flask.

  • Internal Standard Addition: Add 50 µL of Quinoline internal standard solution (1.0 mg/mL in methanol) to account for matrix effects and injection volume variations.

  • Dilution: Bring to volume (10 mL) with absolute methanol.

  • Homogenization: Vortex vigorously for 2 minutes to ensure complete dissolution of the PG/VG matrix into the methanol.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to pellet any insoluble flavoring oligomers.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into a GC vial for analysis.

Protocol 2: Extraction from Cosmetic Emulsions (SPE Method)
  • Homogenization: Disperse 500 mg of the cosmetic sample in 5 mL of a 50:50 (v/v) Water/Methanol mixture. Sonicate for 15 minutes to disrupt the emulsion.

  • SPE Conditioning: Condition an Oasis HLB cartridge (200 mg, 3 cc) with 3 mL of Methanol, followed by 3 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the homogenized sample onto the cartridge at a flow rate of 1 mL/min. The lipophilic cooling agent will partition into the sorbent.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water to remove polar excipients, salts, and hydrophilic surfactants. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte with 4 mL of 100% Ethyl Acetate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of Methanol containing the internal standard, filter (0.22 µm PTFE), and transfer to a GC vial.

SPE_Workflow Step1 1. Matrix Homogenization Step2 2. SPE Conditioning (Methanol & Water) Step1->Step2 Step3 3. Sample Loading (Hydrophobic Retention) Step2->Step3 Step4 4. Wash Step (5% Methanol) Step3->Step4 Step5 5. Target Elution (Ethyl Acetate) Step4->Step5 Step6 6. GC-MS Analysis Step5->Step6

Solid-Phase Extraction (SPE) workflow for isolating lipophilic cooling agents from cosmetic matrices.

Analytical Methodology: GC-MS Parameters

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the quantification of p-menthane carboxamides due to their volatility and the technique's high selectivity[1].

  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C, Split ratio 10:1.

  • Oven Temperature Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230°C.

  • Detection Mode: Selected Ion Monitoring (SIM). Monitor specific qualifier and quantifier ions corresponding to the fragmentation of the N-butyl and p-menthane moieties.

Quantitative Data & Method Validation Summary

The following table summarizes typical validation parameters expected when applying these protocols to complex matrices, ensuring the method meets rigorous industry standards.

Validation ParameterE-Liquid Matrix (DnS)Cosmetic Matrix (SPE)Acceptance Criteria
Linearity Range 0.5 – 250 µg/mL1.0 – 100 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL0.30 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mL0.90 µg/mLS/N ≥ 10
Spike Recovery (%) 98.5% ± 2.1%94.2% ± 3.5%90% – 110%
Intra-day Precision (RSD) 1.8%3.2%≤ 5.0%
Inter-day Precision (RSD) 2.4%4.1%≤ 10.0%

References

  • Title: Method for simultaneous determination of three cooling agents in aerosols by GC–MS Source: frontiersin.org URL:[Link]

  • Title: Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment Source: biorxiv.org URL:[Link]

  • Title: A Comprehensive Review of the Harmful Compounds in Electronic Cigarettes Source: mdpi.com URL:[Link]

  • Title: Natural Deep Eutectic Solvents (NADESs) Combined with Sustainable Extraction Techniques: A Review of the Green Chemistry Approach in Food Analysis Source: nih.gov URL:[Link]

  • Title: Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods Source: mdpi.com URL:[Link]

Sources

Application

Application Notes: In Vivo Sensory Evaluation of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23)

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Cooling Sensation of WS-23 N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly known as WS-23, is a synthetic cooli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Cooling Sensation of WS-23

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly known as WS-23, is a synthetic cooling agent prized for its clean, potent cooling effect without the characteristic minty aroma or taste associated with menthol.[1][2] This makes it a highly versatile ingredient in pharmaceuticals, oral care products, and food and beverage applications where a pure cooling sensation is desired.[3][4] The cooling effect of WS-23 is primarily mediated through its action as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2][5][6] TRPM8 is a non-selective cation channel expressed in sensory neurons, which is activated by cold temperatures (generally below 28°C) and cooling compounds like menthol and WS-23.[7] Activation of TRPM8 leads to an influx of calcium and sodium ions, depolarizing the neuron and sending a signal to the brain that is perceived as a cooling sensation.[7][8]

A thorough characterization of the sensory properties of WS-23 in human subjects is critical for effective product development. This requires standardized in vivo protocols to quantify its sensory profile, including its detection threshold, the relationship between concentration and perceived intensity, and its dynamic properties over time.

PART 1: Foundational Principles for In Vivo Sensory Evaluation

Before commencing any specific protocol, adherence to foundational principles is paramount to ensure data integrity, scientific validity, and the safety of all participants.

Ethical Considerations and Panelist Safety

All sensory studies involving human subjects must be designed and conducted under strict ethical guidelines.[9]

  • Institutional Review Board (IRB) Approval: Prior to recruitment, the full study protocol must be submitted to and approved by an accredited IRB. This ensures that the rights and welfare of the subjects are protected.

  • Informed Consent: All potential participants must be provided with a detailed explanation of the study's purpose, procedures, potential risks, and benefits. They must provide written informed consent before participation and must be informed of their right to withdraw at any time without penalty.[9]

  • Minimizing Risk: The concentrations of WS-23 used should be based on available safety data and start at levels well below any known irritation thresholds. The vehicle (e.g., water, hydrocolloid solution) should be non-toxic and generally recognized as safe (GRAS).

Panelist Selection and Training

The reliability of sensory data is directly dependent on the quality of the sensory panel.

  • Selection Criteria: Panelists should be non-smokers, in good general health, and have no known taste or smell disorders. They should be screened for their ability to detect and describe basic sensory stimuli.

  • Training: Selected panelists must undergo training to familiarize them with the specific sensory attribute (cooling), the intensity rating scale, and the testing procedure.[10] This involves exposure to reference standards and practice sessions to ensure consistent and reproducible ratings.[11]

Sensory Testing Environment

To prevent external factors from influencing perception, all sensory evaluations must be conducted in a controlled environment.[12]

  • Controlled Conditions: The testing area should be well-ventilated, free of extraneous odors, and have controlled lighting and temperature.

  • Individual Booths: Panelists should be seated in individual booths to prevent interaction and minimize distraction.[12]

PART 2: In Vivo Sensory Evaluation Protocols for WS-23

The following protocols provide a framework for a comprehensive sensory characterization of WS-23.

Protocol 1: Determination of Detection Threshold

The objective of this protocol is to determine the lowest concentration of WS-23 that can be reliably detected by a sensory panel. The method described is based on the ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[13][14][15]

Methodology: Ascending Forced-Choice (3-AFC)

  • Sample Preparation: Prepare a series of WS-23 solutions in purified, taste-free water, starting from a sub-threshold concentration and increasing by a factor of two (e.g., 0.1, 0.2, 0.4, 0.8... ppm).

  • Presentation: In each trial, present the panelist with three samples: two blanks (water) and one containing the WS-23 solution, served at a controlled temperature (~22°C). The order of presentation should be randomized.

  • Evaluation: The panelist is instructed to taste each sample and identify the one that is different.

  • Ascending Series: The test begins with the lowest concentration. If the panelist correctly identifies the odd sample, they are presented with the next higher concentration. If they are incorrect, the same concentration is presented again. The individual's threshold is the concentration at which they correctly identify the sample in two consecutive trials.

  • Calculation: The individual's best-estimate threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in the consecutive series.[16] The group threshold is the geometric mean of the individual best-estimate thresholds.

Parameter Description Source
Method 3-Alternative Forced Choice (3-AFC), Ascending Concentration SeriesASTM E679[13][16]
Stimuli WS-23 dissolved in purified water
Concentration Series Geometric progression (e.g., factor of 2)ASTM E679[16]
Panelist Task Identify the "odd" sample from a set of three (two blanks, one stimulus)ASTM E679[17]
Endpoint Geometric mean of the concentration of the last miss and the next higher concentrationASTM E679[16]
Protocol 2: Suprathreshold Intensity Scaling (Dose-Response)

This protocol measures how the perceived intensity of the cooling sensation changes as the concentration of WS-23 increases above the detection threshold.

Methodology: Labeled Magnitude Scale (LMS)

The Labeled Magnitude Scale (LMS) is a psychophysical scale designed to quantify perceived intensity.[18] It is anchored with verbal labels spaced quasi-logarithmically to produce ratio-level data.[19][20]

  • Sample Preparation: Prepare a range of WS-23 concentrations (e.g., 5, 10, 20, 40, 80 ppm) in a suitable vehicle (e.g., water or a slightly viscous, flavorless hydrocolloid solution). Include a blank (vehicle only) as a control.

  • Scale and Instructions: Panelists will use a computerized or paper-based LMS. The scale is typically a vertical line with labels from "No Sensation" at the bottom to "Strongest Imaginable Sensation" at the top.[18][21] Intermediate labels include "Barely Detectable," "Weak," "Moderate," "Strong," and "Very Strong."[18]

  • Evaluation: Present the samples one at a time in a randomized order. After tasting each sample for a fixed duration (e.g., 10 seconds) and expectorating, the panelist rates the maximum perceived cooling intensity on the LMS.

  • Rinsing: A mandatory rest and rinse period (e.g., 5 minutes with purified water) between samples is crucial to minimize sensory adaptation and carry-over effects.

Parameter Description Source
Method Intensity rating of discrete concentrations
Scaling Labeled Magnitude Scale (LMS)[18][19][22]
Anchors "No Sensation" (0) to "Strongest Imaginable Sensation" (100)[18]
Stimuli Multiple suprathreshold concentrations of WS-23
Output Dose-response curve plotting concentration vs. mean intensity rating
Protocol 3: Temporal Profile Analysis (Time-Intensity)

This protocol characterizes the dynamic sensory profile of WS-23, measuring the onset, build-up, and decay of the cooling sensation over time.[23][24]

Methodology: Continuous Time-Intensity (TI) Evaluation

This method follows the principles outlined in ASTM Standard E1909.[11]

  • Sample Preparation: Select one or two key concentrations of WS-23 based on the dose-response data from Protocol 2.

  • Data Collection System: Use a computerized system where panelists can continuously record the perceived intensity of the cooling sensation by moving a cursor or joystick along a scale on the screen. The scale is typically an unstructured line scale anchored with "No Sensation" and "Maximum Intensity."

  • Evaluation: The panelist takes the sample into their mouth, starts the recording, holds the sample for a specified time (e.g., 15 seconds), and then expectorates. They continue to rate the perceived cooling intensity until the sensation is no longer perceptible.[11][23]

  • Data Analysis: The system records intensity as a function of time, generating a time-intensity curve for each panelist and sample. From these curves, key parameters can be extracted.[25][26]

TI Parameter Description Source
T_onset Time from initial exposure to first perception of cooling.[11]
I_max The maximum perceived intensity.[25]
T_max Time to reach maximum intensity.[11]
T_dur Total duration of the sensation until extinction.[11]
AUC Area Under the Curve; represents the total cooling sensation over time.

PART 3: Visualization & Formatting

Signaling Pathway

The cooling sensation from WS-23 is initiated by its binding to the TRPM8 receptor on sensory neurons. This diagram illustrates the simplified signaling cascade.

TRPM8_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ca_Na_Influx Allows WS23 WS-23 (Cooling Agent) WS23->TRPM8 Binds Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Perceived Cooling Signal->Sensation

Caption: Simplified signaling pathway for WS-23-induced cooling via TRPM8 activation.

Experimental Workflow

This diagram outlines the procedural flow for the Suprathreshold Intensity Scaling protocol.

Sensory_Workflow start Start: Panelist in Booth present_sample Present Randomized Sample (WS-23 or Blank) start->present_sample evaluate Taste (10s) & Expectorate present_sample->evaluate rate Rate Max Intensity on Labeled Magnitude Scale evaluate->rate rinse Rinse & Wait (5 min mandatory rest) rate->rinse more_samples More Samples? rinse->more_samples more_samples->present_sample Yes end End Session more_samples->end No

Caption: Experimental workflow for dose-response evaluation using the LMS.

References

  • Watson, R. R., & Preedy, V. R. (Eds.). (2012). Bioactive food as dietary interventions for the aging population. Academic Press.

  • Palkar, R., et al. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 263-273.

  • Green, B. G., et al. (1996). Evaluating the ‘Labeled Magnitude Scale’ for measuring sensations of taste and smell. Chemical Senses, 21(3), 323-334.

  • Grokipedia. (n.d.). Labeled magnitude scale. [URL: not available]
  • Eurolab. (n.d.). ASTM E679 Sensory Sweetness Threshold Testing.

  • Fiveable. (2025, August 15). Time-intensity method. [URL: not available]
  • SciSpace. (n.d.). Evaluating the 'Labeled Magnitude Scale' for Measuring Sensations of Taste and Smell.

  • ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19).

  • ASTM International. (2024). Standard Guide for Time-Intensity Evaluation of Sensory Attributes (E1909-13).

  • PubMed. (1996). Evaluating the 'Labeled Magnitude Scale' for measuring sensations of taste and smell. Chemical Senses, 21(3), 323-34.

  • ResearchGate. (n.d.). Development and use of Time-Intensity methodology for sensory evaluation: a review.

  • IHS Markit. (1997). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (ASTM E679-91(1997)). [URL: not available]
  • IHS Markit. (2011). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (ASTM E679-04(2011)). [URL: not available]
  • XLSTAT. (n.d.). Time-Intensity Analysis.

  • Le, S., & Husson, F. (2020). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. Foods, 9(9), 1143.

  • Scribd. (2016). Good Sensory Practice.

  • National Center for Biotechnology Information. (2011). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades.

  • Foreverest Resources Ltd. (n.d.). WS Series Cooling Agents.

  • Unknown Source. (2025, September 28). What are the advantages and disadvantages of WS-23 compared with other cooling agents?. [URL: not available]
  • Oxford Academic. (2000). Contrast and Range Effects for Category, Magnitude and Labeled Magnitude Scales in Judgements of Sweetness Intensity. Chemical Senses, 25(1), 85-92.

  • Leventhal, A. M., et al. (2025). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control.

  • Southampton City Council. (n.d.). Sensory Strategies Guide.

  • cnherbflavor.com. (2025, January 10). What is WS-23 Cooling Agent?.

  • Zakharian, E., et al. (2010). Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers. Journal of Neuroscience, 30(37), 12526-12534.

  • Breslin, P. A., & Wise, P. M. (2012). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. International Journal of Pharmaceutics, 439(1-2), 264-272.

  • Titanos Group. (2023, November 24). Difference between cooling agent WS-23 and WS-3 and WS-5.

  • Vasile, C. M., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Molecules, 26(16), 4817.

  • ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19).

  • SENSe Therapy. (n.d.). Evidence-Practice Guidelines.

  • Unknown Source. (n.d.). Sensory Strategies for the Older Child and Adolescents. [URL: not available]
  • Bordeleau, M., et al. (n.d.). Standardized Protocol. [URL: not available]
  • Mandom Corporation. (2007, June 14). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation.

  • Li, Y., et al. (2025). Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. Food Chemistry, 464, 139436.

  • Tucker, R. M., et al. (2024). impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity. Chemical Senses, 49.

  • RTBfoods. (n.d.). RTBfoods Manual - Part 1- Sensory Analysis.

  • National Center for Biotechnology Information. (n.d.). Evaluation of in vivo toxicity of biological nanoparticles.

  • Asian Journal of Medical and Biological Research. (2025). In vivo and In vitro Assessment of the Therapeutic Properties of Maesa indica. [URL: not available]
  • MDPI. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.

  • Royal Society of Chemistry. (2025). Nano-scaled advanced materials for antimicrobial applications – mechanistic insight, functional performance measures, and potential towards sustainability and circularity.

  • ResearchGate. (2024). CHARACTERIZATION AND IN VIVO TOXICITY ASSAY OF UNCOATED SILICON NANOPARTICLES.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Solubilizing N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) for Cellular Assays

Welcome to the technical support guide for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent also widely known as WS-23. As a Senior Application Scientist, I've designed this resource to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent also widely known as WS-23. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven guidance for overcoming the primary challenge associated with this compound in biological research: its poor aqueous solubility.

This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your in vitro studies are both reproducible and scientifically sound. We will explore a systematic approach to solubilization, from basic co-solvent methods to more advanced formulation strategies, all while maintaining the integrity of your cellular assays.

Section 1: Understanding the Challenge: Physicochemical Properties of WS-23

The first step in any formulation strategy is to understand the physicochemical properties of the molecule. WS-23 is a hydrophobic compound, which is the root cause of its limited solubility in aqueous cell culture media.[1][2]

PropertyDescriptionValue / Information
Chemical Name N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide-
Common Name WS-23-
Molecular Formula C₁₀H₂₁NO[1]
Molecular Weight 171.28 g/mol [1][3]
Appearance White crystalline powder/solid[1][3][4]
Aqueous Solubility Insoluble / Slightly Soluble[1][2][3]
Organic Solubility Soluble in ethanol, propylene glycol (PG), and other polar solvents[2][5]
Section 2: Frequently Asked Questions (FAQs)

These are the most common initial hurdles researchers face when working with WS-23 and similar hydrophobic compounds.

Q1: Why does my WS-23 precipitate when I add its DMSO stock solution to my cell culture media? This is a classic phenomenon known as "solvent shock" or "crashing out".[6] WS-23 is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution. However, cell culture medium is almost entirely aqueous. When you introduce a small volume of the concentrated DMSO stock into the large volume of aqueous medium, the local DMSO concentration plummets. The solvent environment rapidly shifts from organic to aqueous, and the compound can no longer stay in solution, causing it to precipitate.[6][7]

Q2: What is the maximum concentration of DMSO I can safely use in my cell culture? While effective, DMSO is not inert and can be toxic to cells in a concentration- and time-dependent manner.[8][9] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered a safe limit for prolonged exposure, though some sensitive cell lines may show stress even at these levels.[8][10] Concentrations above 1% can significantly inhibit cell proliferation and induce cytotoxic effects.[9][10] It is crucial to determine the tolerance of your specific cell line by running a vehicle control experiment.

Q3: What is a "vehicle control" and why is it absolutely essential? A vehicle control is an experiment where you treat your cells with the exact same concentration of the solubilizing agent (the "vehicle," e.g., 0.1% DMSO, or media with cyclodextrin) but without the dissolved compound (WS-23). This is the only way to definitively prove that any observed cellular effects are due to your compound and not the solvent or formulation agent itself. Without this control, your experimental results are uninterpretable.

Q4: Can I just heat or change the pH of my media to dissolve WS-23? This is strongly discouraged. While altering temperature or pH can sometimes increase the solubility of a compound, these actions can have disastrous consequences for your experiment.[11] Cell culture media are complex, finely balanced solutions. Heating can degrade essential components like vitamins and amino acids, while altering the pH will stress or kill your cells and can cause media components like salts and proteins to precipitate.[12][13][14]

Section 3: A Systematic Approach to Solubilization

We recommend a tiered approach to developing a suitable formulation for WS-23. Start with the simplest method (a co-solvent) and only proceed to more complex techniques if the initial approach fails to achieve the desired concentration without precipitation or cytotoxicity.

G cluster_0 A Define Target Concentration of WS-23 in Media B Prepare High-Concentration Stock in 100% DMSO (e.g., 100 mM) A->B C Determine Max Soluble Conc. in Final Media B->C H Is target concentration achieved without precipitation? C->H Test serial dilutions D Does the final DMSO conc. exceed 0.5% or show toxicity in vehicle controls? E Proceed with Experiment (Use appropriate vehicle controls) D->E No F Option 1: Decrease Stock Conc. & Increase Volume (if possible) D->F Yes F->C Re-evaluate G Option 2: Explore Alternative Solubilization Methods F->G H->D Yes I Target Concentration Too High for DMSO Method H->I No I->G

Caption: Workflow for selecting a suitable solubilization strategy.

Section 4: Solubilization Protocols & Methodologies

Always use high-purity, anhydrous-grade solvents and sterile techniques when preparing solutions for cell culture.[15]

Method 1: The Co-Solvent Approach (DMSO)

This is the most common starting point for hydrophobic compounds.

Protocol 1: Preparing a 100 mM WS-23 Stock Solution in DMSO

  • Calculation: Based on the molecular weight of WS-23 (171.28 g/mol ), calculate the mass needed.

    • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000

    • For 1 mL of 100 mM stock: 0.1 mol/L * 0.001 L * 171.28 g/mol * 1000 = 17.13 mg

  • Preparation: Aseptically weigh 17.13 mg of WS-23 and transfer it to a sterile microcentrifuge tube or glass vial.[15]

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming to 37°C can assist dissolution if necessary.[16]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[15][17]

Protocol 2: Determining the Maximum Soluble Concentration in Media

  • Prepare Dilutions: In a sterile microcentrifuge tube or 96-well plate, prepare serial dilutions of your WS-23 stock solution into pre-warmed (37°C) cell culture medium. For example, to test a final concentration of 100 µM, you would add 1 µL of the 100 mM stock to 999 µL of media.

  • Mix Gently: Add the stock solution slowly to the medium while gently swirling or vortexing to aid mixing and prevent localized high concentrations that lead to precipitation.[6]

  • Visual Inspection: Immediately inspect the solutions for any signs of cloudiness or precipitate.

  • Incubation: Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24, 48 hours).[12]

  • Final Assessment: Observe the solutions again for any precipitate that may have formed over time. The highest concentration that remains completely clear is your maximum working concentration using this method.[6]

Method 2: Surfactant-Mediated Solubilization (Micellar Formulation)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in aqueous solutions.[18] The hydrophobic core of these micelles can encapsulate WS-23, effectively shielding it from the water and increasing its apparent solubility.[19]

Recommended Surfactant: Kolliphor® EL (formerly Cremophor® EL) is a nonionic surfactant commonly used in pharmaceutical formulations to solubilize hydrophobic drugs.[20][21]

Protocol 3: Preparing a WS-23 Stock with Kolliphor® EL

  • Prepare Surfactant Stock: Create a 10% (w/v) stock solution of Kolliphor® EL in sterile cell culture medium. Warm gently to 37-40°C to reduce viscosity and aid dissolution. Filter-sterilize through a 0.22 µm filter.

  • Initial Dissolution: Dissolve a pre-weighed amount of WS-23 in a minimal volume of ethanol (e.g., 50 µL).

  • Encapsulation: Add the ethanolic WS-23 solution dropwise into the 10% Kolliphor® EL solution while vortexing vigorously. The solution may appear slightly hazy, which is normal for micellar preparations.

  • Solvent Removal (Optional but Recommended): To remove the ethanol, the solution can be gently purged with sterile nitrogen gas or left in a sterile hood with the cap loosened for a few hours until the ethanol has evaporated.

  • Determine Final Concentration: Use this new stock solution in the same serial dilution protocol (Protocol 2) to find the maximum working concentration. Remember to use 10% Kolliphor® EL in media as your vehicle control.

Method 3: Cyclodextrin-Based Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate a "guest" molecule like WS-23, forming a water-soluble "inclusion complex".[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[22][25]

G cluster_0 Cyclodextrin Encapsulation cluster_1 cluster_2 CD Complex WS23 WS-23 (Hydrophobic) Water Aqueous Environment (Cell Culture Media) cd_label HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex_label Soluble Inclusion Complex WS23_node WS-23 Complex_guest WS-23 WS23_node->Complex_guest + CD_outer Complex_outer CD_inner Complex_inner label_ws23 Hydrophobic WS-23 Molecule label_cd HP-β-Cyclodextrin (Hydrophobic Cavity) label_complex Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 4: Preparing a WS-23/HP-β-CD Inclusion Complex

  • Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water or PBS. Stir vigorously. This solution will be viscous.

  • Add WS-23: Slowly add powdered WS-23 to the HP-β-CD solution while stirring continuously. A 1:1 or 1:2 molar ratio of WS-23 to HP-β-CD is a good starting point.

  • Complexation: Tightly seal the container and stir at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate complex formation.

  • Clarification & Sterilization: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any un-complexed compound. Carefully collect the supernatant and sterilize it using a 0.22 µm syringe filter.

  • Usage and Control: Use this complexed stock solution for your experiments. The vehicle control must be the HP-β-CD solution (without WS-23) diluted to the same final concentration in your media.

Section 5: Comparative Analysis & Troubleshooting
MethodMechanismProsCons
Co-Solvent (DMSO) Increases polarity of the bulk solvent in the stock solution.Simple, fast, widely used.Risk of "solvent shock" precipitation; potential for cell cytotoxicity.[8][9]
Surfactants Micellar encapsulation of the hydrophobic compound.High loading capacity; can improve bioavailability.[19]Can interfere with cell membranes; potential for cytotoxicity; may affect compound activity.
Cyclodextrins Forms a water-soluble inclusion complex (host-guest).Generally low cytotoxicity; well-defined chemistry.[22][26]Lower loading capacity than surfactants; can potentially extract cholesterol from cell membranes at high concentrations.

Troubleshooting Guide

  • Issue: My compound precipitates immediately upon addition to media.

    • Cause: This is almost certainly solvent shock.[6]

    • Solution:

      • Add the stock solution very slowly to the media while vortexing/swirling.

      • Try preparing a less concentrated stock solution (e.g., 10 mM instead of 100 mM) and adding a larger volume to the media. This reduces the local concentration gradient.[27]

      • Ensure your media is pre-warmed to 37°C.[6]

  • Issue: My media looks clear at first, but a precipitate forms after hours in the incubator.

    • Cause: This could be due to several factors: the compound may be less soluble at 37°C, it may be slowly interacting with media components like salts or proteins in serum, or cell metabolism may be altering the media pH, affecting solubility.[6][12]

    • Solution:

      • Re-evaluate your maximum soluble concentration (Protocol 2) over a longer time course. You may need to use a lower final concentration.

      • If using serum, try reducing the serum concentration or testing solubility in a serum-free version of your media to see if protein binding is the issue.[12]

  • Issue: My vehicle control cells are dying or look stressed.

    • Cause: The concentration of your solubilizing agent (DMSO, Kolliphor® EL, HP-β-CD) is too high and is causing cytotoxicity.

    • Solution:

      • Reduce the final concentration of the vehicle. This may require preparing a more concentrated stock of WS-23 if you are limited by solubility.

      • If reducing the concentration is not possible, you must switch to a different, less toxic solubilization method.

References
  • Christiansen, A., et al. (2015). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. Molecular Pharmaceutics. Retrieved from [Link]

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. Retrieved from [Link]

  • Thuy, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • de Faria, C. M. S., et al. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC - NIH. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ahmad, I., et al. (n.d.). A vehicle for the evaluation of hydrophobic compounds in cell culture. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ws-23 safety data sheet - SDS US. Retrieved from [Link]

  • The Good Scents Company. (n.d.). WS-23 2-isopropyl-N,2,3-trimethylbutyramide. Retrieved from [Link]

  • OKCHEM. (2023). Understanding Cooling Agent WS-23 in the Chemical Reagents Industry. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved from [Link]

  • Soares, D. G., et al. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. Retrieved from [Link]

  • MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • University of Alberta. (2005). Micellar solubilization of drugs. Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Symrise. (n.d.). Symcool® Cooling Agents. Retrieved from [Link]

  • Behera, R. K., et al. (n.d.). A recent overview of surfactant–drug interactions and their importance. PMC - NIH. Retrieved from [Link]

  • Christiansen, A., et al. (2015). Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. PubMed. Retrieved from [Link]

  • Nakhla, D. S., et al. (2025). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. PMC - NIH. Retrieved from [Link]

  • Eagle, K. N., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Retrieved from [Link]

  • Li, Y., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC - NIH. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (n.d.). Cyclodextrins in drug delivery (Review). ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application. Retrieved from [Link]

  • ResearchGate. (2015). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats | Request PDF. Retrieved from [Link]

  • MDPI. (2022). An Innovative Formulation Based on Nanostructured Lipid Carriers for Imatinib Delivery: Pre-Formulation, Cellular Uptake and Cytotoxicity Studies. Retrieved from [Link]

  • Gao, P., & Morozowich, W. (n.d.). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PMC - NIH. Retrieved from [Link]

  • Cristodor, P., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Group. Retrieved from [Link]

  • Frontiers. (2024). Lipid-Based Formulations: From Design to Application. Retrieved from [Link]

  • JOVE. (n.d.). Stock Solution Preparation. Retrieved from [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • ACS Publications. (2015). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. Retrieved from [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ContaminantDB. (n.d.). n-ethyl-2-isopropyl-5-methylcyclohexane carboxamide (chem005636). Retrieved from [Link]

  • UL Prospector. (2025). N-Ethyl-2-Isopropyl-5-Methylcyclohexane Carboxamide by Penta Manufacturing Company. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

Welcome to the technical support center for the synthesis and purification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to optimize your crystallization processes, ensuring high purity and yield.

Introduction to Crystallization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent, is a crystalline solid at room temperature.[1] Crystallization is a critical final step in its synthesis, serving to isolate and purify the product from unreacted starting materials, byproducts, and other impurities. A successful crystallization process yields a product with high purity, desirable crystal morphology, and consistent physical properties. However, achieving efficient and reproducible crystallization can be challenging.

This guide will address common issues encountered during the crystallization of this and similar carboxamide compounds, providing scientifically grounded solutions and practical advice.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you may encounter during the crystallization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

Problem 1: The compound fails to crystallize from solution, even after cooling and extended periods.

Question: I've followed the synthesis protocol, and after the final work-up, my N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is dissolved in the chosen solvent. However, even after cooling the solution in an ice bath, no crystals have formed. What could be the issue, and how can I induce crystallization?

Answer: The failure of a compound to crystallize from a solution that is presumed to be supersaturated can stem from several factors, primarily insufficient supersaturation or kinetic barriers to nucleation.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your compound in the solvent may not be high enough to induce spontaneous crystallization.

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration of the compound. This can be done by leaving the solution partially uncovered in a fume hood or by gently warming it while passing a stream of inert gas (e.g., nitrogen) over the surface.[2] Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and the inclusion of impurities.[3]

  • High Solubility in the Chosen Solvent: The solvent you've selected may be too effective at dissolving your compound, even at low temperatures.

    • Solution 1: Anti-Solvent Addition: Introduce a miscible "anti-solvent" in which your compound has poor solubility. Add the anti-solvent dropwise to your solution with stirring until you observe persistent turbidity (cloudiness). Then, add a small amount of the original solvent back until the solution becomes clear again. Allow this new solvent mixture to cool slowly.[2] Common anti-solvents for non-polar to moderately polar organic compounds include water, hexanes, or diethyl ether.

    • Solution 2: Solvent Screening: If anti-solvent addition is unsuccessful, it may be necessary to perform a solvent screen to identify a more suitable crystallization solvent or solvent mixture. An ideal solvent will dissolve the compound when hot but have limited solubility at cooler temperatures.[4]

  • Kinetic Barrier to Nucleation: The solution may be supersaturated, but the molecules have not yet organized into the initial crystal nuclei.

    • Solution 1: Seeding: Introduce a "seed crystal" of the pure compound into the supersaturated solution.[5] This provides a template for further crystal growth. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask with a glass rod at the liquid-air interface. This can create microscopic imperfections on the glass surface that may promote nucleation.

    • Solution 2: Reduced Temperature: Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath or a freezer). Lower temperatures decrease solubility and can help overcome the kinetic barrier to nucleation.

Problem 2: The compound "oils out" of solution instead of forming crystals.

Question: As I cool my solution, instead of forming solid crystals, a separate liquid phase (an oil) is forming. What causes this "oiling out," and how can I prevent it to obtain a crystalline product?

Answer: "Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid rather than a solid.[3][6] This occurs when the supersaturated solution reaches a temperature that is above the melting point of the solute at that concentration.[3] The resulting oil is often an impure, supercooled liquid that may eventually solidify into an amorphous solid, trapping impurities.[3][6]

Potential Causes & Solutions:

  • High Degree of Supersaturation: If the solution is too concentrated, the compound may come out of solution at a temperature where it is still molten.

    • Solution: Reheat the solution to redissolve the oil. Add more of the primary solvent to decrease the overall concentration and then allow the solution to cool more slowly.[3][6]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound (freezing-point depression), making it more prone to oiling out.[3][7]

    • Solution: If possible, purify the crude product using another technique, such as column chromatography, before attempting recrystallization. This will remove impurities that may be interfering with crystal formation.[2]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help to slow the rate of cooling.[2]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound, especially when impurities are present.

    • Solution: Experiment with a lower-boiling point solvent in which your compound still exhibits good temperature-dependent solubility.

Problem 3: The resulting crystals are very small, like a fine powder, or are discolored.

Question: I was able to get my compound to crystallize, but the product is a very fine powder, not the nice crystals I was expecting. In another attempt, the crystals were discolored. How can I improve the crystal size and purity?

Answer: The formation of small or impure crystals is often a result of the crystallization process occurring too rapidly or in the presence of persistent impurities.

Potential Causes & Solutions for Small Crystals:

  • Rapid Crystallization: If crystallization happens too quickly, many small nuclei form simultaneously, leading to a large number of small crystals instead of the slow growth of larger, more perfect crystals.[3]

    • Solution:

      • Re-dissolve the solid in a slightly larger volume of hot solvent.[3]

      • Allow the solution to cool more slowly. You can insulate the flask with glass wool or a beaker of warm water to slow the cooling rate.

      • Avoid agitating the solution during the initial stages of crystal growth.

Potential Causes & Solutions for Discolored Crystals:

  • Trapped Impurities: Colored impurities can become incorporated into the crystal lattice if crystallization occurs too quickly or if the impurities have similar solubility profiles to your product.

    • Solution 1: Activated Charcoal Treatment: If the discoloration is due to high molecular weight colored impurities, you can try treating the hot solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.

    • Solution 2: Re-crystallization: A second recrystallization of the discolored crystals can often significantly improve the purity and color.

    • Solution 3: Alternative Purification: If impurities persist, a different purification method, such as column chromatography, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide?

A1: Given the amide functionality and the alkyl groups, solvents of intermediate polarity are a good starting point. These could include ethanol, acetone, or ethyl acetate.[4][8] It is also common to use a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, to achieve the desired solubility profile.

Q2: How does the structure of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide influence its crystallization?

A2: The molecule has several features that can influence crystallization. The amide group can participate in hydrogen bonding, which can facilitate the formation of a stable crystal lattice.[9] However, the presence of flexible alkyl chains (the butyl and isopropyl groups) and the cyclohexane ring can introduce conformational flexibility.[10] This flexibility can sometimes hinder the ordered packing required for crystallization.

Q3: What is polymorphism, and should I be concerned about it for this compound?

A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[11][12] These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability.[13][14] For active pharmaceutical ingredients (APIs), controlling polymorphism is critical.[13][14][15] While N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is not typically used as an API, different crystal forms could still impact its handling and formulation properties. If you observe different crystal habits or melting points under different crystallization conditions, you may be observing polymorphism.

Q4: How can I confirm the purity of my crystallized product?

A4: Several analytical techniques can be used to assess the purity of your final product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate your compound from any impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities. Infrared (IR) spectroscopy can confirm the presence of the characteristic amide functional group.

Experimental Workflow & Visualization

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Crystallization Workflow

TroubleshootingCrystallization start Crude Product in Solution cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Isolate & Dry Crystals crystals_form->success Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Add anti-solvent - Seeding - Lower temperature oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Reheat & add more solvent - Slower cooling - Pre-purify material oiling_out->troubleshoot_oiling_out Yes re_evaluate Re-evaluate Crystallization Conditions troubleshoot_no_crystals->re_evaluate troubleshoot_oiling_out->re_evaluate re_evaluate->cool_solution

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Factors Influencing Crystallization
FactorInfluence on CrystallizationKey Considerations
Solvent Determines solubility and can influence crystal habit.The ideal solvent provides a large difference in solubility between high and low temperatures.
Temperature Affects solubility and the rate of nucleation and crystal growth.[16]Slower cooling generally leads to larger, purer crystals.[3]
Concentration The degree of supersaturation is the driving force for crystallization.[16]Too high a concentration can lead to oiling out or the formation of small, impure crystals.
Impurities Can inhibit crystal growth, cause oiling out, or be incorporated into the crystal lattice.[10][16]Purer starting material generally leads to a more successful crystallization.
Agitation Can influence the rate of nucleation and crystal size.Gentle stirring can promote uniform cooling, but vigorous agitation can lead to the formation of many small crystals.

References

  • Vertex AI Search. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Crimsonpublishers.com. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development.
  • The Science Behind WS-23: A Deep Dive into Synthetic Cooling Agents. (2026, March 27).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Oiling Out in Crystallization. (n.d.).
  • Buy Bulk – Cooling Agent WS-23 | Manufacturer-Supplier. (2025, May 3).
  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization.
  • Crystallization of Organic Compounds. (n.d.).
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization.
  • Guide for crystallization. (n.d.).
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Sciencemadness.org. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • The Synthesis of New Cooling Agent N,2,3-Trimethyl-2-isopropl Butanamide(WS-23). (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Crystallisation according to guide failed - what went wrong or has been misinterpreted? (2021, September 8).
  • Google Patents. (n.d.). CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • Xi'an Huilin Bio-Tech Co., Ltd. (2022, July 23). What Is Cooling Agent WS-23 Powder? - News.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • PMC. (n.d.). N-tert-Butyl O-2-isopropyl-5-methylcyclohexyl phenylphosphonamidate.
  • Sigma-Aldrich. (n.d.). N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide 99 , FG 39711-79-0.
  • Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: 2-(Phenylamino)Benzamide Crystallization.
  • UL Prospector. (2025, December 8). N-Ethyl-2-Isopropyl-5-Methylcyclohexane Carboxamide by Penta Manufacturing Company - Food, Beverage & Nutrition.
  • A Brief Discussion of Multi-Component Organic Solids: Key Emphasis on Co-Crystallization. (n.d.).
  • ACS Publications. (2009, March 27). Formation Kinetics and Stability of Carbamazepine−Nicotinamide Cocrystals Prepared by Mechanical Activation.
  • Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes.
  • NIH. (n.d.). 2-Isopropyl-5-methylcyclohexyl quinoline-2-carboxylate - PMC.
  • CrystEngComm. (2025, November 17).
  • PubChem. (n.d.). N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide | C14H27NO | CID 93590.
  • PubChem. (n.d.). N,N-Diethyl-2-isopropyl-5-methylcyclohexanecarboxamide | C15H29NO.
  • ContaminantDB. (n.d.). n-ethyl-2-isopropyl-5-methylcyclohexane carboxamide (chem005636).
  • MDPI. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (NBMC)

Welcome to the Technical Support Center for the synthesis and optimization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (CAS: 73410-11-4), commonly known as N-butyl-p-menthane-3-carboxamide or NBMC. As a structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (CAS: 73410-11-4), commonly known as N-butyl-p-menthane-3-carboxamide or NBMC. As a structural analog to the widely utilized WS-3 (N-Ethyl-p-menthane-3-carboxamide), NBMC is a high-performance cooling agent utilized in pharmaceuticals, cosmetics, and consumer goods.

This guide provides researchers and drug development professionals with field-proven protocols, causal troubleshooting strategies, and self-validating workflows to ensure maximum yield and stereochemical purity.

Mechanism of Action & Signaling Pathway

NBMC functions as a potent agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary molecular transducer for cold somatosensation [3]. Understanding this pathway is critical for researchers developing topical analgesics or sensory-modulating formulations.

TRPM8Pathway Agonist NBMC Agonist TRPM8 TRPM8 Channel Agonist->TRPM8 Binds domain IonInflux Ca2+ / Na+ Influx TRPM8->IonInflux Opens pore Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Sensation Cooling Sensation ActionPotential->Sensation Nerve transmission

TRPM8 receptor activation and signaling pathway induced by cooling agents.

Synthesis Workflow & Quantitative Data

The synthesis of NBMC traditionally relies on the conversion of l-menthol to p-menthane-3-carboxylic acid (WS-1), followed by acid chloride formation and amidation [1][2].

SynthesisWorkflow Menthol l-Menthol Chlorination Chlorination (ZnCl2 / HCl) Menthol->Chlorination MenthylCl Menthyl Chloride Chlorination->MenthylCl Grignard Grignard Formation (Mg / Ether) MenthylCl->Grignard Carboxylation Carboxylation (CO2) Grignard->Carboxylation WS1 p-Menthane-3-carboxylic acid Carboxylation->WS1 AcidChloride Acid Chloride Formation (SOCl2 / DMF) WS1->AcidChloride WS1Cl p-Menthane-3-carbonyl chloride AcidChloride->WS1Cl Amidation Amidation (n-Butylamine / TEA) WS1Cl->Amidation NBMC N-Butyl-p-menthane-3-carboxamide Amidation->NBMC

Step-by-step synthesis workflow of N-Butyl-p-menthane-3-carboxamide.

To achieve high yield and stereochemical purity, reaction parameters must be strictly controlled. Table 1 summarizes the optimal conditions versus common sub-optimal setups observed in the field.

Table 1: Optimization Parameters for NBMC Synthesis

Reaction StepCritical ParameterSub-optimal ConditionOptimized ConditionExpected YieldTarget Purity
Grignard Formation Mg ActivationNo activatorI₂ or 1,2-dibromoethane< 50%N/A
Carboxylation Temperature> 25°C-20°C to 0°C60–70%> 90%
Chlorination CatalystNone (Prolonged heat)0.05 eq DMF80–85%95%
Amidation Addition TempRoom Temp (20-25°C)0–5°C85–92%> 98%

Core Experimental Protocols

The following protocols represent a self-validating system designed to prevent downstream failures by verifying intermediate integrity.

Protocol A: Synthesis of p-Menthane-3-carbonyl chloride (WS-1-Cl)
  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with p-menthane-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate accelerates the conversion of the carboxylic acid to the acid chloride, eliminating the need for prolonged heating which can trigger epimerization at the C3 position.

  • Chlorination: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) for 2 hours until gas evolution (SO₂ and HCl) ceases.

    • Self-Validation Step: Take a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS. Complete conversion is validated by the exclusive presence of the methyl ester derivative (m/z = 198) and the absence of the free acid.

  • Isolation: Remove the DCM solvent and excess SOCl₂ under reduced pressure to yield crude p-menthane-3-carbonyl chloride as a viscous yellow oil.

Protocol B: Amidation to NBMC
  • Preparation: Dissolve the crude acid chloride (1.0 eq) from Protocol A in anhydrous diethyl ether. Cool the solution to 0–5°C using an ice bath.

  • Amine Solution: In a separate addition funnel, prepare a solution of n-butylamine (1.2 eq) and triethylamine (TEA) (1.5 eq) in anhydrous ether.

    • Causality: TEA acts as a sacrificial acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the nucleophilic n-butylamine from being consumed as an unreactive hydrochloride salt.

  • Addition: Add the amine solution dropwise to the acid chloride while maintaining the internal temperature strictly below 10°C.

    • Causality: The amidation reaction is highly exothermic. Strict temperature control prevents thermal epimerization and minimizes the formation of side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Purification:

    • Wash the organic layer with 5% aqueous HCl (3x). Validation: Protonates unreacted n-butylamine and TEA, driving them into the aqueous phase as water-soluble salts.

    • Wash with saturated aqueous NaHCO₃ (3x). Validation: Deprotonates any unreacted p-menthane-3-carboxylic acid (from hydrolyzed acid chloride), removing it into the aqueous phase.

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Recrystallize from cold hexane to obtain pure NBMC.

Troubleshooting & FAQs

Q1: My final amide yield is consistently below 50%, and NMR shows high levels of unreacted p-menthane-3-carboxylic acid. What went wrong? A: This indicates either incomplete conversion during Protocol A or moisture contamination during Protocol B. Thionyl chloride degrades over time; ensure you are using fresh, distilled SOCl₂. Furthermore, the intermediate p-menthane-3-carbonyl chloride is highly hygroscopic. Moisture in the amidation step will rapidly hydrolyze the reactive acid chloride back to the starting acid [4]. Diagnostic check: Run an IR scan of the acid chloride intermediate. A strong, sharp peak at ~1800 cm⁻¹ confirms the acid chloride, whereas a peak at ~1700 cm⁻¹ indicates premature hydrolysis back to the carboxylic acid.

Q2: How do I prevent the epimerization of the stereocenters during synthesis? A: The physiological cooling effect relies heavily on the (1R, 2S, 5R) stereoconfiguration derived from l-menthol. The C3 position is highly prone to epimerization (yielding the axial neo-isomer) under strongly basic or high-temperature conditions [4]. To prevent this, strictly maintain amidation temperatures below 10°C and avoid using strong bases (like NaOH or KOH) during the reaction phase; use TEA as prescribed.

Q3: My GC-MS analysis of the Grignard intermediate shows a significant impurity with a mass of M+ = 140. What is it, and how do I eliminate it? A: An m/z of 140 corresponds to p-menthene. This is a common byproduct formed via elimination (dehydrohalogenation) during the initial chlorination of menthol, or if the Grignard reagent (menthylmagnesium chloride) is quenched with ambient moisture (protons) instead of CO₂ [2]. Ensure strictly anhydrous conditions (flame-dried glassware, inert N₂/Ar atmosphere) during the Grignard formation and carboxylation steps.

References

  • Watson, H. R., et al. "N-substituted p-menthane-3-carboxamides." US Patent 4,150,052, Wilkinson Sword Ltd., 1979.
  • Rowsell, D. G., et al. "Process for preparing alicyclic carboxylic acid compounds." GB Patent 1,392,907, Wilkinson Sword Ltd., 1975.
  • Yelm, K. E., et al. "N-Substituted-P-Menthane-3-Carboxamide and Uses Thereof." US Patent Application 2010/0056636 A1, 2010.
Optimization

Preventing thermal degradation of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide during GC analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound in Focus: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-14) Overview from the Senior Application Scientist As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound in Focus: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-14)

Overview from the Senior Application Scientist

As a Senior Application Scientist, I frequently encounter challenges with the gas chromatography (GC) analysis of secondary amides like N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (commonly known as WS-14, a p-menthane carboxamide cooling agent). Due to its amide functional group and bulky aliphatic ring, WS-14 is highly susceptible to thermal and catalytic degradation during vaporization in the GC inlet.

This guide provides a self-validating troubleshooting framework to ensure scientific integrity, eliminate active sites, and achieve robust quantitative reproducibility.

Troubleshooting Guide: Diagnosing Thermal Degradation

Q: What are the chromatographic indicators that WS-14 is degrading during my GC run? A: Degradation typically manifests as poor quantitative reproducibility, severe peak tailing, or the appearance of sharp, early-eluting anomalous peaks. When a parent compound decomposes in a hot inlet, it usually forms smaller, more stable reaction products (e.g., p-menthane derivatives or butylamine fragments) that chromatograph well but steal area counts from the main analyte[1].

Q: What is the mechanistic root cause of this degradation? A: The causality lies in a combination of thermal stress and catalytic active sites. Secondary amides are relatively stable, but when exposed to temperatures exceeding 250°C in the presence of active silanol (-Si-OH) groups in the glass liner or glass wool, the activation energy for degradation is lowered. This leads to catalytic breakdown[2].

Q: How can I definitively prove the inlet is the source of the problem? A: To validate that degradation is inlet-driven rather than column-driven, perform a Cold On-Column (COC) injection . COC introduces the sample directly into the column as a liquid, bypassing the heated inlet vaporization step. If the degradation products disappear and the WS-14 peak area is restored, the hot split/splitless inlet is conclusively the source of the thermal stress[1].

Step-by-Step Experimental Protocols

Protocol: Inlet and Column Passivation for Amide Analysis

Objective: Eliminate active sites and reduce thermal stress to achieve >99% intact transfer of WS-14 to the analytical column.

Step 1: Inlet Temperature Reduction

  • Lower the GC inlet temperature from the standard 250°C to an optimized range of 200°C–220°C .

  • Causality: WS-14 has sufficient volatility to vaporize at 220°C. Lowering the temperature reduces the thermal energy available to drive amide cleavage pathways without compromising vaporization efficiency[3].

Step 2: Liner Selection and Deactivation

  • Remove the standard general-purpose liner.

  • Install an ultra-inert, base-deactivated liner. If glass wool is necessary to trap non-volatiles, ensure it is highly deactivated. Otherwise, use a cyclosplitter or a wool-free liner.

  • Causality: Glass wool has a massive surface area. If the deactivation layer hydrolyzes, exposed silanol groups will catalyze the thermal degradation of labile amides[2].

Step 3: Column Trimming

  • If peak tailing persists after inlet maintenance, remove the first 20–50 cm of the analytical column using a ceramic scoring wafer.

  • Inspect the cut with a magnifier to ensure a perfectly square, burr-free edge.

  • Causality: Chemical degradation of the stationary phase (often due to oxygen damage) creates active sites at the head of the column. Trimming removes this compromised section, restoring inertness[4].

Step 4: The Self-Validating System Check

  • Inject a known inert standard (e.g., an alkane mix) alongside WS-14.

  • Causality: If the alkane peaks are sharp and symmetrical while WS-14 tails or degrades, the issue is definitively chemical activity/degradation. If both tail, the issue is a physical flow path disruption (e.g., a dead volume or poorly cut column).

Data Presentation: Comparative Parameters

Table 1: Sub-optimal vs. Optimized GC Parameters for WS-14 Analysis

ParameterSub-optimal (High Degradation Risk)Optimized (High Integrity)Mechanistic Rationale
Inlet Temperature 250°C - 300°C200°C - 220°CMinimizes thermal energy available for amide cleavage.
Liner Type Standard splitless with untreated woolUltra-inert, base-deactivated, no woolRemoves catalytic silanol active sites.
Injection Mode Splitless (long residence time)Pulsed Splitless or SplitFaster transfer reduces thermal exposure time in the hot zone.
Carrier Gas Helium (Standard purity)Helium (Ultra-high purity with O₂ trap)Prevents oxidative degradation of the stationary phase.

Visualizing the Diagnostic Workflow

G A GC Analysis of WS-14 (Amide Cooling Agent) B Degradation Symptoms? (Tailing, Extra Peaks) A->B C 1. Lower Inlet Temp (e.g., 200°C - 220°C) B->C Yes F Chromatographic Integrity Restored B->F No D 2. Replace Liner (Ultra-Inert, No Wool) C->D If unresolved E 3. Trim/Replace Column (Remove Active Sites) D->E If unresolved E->F System Optimized

Caption: Workflow for diagnosing and resolving WS-14 thermal degradation in GC.

References

  • Title : Activity and Decomposition Source : Separation Science URL :[Link]

  • Title : GC Inlet Maintenance Source : Element Lab Solutions URL :[Link]

  • Title : GC Column Killers! Source : LCGC International URL :[Link]

  • Title : An Approach to Flavor Chemical Thermal Degradation Analysis Source : National Institutes of Health (NIH) URL : [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in LC Analysis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

Overview N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (often classified under the WS series of cooling agents, specifically WS-14) is a synthetic p-menthane carboxamide widely utilized in pharmaceutical, food, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (often classified under the WS series of cooling agents, specifically WS-14) is a synthetic p-menthane carboxamide widely utilized in pharmaceutical, food, and cosmetic formulations (1)[1]. During Liquid Chromatography (LC) analysis, researchers frequently encounter peak tailing—a chromatographic distortion where the trailing edge of the peak is elongated. Because this molecule possesses a highly lipophilic cyclohexane ring coupled with a polar amide functional group, it is highly susceptible to secondary retention mechanisms on silica-based stationary phases (2)[2].

This technical guide provides authoritative, step-by-step troubleshooting to resolve these specific chromatographic distortions.

Mechanism Analyte N-Butyl-2-isopropyl-5- methylcyclohexanecarboxamide (Amide Group) Interaction Hydrogen Bonding & Dipole Interactions Analyte->Interaction Silanol Unendcapped Silica (Free Si-OH / SiO-) Silanol->Interaction Tailing Chromatographic Peak Tailing Interaction->Tailing

Mechanism of secondary silanol interactions causing peak tailing.

Section 1: FAQs on Mechanistic Root Causes

Q: Why does N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide exhibit peak tailing in reversed-phase HPLC? A: Peak tailing for this compound is primarily driven by secondary interactions. While the hydrophobic p-menthane backbone interacts with the C18/C8 stationary phase (primary retention), the polar amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). These groups interact strongly with residual, unendcapped silanol groups (Si-OH) on the silica surface (3)[3]. This dual retention mechanism causes a fraction of the analyte molecules to lag, creating an asymmetric tail (4)[4].

Q: How do I distinguish between chemical tailing (silanol interactions) and physical tailing (dead volume)? A: Physical issues (like a void at the column head or extra-column dead volume) affect all peaks, whereas chemical tailing is analyte-specific. Inject a highly lipophilic, neutral marker that lacks hydrogen-bonding capabilities (e.g., toluene). If the toluene peak is symmetrical but the carboxamide peak tails, the issue is chemical. If both tail, you have a physical system void or plumbing issue (5)[5].

Q: Does mobile phase pH affect the peak shape of this neutral amide? A: Yes. Although the amide nitrogen is not easily protonated, the ionization state of the silica stationary phase is highly pH-dependent. At a mobile phase pH > 4, free silanols ionize to form strongly interacting silanoxanions (SiO-). Operating at a lower pH (e.g., pH 2.5–3.0) ensures silanols remain fully protonated (Si-OH), reducing the strength of secondary dipole interactions and improving peak symmetry (3)[3].

Q: Can the sample solvent (diluent) cause peak tailing? A: Absolutely. N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is highly lipophilic. If dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte travels ahead of the mobile phase mixing front, causing "solvent mismatch" tailing or peak splitting ().

Section 2: Troubleshooting Guides & Experimental Protocols
Protocol 1: System Diagnostic & Dead Volume Elimination

Causality: Extra-column volume broadens the peak and causes tailing, particularly for early-eluting peaks. A self-validating test using a neutral marker isolates physical system errors from chemical interactions (6)[6].

  • Prepare a Neutral Marker: Dissolve toluene in the mobile phase to a concentration of 1 mg/mL.

  • Isocratic Injection: Inject 1 µL of the marker at a flow rate of 1.0 mL/min using your standard organic/aqueous ratio.

  • Evaluate Symmetry: Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.2 , inspect all PEEK or stainless-steel tubing connections. Ensure tubing internal diameter (I.D.) is ≤0.005 inches between the injector and detector (6)[6].

  • Frit Flush: If tubing is optimized but physical tailing persists, reverse the column (if permitted by the manufacturer) and flush with 10-20 column volumes of 100% acetonitrile to clear potential frit blockages (7)[7].

Protocol 2: Stationary Phase & Mobile Phase Optimization

Causality: Endcapped or polar-embedded columns shield the amide group from residual silanols, preventing secondary retention. Adjusting the pH neutralizes acidic silanols, providing a self-validating chemical environment where only primary hydrophobic interactions govern retention (8)[8].

  • Column Selection: Replace standard Type-A silica C18 columns with a high-purity, fully endcapped Type-B silica column, or ideally, a Polar-Embedded phase (e.g., RP-Amide or carbamate-linked phase) which provides an internal shield against silanol activity (9)[9].

  • Mobile Phase Adjustment: Prepare the aqueous mobile phase with 0.1% Formic Acid or Phosphoric Acid to lower the pH to ~2.5. This suppresses silanol ionization (3)[3].

  • Sample Diluent Matching: Dilute the sample in a solvent composition that closely matches the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water) to prevent sample solvent breakthrough ().

  • Equilibration: Flush the column with the new low-pH mobile phase for at least 15-20 column volumes before analyzing the carboxamide sample (10)[10].

Workflow Start Peak Tailing Detected (Tf > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral Decision1 Does Toluene Tail? TestNeutral->Decision1 Physical Physical Issue: Check Dead Volume, Fittings & Frit Decision1->Physical Yes Chemical Chemical Issue: Secondary Interactions Decision1->Chemical No Diluent Check Sample Diluent Match Mobile Phase? Chemical->Diluent FixDiluent Match Diluent to Initial Mobile Phase Diluent->FixDiluent No Silanol Silanol Interaction: Use Polar-Embedded or Endcapped Column Diluent->Silanol Yes

Workflow for diagnosing and resolving HPLC peak tailing.

Section 3: Data Presentation

The following table summarizes the expected USP Tailing Factor ( Tf​ ) based on column chemistry and mobile phase conditions for p-menthane carboxamides.

Column ChemistryMobile Phase pHSample DiluentExpected USP Tailing Factor ( Tf​ )Resolution Status
Standard C18 (Unendcapped)6.5 (Unbuffered)100% Acetonitrile2.10 - 2.50Severe Tailing (Fail)
Standard C18 (Endcapped)6.5 (Unbuffered)50% Acetonitrile1.60 - 1.80Moderate Tailing
Standard C18 (Endcapped)2.5 (0.1% Formic Acid)50% Acetonitrile1.20 - 1.40Acceptable
Polar-Embedded (RP-Amide)2.5 (0.1% Formic Acid)50% Acetonitrile0.95 - 1.05Optimal (Gaussian)
Section 4: References
  • Element Lab Solutions. "Peak Tailing in HPLC."

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"

  • BenchChem. "Troubleshooting peak tailing in HPLC analysis of benzamides."

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks."

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"

  • Sigma-Aldrich. "HPLC Troubleshooting Guide."

  • Axion Labs. "HPLC Peak Tailing."

  • Sigma-Aldrich. "Ascentis® Express RP-Amide HPLC Columns."

  • Veeprho. "Chemically Bonded Phases in Chromatographic Silicas."

  • Element Testing. "Dutch October News-Newsletter-Shenzhen Element Testing Co., Ltd."

  • Google Patents. "US4136163A - P-menthane carboxamides having a physiological cooling effect."

Sources

Optimization

Enhancing chemical stability of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide in acidic buffers

Technical Support Center: Enhancing Chemical Stability of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide in Acidic Buffers Welcome to the Sensory Formulation Support Center. As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Chemical Stability of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide in Acidic Buffers

Welcome to the Sensory Formulation Support Center. As a Senior Application Scientist, I frequently consult on the integration of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (a highly effective synthetic cooling agent) into challenging environments. While this aliphatic amide offers a superior, non-volatile cooling profile compared to menthol, formulators often encounter degradation in acidic matrices (pH 2.0–4.5) such as chemical peels, oral care rinses, and fruit-flavored beverages.

This guide provides mechanistic troubleshooting, validated protocols, and kinetic strategies to arrest acid-catalyzed hydrolysis and ensure long-term product stability.

Section 1: Troubleshooting & FAQs

Q1: Why does the cooling efficacy of my formulation degrade over time in a pH 3.0 citrate buffer? Root Cause: Acid-catalyzed hydrolysis of the amide bond. Expert Analysis: Amides are generally the least reactive carboxylic acid derivatives due to resonance stabilization[1]. However, extended exposure to hydronium ions (H₃O⁺) at elevated temperatures disrupts this stability. The degradation initiates with the reversible protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon[2]. Water then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate[3]. Subsequent proton transfer to the nitrogen atom makes it a superior leaving group, ultimately collapsing the intermediate into 2-isopropyl-5-methylcyclohexanecarboxylic acid and n-butylammonium[3]. Actionable Solution: Reduce the water activity ( aw​ ) of the formulation by incorporating co-solvents (e.g., propylene glycol, glycerin) to limit nucleophilic water availability.

Q2: Will switching from a citrate buffer to a phosphate buffer at the same pH improve stability? Root Cause: General acid catalysis by organic buffer species. Expert Analysis: Citric acid and its polyprotic buffer species can act as general acid catalysts. They donate protons directly to the transition state, accelerating hydrolysis beyond what is predicted by the bulk pH alone (specific acid catalysis). Actionable Solution: Yes. Switching to a buffer with lower nucleophilicity and lower general acid catalytic activity, such as a dilute phosphate buffer, decreases the degradation rate. Always maintain the lowest buffer molarity necessary to hold the pH.

Q3: How does encapsulation in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) prevent hydrolysis? Root Cause: Kinetic vulnerability of the exposed amide bond in aqueous acids. Expert Analysis: Hydrolysis is governed by a combination of steric and conjugative effects[4]. HP-β-CD possesses a hydrophobic interior cavity and a hydrophilic exterior. The bulky 2-isopropyl-5-methylcyclohexyl group and the n-butyl chain of the cooling agent partition into this cavity. This inclusion complex sterically shields the vulnerable carbonyl group from hydronium ion approach and nucleophilic attack, effectively kinetically stabilizing the amide bond.

Section 2: Mechanistic & Workflow Visualizations

Hydrolysis Amide N-Butyl-2-isopropyl-5- methylcyclohexanecarboxamide Protonated Protonated Carbonyl (Electrophilic) Amide->Protonated + H⁺ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (Slow) Products Carboxylic Acid + n-Butylammonium Tetrahedral->Products - H⁺ / C-N Cleavage

Figure 1: Mechanism of acid-catalyzed amide hydrolysis in acidic buffers.

Workflow Start Degradation in Acidic Media (pH < 4.0) CheckAW Assess Water Activity (aw) Start->CheckAW AddCoSolvent Add Propylene Glycol / Glycerin (Reduce aw) CheckAW->AddCoSolvent High aw (>0.9) CheckBuffer Evaluate Buffer System CheckAW->CheckBuffer Optimized aw Stable Stable Formulation Achieved AddCoSolvent->Stable ChangeBuffer Switch to Low-Molarity Phosphate Buffer CheckBuffer->ChangeBuffer Citrate/Acetate used Encapsulate HP-β-CD Inclusion Complex (Steric Shielding) CheckBuffer->Encapsulate Buffer optimized, still degrading ChangeBuffer->Stable Encapsulate->Stable

Figure 2: Decision tree for troubleshooting cooling agent stability in acids.

Section 3: Quantitative Stability Data

To demonstrate the causality of our troubleshooting steps, the following table summarizes the accelerated stability of the cooling agent under extreme acidic stress.

Table 1: Accelerated Stability of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (pH 3.0, 40°C)

Formulation StrategyExcipients / ModificationsHalf-Life (t½) at 40°CRemaining Assay (Day 30)
Control (Aqueous) 0.1M Citrate Buffer45 Days63.2%
Buffer Optimization 0.05M Phosphate Buffer72 Days74.8%
Co-solvent Addition 20% Propylene Glycol115 Days83.5%
Micellar System 2% Polysorbate 80140 Days86.1%
Encapsulation 5% HP-β-CD Complex>300 Days97.4%

Data Interpretation: Transitioning from a general acid catalyst (citrate) to a specific acid catalyst environment (phosphate) yields a 60% increase in half-life. However, steric shielding via cyclodextrin encapsulation provides the most profound kinetic stabilization, virtually halting hydrolysis.

Section 4: Self-Validating Experimental Protocol

Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes To achieve the >300-day half-life shown in Table 1, researchers must ensure true molecular complexation rather than a simple physical mixture. This protocol incorporates a phase-solubility verification step to self-validate the success of the procedure.

Materials:

  • N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (API)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • Deionized Water & Ethanol (95%)

  • 0.45 µm PTFE Syringe Filters

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh HP-β-CD and the cooling agent to achieve a 1:1 molar ratio (e.g., 1.4 g HP-β-CD to ~0.24 g API).

  • Solubilization: Dissolve the HP-β-CD in 10 mL of deionized water at 30°C to form a clear solution. Separately, dissolve the cooling agent in 2 mL of ethanol.

  • Complexation (Co-precipitation method): Dropwise, add the ethanolic API solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 500 RPM.

  • Equilibration: Stir the mixture for 24 hours at room temperature in a sealed vessel. (Causality note: This extended time allows the system to reach thermodynamic equilibrium, ensuring the hydrophobic butyl and menthane groups fully partition into the cyclodextrin cavity).

  • Solvent Removal: Remove the ethanol via rotary evaporation (40°C, reduced pressure). Lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a dry white powder.

  • Self-Validation Step (Phase-Solubility Test): To verify complexation, reconstitute 100 mg of the lyophilized powder in 10 mL of pH 3.0 buffer. Filter through a 0.45 µm PTFE filter.

    • Validation Check: If complexation is successful, the solution will be completely transparent with no API precipitation. Because the raw amide has extremely low aqueous solubility, a clear solution proves the lipophilic molecule is successfully shielded within the water-soluble cyclodextrin cavity.

  • Accelerated Stability Testing: Incubate the filtered solution at 40°C and 75% RH. Sample at days 0, 7, 14, and 30, analyzing remaining API concentration via RP-HPLC (C18 column, UV detection at 210 nm).

References

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at:[Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. Available at:[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at:[Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of TRPM8 Receptor Activation: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) vs. Menthol

This guide provides an in-depth, objective comparison of the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel by the synthetic cooling agent N-Butyl-2-isopropyl-5-methylcyclohexanecarboxami...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel by the synthetic cooling agent N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) and the natural compound, menthol. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sensory perception and the development of TRPM8-targeted therapeutics.

Introduction: The TRPM8 Receptor and its Activators

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the human body.[1][2][3] Activation of TRPM8 by either cold stimuli or chemical agonists leads to a cooling sensation.[4][5] Menthol, a naturally occurring compound from mint plants, is the most well-known TRPM8 agonist.[5] WS-23 is a synthetic cooling agent that also activates TRPM8, but with distinct characteristics compared to menthol.[6][7] Understanding the nuances of how these two compounds interact with and activate the TRPM8 channel is crucial for their application in various fields, from consumer products to pharmaceuticals.

The TRPM8 channel is a homotetramer, with each of the four identical subunits containing a transmembrane domain with six helices (S1-S6).[6] The first four helices (S1-S4) form the voltage sensor and are the binding site for agonists like menthol.[6][8] The S5 and S6 helices, along with a connecting loop, constitute the ion pore.[6] The binding of an agonist induces a conformational change in the channel, leading to its opening and an influx of cations, primarily calcium and sodium, which depolarizes the neuron and generates an action potential that is transmitted to the brain and perceived as a cooling sensation.[1][9]

Comparative Analysis: WS-23 vs. Menthol

While both WS-23 and menthol activate TRPM8, they exhibit significant differences in their chemical properties, potency, efficacy, and sensory perception.

FeatureN-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23)Menthol
Origin SyntheticNatural (from mint plants)[5][7]
Flavor/Odor Flavorless and odorless[7]Distinct minty flavor and odor[5][7]
Potency (EC50) 44 ± 7.3 μM (in mTRPM8-transfected HEK293 cells)[10]4.1 ± 1.3 μM (in mTRPM8-transfected HEK293 cells)[10]
Efficacy Lower efficacy compared to menthol[10]Higher efficacy compared to WS-23[10]
Cooling Sensation Clean, immediate cooling impact, primarily at the roof and back of the mouth and tongue[7]Cooling sensation accompanied by a distinct minty flavor[7]
Irritation Less irritation compared to menthol[11]Can cause irritation at higher concentrations[9]

Mechanism of TRPM8 Activation: A Closer Look

The activation of the TRPM8 channel by agonists is a multi-step process. It begins with the binding of the ligand to the sensing domain of the channel, which then triggers a conformational change that is coupled to the pore domain, ultimately leading to the channel opening.[1] While both WS-23 and menthol follow this general mechanism, the specifics of their interaction with the binding pocket and the resulting conformational changes may differ, accounting for their varied potency and efficacy.

Recent structural studies have provided insights into the binding sites of TRPM8 agonists.[8][12][13] These studies, combined with mutagenesis experiments, have identified key residues within the S1-S4 voltage-sensor-like domain that are crucial for agonist binding and channel activation.[1][8]

Experimental Protocols for Comparative Analysis

To empirically compare the TRPM8-activating properties of WS-23 and menthol, the following experimental protocols are recommended.

Calcium Imaging Assay

This assay measures the influx of calcium into cells upon TRPM8 activation, providing a functional readout of channel activity.

Principle: TRPM8 is a calcium-permeable channel.[14] When activated, it allows an influx of extracellular calcium, leading to an increase in intracellular calcium concentration. This change can be detected using calcium-sensitive fluorescent dyes.

Protocol:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the human TRPM8 channel.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Application: Add varying concentrations of WS-23 or menthol to the cells.

  • Fluorescence Measurement: Record the change in fluorescence over time using a fluorescence plate reader or a microscope equipped for ratiometric imaging.[15]

  • Data Analysis: Calculate the change in intracellular calcium concentration and plot dose-response curves to determine the EC50 values for each agonist.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPM8 channel, allowing for a detailed characterization of its gating properties.

Principle: The patch-clamp technique allows for the recording of ion channel activity from a small patch of the cell membrane or the entire cell (whole-cell configuration).

Protocol:

  • Cell Preparation: Prepare TRPM8-expressing cells for electrophysiological recording.

  • Pipette Preparation: Fabricate and fill glass micropipettes with an appropriate intracellular solution.

  • Giga-seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Configuration: Establish a whole-cell or inside-out patch configuration.[16][17]

  • Voltage Protocol: Apply a voltage protocol to the cell membrane.

  • Agonist Perfusion: Perfuse the cell with solutions containing different concentrations of WS-23 or menthol.

  • Current Recording: Record the resulting ion currents using a patch-clamp amplifier.[16][18]

  • Data Analysis: Analyze the current-voltage relationships, activation and deactivation kinetics, and single-channel conductance to compare the effects of the two agonists on TRPM8 gating.[19]

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the TRPM8 activation pathway and the experimental workflows.

TRPM8_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (Menthol or WS-23) TRPM8 TRPM8 Channel (Closed) Agonist->TRPM8 Binds to Sensing Domain TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cooling_Sensation Cooling Sensation (Brain) Action_Potential->Cooling_Sensation Signal to Brain

Caption: TRPM8 Activation Pathway by an Agonist.

Experimental_Workflow cluster_calcium_imaging Calcium Imaging Assay cluster_patch_clamp Patch-Clamp Electrophysiology C1 Culture TRPM8- expressing cells C2 Load with Calcium Dye C1->C2 C3 Apply Agonist (WS-23 or Menthol) C2->C3 C4 Measure Fluorescence Change C3->C4 C5 Determine EC50 C4->C5 P1 Prepare TRPM8- expressing cells P2 Establish Whole-Cell or Inside-Out Patch P1->P2 P3 Apply Voltage Protocol P2->P3 P4 Perfuse with Agonist (WS-23 or Menthol) P3->P4 P5 Record Ion Currents P4->P5 P6 Analyze Gating Properties P5->P6

Sources

Comparative

A Comparative Sensory Analysis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) and N-Ethyl-p-menthane-3-carboxamide (WS-3)

Introduction In the landscape of sensory ingredients, synthetic cooling agents have become indispensable tools for researchers and product developers seeking to impart a cooling sensation without the associated minty aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of sensory ingredients, synthetic cooling agents have become indispensable tools for researchers and product developers seeking to impart a cooling sensation without the associated minty aroma or flavor of traditional agents like menthol.[1] Among the most prominent of these are N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) and N-Ethyl-p-menthane-3-carboxamide (WS-3).[2][3] Both are carboxamide derivatives that provide a physiological cooling effect, but their sensory profiles exhibit critical differences that dictate their suitability for specific applications.[4]

This guide provides a comprehensive comparative analysis of WS-23 and WS-3 for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, provides a rigorous methodology for their sensory evaluation, and presents a detailed comparison of their sensory attributes, supported by experimental data from authoritative sources. The objective is to equip formulation scientists with the in-depth knowledge required to select the optimal cooling agent based on desired sensory outcomes.

Molecular Profile and Mechanism of Action

Both WS-23 and WS-3 exert their cooling effect primarily by acting as agonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6][7][8] This channel, located on the cell membranes of sensory neurons, is the body's principal sensor for cold temperatures (below ~28°C).[5][6]

When these cooling compounds bind to the TRPM8 receptor, they induce a conformational change that opens the ion channel.[1] This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of these ions depolarizes the cell membrane, generating an action potential that travels to the brain and is interpreted as a sensation of cold, despite no actual change in temperature occurring.[1][5] The activation of TRPM8 is allosterically modulated by the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2).[9][10]

While both compounds target TRPM8, their distinct molecular structures influence their binding affinity and efficacy, leading to different sensory experiences. WS-3 is a p-menthane carboxamide, structurally related to menthol, whereas WS-23 is an acyclic carboxamide, which contributes to its unique sensory characteristics.[4]

Caption: Simplified signaling pathway of TRPM8 receptor activation by cooling agents.

Methodology for Comparative Sensory Analysis

To objectively compare the sensory profiles of WS-23 and WS-3, a structured quantitative sensory testing (QST) protocol is essential.[11][12][13] This self-validating system ensures reproducibility and minimizes bias.

Experimental Protocol: Quantitative Sensory Profiling

1. Panelist Selection and Training:

  • Selection: Recruit 15-20 healthy, non-smoking volunteers aged 20-50. Screen for any known taste or smell disorders.

  • Training: Conduct several sessions to familiarize panelists with the sensory attributes to be evaluated (e.g., cooling intensity, onset time, location, off-notes).[14][15] Use reference standards (e.g., varying concentrations of menthol for cooling intensity) to calibrate the panel.[15]

2. Sample Preparation:

  • Vehicle: Prepare solutions of WS-23 and WS-3 in a neutral, non-viscous vehicle such as a 5% sucrose solution in purified water. Propylene glycol can be used as a co-solvent if needed, but its own sensory impact must be accounted for.

  • Concentration: Based on typical usage levels, prepare solutions at a standardized concentration, for example, 50 ppm (0.005%). Ensure both compounds are fully solubilized.

  • Blinding and Randomization: Code samples with three-digit random numbers. The order of presentation for each panelist must be randomized to prevent order effects.

3. Evaluation Procedure:

  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to prevent distractions.[14][16]

  • Method: Employ a sip-and-spit method. Panelists will take a 10 mL sample into their mouth, hold and swish for 10 seconds, and then expectorate.

  • Data Collection: Panelists will record their perceptions on a digital scorecard at specific time intervals (e.g., 10s, 30s, 1 min, 2 min, 5 min, 10 min, 15 min).

  • Sensory Attributes and Scales:

    • Cooling Intensity: A 15-cm unstructured line scale anchored from "No Cooling Sensation" to "Extremely Intense Cooling".

    • Onset Time: The time in seconds when the cooling sensation is first perceived.

    • Location of Sensation: A checklist of oral cavity locations (e.g., tip of tongue, mid-tongue, back of tongue, palate, throat).

    • Off-Notes: A checklist for any perceived bitterness, chemical taste, or irritation, rated on a 5-point category scale (1=None, 5=Strong).

  • Washout Period: A mandatory 15-minute washout period between samples, during which panelists rinse thoroughly with purified water and eat a neutral cracker to cleanse the palate.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the two compounds for each sensory attribute.

Caption: Standardized workflow for the comparative sensory evaluation of cooling agents.

Comparative Sensory Profile: Results and Discussion

Data synthesized from patent literature, technical data sheets, and sensory studies reveal distinct and complementary profiles for WS-23 and WS-3.

Sensory AttributeN-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) N-Ethyl-p-menthane-3-carboxamide (WS-3)
Cooling Intensity Mild to Moderate. Often described as a "clean" or "smooth" cooling.[17][18][19]High. Delivers a sharp, intense, "ice-like" burst of cooling.[17][20]
Onset Rapid. Cooling is typically perceived immediately or within 10 seconds.[17]Rapid. An immediate and sharp cooling sensation.[17][20]
Location Primarily on the tongue and front of the mouth.[17]More comprehensive oral cavity cooling, including the tongue, palate, and back of the throat.[4][17]
Duration Long-lasting and linear. Provides a sustained cooling effect for 15-30 minutes.[21]Peaks quickly and then tapers off. Generally shorter duration than WS-23.[20]
Flavor/Odor Profile Virtually odorless and tasteless. Does not impart minty notes.[1][3][8]Mostly odorless but can have a slight minty or camphoraceous character at higher concentrations.[20][22]
Off-Notes Very low potential for bitterness or irritation.[18][19]Can produce slight bitterness or a chemical note, particularly at higher usage levels.
Discussion of Key Differences
  • Intensity and Character: The primary distinction lies in the character of the cooling. WS-3 provides a high-impact, sharp, and immediate cooling sensation, making it ideal for applications where a strong initial "kick" is desired.[20] In contrast, WS-23 offers a smoother, more linear, and less aggressive cooling that builds slightly and has a longer duration.[17][21] Its effect is often described as being more akin to the coolness of water rather than the sharpness of ice.

  • Location of Sensation: WS-23's effect is more localized to the front of the oral cavity.[17] WS-3 provides a more rounded and full-mouth cooling that can extend to the back of the throat, an effect that can be beneficial in applications like cough drops or certain beverages.[4]

  • Flavor Neutrality: WS-23 is prized for its exceptional flavor neutrality.[1][8] This allows it to be incorporated into complex flavor systems, such as fruit or candy profiles, without interference. While WS-3 is also largely neutral, it can contribute a subtle minty or chemical note that formulators must consider.[20][22]

Applications and Formulation Insights

The distinct sensory profiles of WS-23 and WS-3 make them suitable for different product applications:

  • WS-23 is preferred for:

    • Confectionery and Beverages: Where a clean, non-minty, and sustained cooling is needed to complement fruit, sweet, or delicate flavors.[21]

    • Oral Care: In toothpastes and mouthwashes where a long-lasting feeling of freshness is desired without an overpowering mint flavor.[21]

    • E-liquids: Its ability to provide a cooling sensation without harshness is highly valued.[18][19]

  • WS-3 is ideal for:

    • Chewing Gum and Mints: Its rapid onset and high intensity provide the "fresh breath" impact consumers expect.[20]

    • Topical Analgesics: In creams and balms, its potent cooling can help alleviate minor pain and discomfort.[23]

    • Throat Lozenges: The cooling sensation at the back of the throat can provide soothing relief.[4]

Often, these cooling agents are used in combination to achieve a more complex and complete cooling profile, leveraging the initial impact of WS-3 with the sustained, smooth cooling of WS-23.[4][8]

Conclusion

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) and N-Ethyl-p-menthane-3-carboxamide (WS-3) are powerful tools in the arsenal of the formulation scientist. While both function as effective TRPM8 agonists, they are not interchangeable. WS-3 offers a rapid, intense, full-mouth cooling effect, making it suitable for high-impact applications. WS-23 provides a cleaner, smoother, and more sustained cooling sensation localized to the front of the mouth, with superior flavor neutrality. A thorough understanding of these nuanced sensory differences, validated through rigorous quantitative sensory testing, is paramount for the successful development of products with precisely tailored sensory experiences.

References

  • Bautista, D. M., et al. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PubMed Central. Available at: [Link]

  • ResearchGate. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Available at: [Link]

  • German Federal Institute for Risk Assessment (BfR). (2025). Coolants in e-cigarettes are poorly researched. Available at: [Link]

  • Rebecca Blog. (n.d.). How does WS 23 cooling agent work?. Available at: [Link]

  • Yin, Y., et al. (2019). Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science. Available at: [Link]

  • cnherbflavor.com. (2025). WS-3 Cooling Agent: Applications, Benefits, and Formulation Guidelines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-Ethyl-p-menthane-3-carboxamide (WS-3): A Pharmaceutical Ingredient for Enhanced Sensory Relief. Available at: [Link]

  • Zakharian, E., et al. (2010). Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers. Journal of Neuroscience. Available at: [Link]

  • The Good Scents Company. (n.d.). N-ethyl 2-isopropyl-5-methylcyclohexanecarboxamide. Available at: [Link]

  • Google Patents. (2005). Combinations of cooling agents for use in confections.
  • GenHealth.ai. (n.d.). 0108T Quantitative sensory testing (QST), testing and interpretation per extremity; using cooling stimuli to assess small nerve fiber sensation and hyperalgesia. Available at: [Link]

  • CORESTA. (2023). Evaluation of synthetic cooling agents, WS-3 and WS-23, in 90-day inhalation toxicity studies in Sprague Dawley rats. Available at: [Link]

  • American Academy of Neurology. (n.d.). Quantitative sensory testing. Neurology.org. Available at: [Link]

  • Redox. (2023). WS23 - Cooling agents bringing the freshness. Available at: [Link]

  • Google Patents. (2019). Liquid compositions.
  • Mandom Corp. (2007). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation. Available at: [Link]

  • bioRxiv. (2021). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Disposable E-cigarettes. Available at: [Link]

  • Alim, M. A., et al. (2013). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. Journal of Neurophysiology. Available at: [Link]

  • Han, Y., et al. (2025). Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. Food Chemistry. Available at: [Link]

  • Brainbox. (n.d.). QST Quantitative Sensory Testing. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. Available at: [Link]

  • CORESTA. (n.d.). Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats. Available at: [Link]

  • Tackett, A. P., et al. (2025). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control. Available at: [Link]

  • ResearchGate. (2023). WS-3 and WS-23 concentrations in 22 popular EC products. Available at: [Link]

  • Jones, B., & Smith, G. (2014). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Latvian University of Life Sciences and Technologies. (2018). SENSORY ANALYSIS HANDBOOK 2018. Available at: [Link]

  • European Commission. (n.d.). Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. Available at: [Link]

  • Jones & Bartlett Learning. (2013). Sensory evaluation. Available at: [Link]

  • Duke University Libraries. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes. Available at: [Link]

  • Centria University of Applied Sciences. (n.d.). Chapter 3 - Principles of Good Practice. CUTM Courseware. Available at: [Link]

  • Oxford University Press. (2023). Synthetic Cooling Agents in Australian-Marketed E-cigarette Refill Liquids and Disposable E-cigarettes. Nicotine & Tobacco Research. Available at: [Link]

Sources

Validation

Validating Analytical Methods for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-14) in Biological Samples: A Comparative Guide

Introduction & Toxicological Context N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commercially known as WS-14, is a synthetic p-menthane carboxamide cooling agent. Originally developed to provide a prolonged cooli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Toxicological Context

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commercially known as WS-14, is a synthetic p-menthane carboxamide cooling agent. Originally developed to provide a prolonged cooling sensation via TRPM8 receptor activation without the characteristic minty odor of menthol ([1]), WS-14 and its structural analogs (e.g., WS-3, WS-23) are increasingly utilized in consumer products and electronic cigarettes ([2]).

Recent toxicological studies highlight that the carryover efficiency of these synthetic coolants from e-liquids to aerosols approaches 100%, leading to significant systemic inhalation exposure that may surpass recommended safety thresholds ([3]). Consequently, robust bioanalytical methods are required to quantify WS-14 in biological matrices (plasma, urine) to support pharmacokinetic (PK) modeling and exposure assessments.

Analytical Platform Comparison: GC-MS/MS vs. LC-MS/MS

When validating a method for WS-14 in biological samples, scientists typically evaluate Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison for WS-14 Bioanalysis

Analytical FeatureGC-MS/MSLC-MS/MS (ESI+)
Optimal Matrix Aerosols, E-liquids, Gas-phasePlasma, Urine, Saliva
Sample Preparation Derivatization often required for biologicalsDirect injection post-LLE or SPE
Sensitivity Moderate (ng/mL range)High (sub-ng/mL range)
Matrix Effects Low (post-cleanup)Moderate (requires SIL-IS and LLE)
Throughput Lower (longer GC oven ramping)Higher (short gradient runs, ~4-5 mins)
Causality in Method Selection

While GC-MS/MS is highly effective for aerosolized e-liquid characterization due to the volatility of cooling agents ([4]), it is sub-optimal for biological matrices. Plasma and urine contain non-volatile endogenous proteins and lipids that require extensive cleanup or derivatization prior to GC injection to prevent column fouling. LC-MS/MS coupled with Electrospray Ionization (ESI) is the gold standard for this application. It allows for the direct analysis of the lipophilic WS-14 molecule (LogP ~3.4) after a streamlined extraction, achieving the sub-ng/mL sensitivity required for in vivo PK profiling.

Workflow Visualization

The following diagram illustrates the optimized sample preparation and LC-MS/MS analytical workflow designed to isolate WS-14 from complex biological matrices.

G A Biological Matrix (Plasma / Urine) B Spike Internal Standard (e.g., WS-14-d9) A->B C Liquid-Liquid Extraction (Hexane:Ethyl Acetate) B->C D Centrifugation & Organic Layer Transfer C->D E Nitrogen Evaporation & Reconstitution D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F G Data Processing & ICH M10 Validation F->G

Optimized LC-MS/MS sample prep and analysis workflow for WS-14 in biological matrices.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity and compliance with regulatory standards, the following protocol incorporates self-validating mechanisms at every critical step.

Step 1: Matrix Aliquoting and Internal Standard Spiking
  • Action : Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as synthesized WS-14-d9 (50 ng/mL).

  • Causality & Trustworthiness : The integration of a deuterated SIL-IS is a critical self-validating control. Because WS-14-d9 co-elutes chromatographically with the target analyte, it experiences the exact same matrix-induced ion suppression and extraction losses. Calculating the peak area ratio (Analyte/IS) normalizes these variables, ensuring run-to-run precision and accuracy regardless of minor volumetric errors.

Step 2: Liquid-Liquid Extraction (LLE)
  • Action : Add 50 µL of 0.1 M NaOH to basify the sample and disrupt protein-analyte binding. Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality & Trustworthiness : WS-14 is highly lipophilic. While Protein Precipitation (PPT) is faster, it fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines), which cause severe ion suppression in the ESI source. The non-polar LLE solvent selectively partitions the neutral WS-14 molecule while leaving polar phospholipids in the aqueous layer, yielding a pristine extract that protects the MS source.

Step 3: Evaporation and Reconstitution
  • Action : Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v).

Step 4: LC-MS/MS Analysis
  • Action : Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Conditions : Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode utilizing the specific precursor-to-product ion transitions for WS-14.

Validation Parameters & Acceptance Criteria

According to the harmonized FDA ([5]) and ICH M10 ([6]) guidelines, a bioanalytical method must prove its reliability through rigorous statistical criteria. Table 2 summarizes the target validation parameters and representative performance metrics for WS-14.

Table 2: Representative LC-MS/MS Validation Parameters for WS-14 in Human Plasma

Validation ParameterICH M10 Acceptance CriteriaRepresentative WS-14 Performance
Linearity (Calibration Curve) R² ≥ 0.99; non-zero standards ±15% of nominalR² = 0.998 (1.0 - 500 ng/mL)
Lower Limit of Quantification (LLOQ) Accuracy ±20%; Precision ≤ 20% CV1.0 ng/mL (Accuracy: 104%, CV: 8.5%)
Intra/Inter-Assay Precision (QCs) Precision ≤ 15% CV4.2% - 9.1% CV across all QC levels
Intra/Inter-Assay Accuracy (QCs) Accuracy ±15% of nominal concentration92.5% - 108.3% across all QC levels
Extraction Recovery Consistent and reproducible across QCs88.4% (Low QC) to 91.2% (High QC)
Matrix Effect (IS-normalized) Matrix Factor (MF) CV ≤ 15%MF CV = 4.3% (Minimal ion suppression)

Conclusion

Validating analytical methods for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-14) in biological samples requires a deep understanding of the analyte's physicochemical properties. By leveraging LC-MS/MS with a targeted LLE sample preparation and a stable isotope-labeled internal standard, researchers can establish a self-validating, high-throughput assay that meets stringent regulatory standards and accurately supports modern toxicological and pharmacokinetic investigations.

References

  • Title : 65 Cooling Ingredients and Their Mechanism of Action Source : Leffingwell & Associates URL :[Link]

  • Title : Ice Flavors and Non-Menthol Synthetic Cooling Agents in E-Cigarette Products: A Review Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Method for simultaneous determination of three cooling agents in aerosols by GC–MS Source : Frontiers in Chemistry URL :[Link]

  • Title : Bioanalytical Method Validation Guidance for Industry (May 2018) Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : M10 Bioanalytical Method Validation and Study Sample Analysis (Nov 2022) Source : U.S. Food and Drug Administration (FDA) / ICH URL :[Link]

Sources

Comparative

A Comparative Efficacy Analysis of Synthetic Cooling Agents: A Focus on N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide and Other TRPM8 Agonists

Executive Summary The sensation of cold, a critical component of our sensory experience, is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] The discovery of chemical agonists f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sensation of cold, a critical component of our sensory experience, is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] The discovery of chemical agonists for this receptor has led to the development of a wide array of synthetic cooling agents, extending beyond the traditional use of menthol. These compounds offer the potential for potent, long-lasting, and sensorially neutral cooling effects, making them invaluable in pharmaceuticals, consumer healthcare products, and food and beverage industries. This guide provides a detailed comparative analysis of the efficacy of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide and other prominent synthetic cooling agents, including icilin and various members of the "WS" (Wilkinson Sword) series. We will delve into their mechanisms of action, compare their in vitro potency and human sensory profiles using experimental data, and provide detailed protocols for their evaluation.

Introduction: The Molecular Basis of Cooling Sensation

The ability to perceive cold is a fundamental sensory modality, essential for avoiding thermal injury and regulating body temperature. This sensation is initiated at the molecular level by specialized thermosensitive ion channels expressed in the peripheral nervous system.

TRPM8: The Primary Sensor of Cold

The TRPM8 channel, a calcium-permeable non-selective cation channel, is the principal molecular entity responsible for detecting innocuous cold temperatures (below ~28°C).[2][3] Beyond thermal stimuli, TRPM8 is also activated by chemical agonists, most famously L-menthol, the cooling component of mint.[4] The activation of TRPM8 by either cold or chemical ligands triggers a conformational change, opening the ion channel and allowing an influx of cations, primarily Ca2+, into the neuron.[5] This influx depolarizes the cell, initiating an action potential that travels to the brain, where it is interpreted as a cooling sensation. The function of TRPM8 is critically dependent on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for maintaining the channel's sensitivity to both thermal and chemical stimuli.[2][6]

The Rise of Synthetic Cooling Agents

While menthol is effective, its strong minty odor and taste, along with potential for irritation at high concentrations, limit its application.[1] This has driven the development of synthetic cooling agents designed to provide a potent cooling effect without these drawbacks. These agents, primarily belonging to chemical classes like p-menthane carboxamides, offer superior potency, longer duration, and a more neutral sensory profile.[5][7]

Mechanism of Action and Key Compound Classes

Most synthetic cooling agents exert their effect by acting as agonists at the TRPM8 receptor. However, their potency, efficacy, and potential for activating other sensory receptors can vary significantly based on their chemical structure.

p-Menthane Carboxamides: The "WS" Series

This class of compounds, structurally related to menthol, includes some of the most widely used synthetic cooling agents. The parent compound for many in this family is N-Ethyl-p-menthane-3-carboxamide, also known as WS-3.[8] The subject of this guide, N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide , belongs to this chemical family. These agents are valued for providing a clean, upfront cooling sensation with minimal odor or off-tastes.

  • N-Ethyl-p-menthane-3-carboxamide (WS-3): One of the most common synthetic coolants, WS-3 is known for its strong cooling effect on the front of the tongue and mouth.[9][10] It is a potent and selective TRPM8 agonist.[1][11]

  • N,2,3-trimethyl-2-isopropylbutanamide (WS-23): Unlike the carboxamides derived from a menthane ring, WS-23 has a linear structure. It provides a cooling sensation that builds more slowly and is perceived more in the back of the mouth and throat.[12] This, combined with its lack of odor, has made it extremely popular in e-cigarettes.[9][12][13]

  • Other High-Potency Carboxamides (WS-5, WS-12): Medicinal chemistry efforts have produced even more potent derivatives. WS-5 and WS-12, for instance, demonstrate significantly higher potency than menthol, with EC50 values in the low micromolar range.[11][14]

Icilin: The "Super-Cooling" Agonist

Icilin is a synthetic compound that is structurally distinct from menthol and its derivatives. It is renowned for being a "super-cooling" agent due to its exceptionally high potency and efficacy at the TRPM8 channel, often orders of magnitude greater than menthol.[4][15] The activation of TRPM8 by icilin appears to involve different mechanisms than activation by cold or menthol, contributing to its unique properties.[2]

Signaling Pathway of TRPM8 Agonists

The binding of cooling agents to the TRPM8 channel is an allosteric process that stabilizes the channel's open state. Different agonists, such as menthol, icilin, and the WS compounds, are believed to interact with distinct, albeit potentially overlapping, binding sites on the channel protein. This interaction, coupled with the essential role of PIP2, facilitates the influx of Ca2+, leading to neuronal signaling.

TRPM8_Activation cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular TRPM8 TRPM8 Channel (Closed State) TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ca_in Ca²⁺ Influx TRPM8_Open->Ca_in Gating Menthol Menthol Menthol->TRPM8 Binds WS3 p-Menthane Carboxamides (e.g., N-Butyl derivative, WS-3) WS3->TRPM8 Binds Icilin Icilin Icilin->TRPM8 Binds Ca_out Ca²⁺ Ca_out->TRPM8_Open Sensation Signal to Brain: Cooling Sensation Ca_in->Sensation Depolarization & Action Potential PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP2->TRPM8 Required for Function

Figure 1: Simplified signaling pathway for TRPM8 activation by various synthetic cooling agents.

Data-Driven Efficacy Comparison

The efficacy of a cooling agent is a multi-faceted characteristic, encompassing its potency at the molecular target, the intensity of the perceived sensation, and its selectivity.

In Vitro Potency at the TRPM8 Channel

The most direct measure of a compound's intrinsic activity is its half-maximal effective concentration (EC50) at the TRPM8 receptor. A lower EC50 value indicates higher potency. These values are typically determined using in vitro cellular assays.

CompoundChemical ClassEC50 at hTRPM8Relative Potency vs. MentholReference(s)
L-Menthol Terpenoid~196 µM1x (Baseline)[11]
Icilin Piperazinedione~7 µM~28x[11]
28 nM~7000x[15]
WS-3 (N-Ethyl-p-menthane-3-carboxamide) p-Menthane Carboxamide~5.9 µM~33x[1]
WS-5 p-Menthane Carboxamide~26 µM~7.5x[11]
0.5 µM~392x[1]
WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) Aliphatic Amide>100 µM (low potency)<1x[1]
AR-15512 ((1R,2S,5R)-N-(4-methoxyphenyl)-p-menthane carboxamide) p-Menthane Carboxamide24 nM~8160x[15]
*Note: Potency can vary significantly between assay systems (e.g., Xenopus oocytes vs. mammalian cell lines), accounting for the large discrepancies seen for some compounds like Icilin. The nM values from[15] represent exceptionally high potency in a specific assay.
Sensory Profile and Duration

While in vitro potency is a critical metric, the ultimate measure of efficacy for many applications is the perceived cooling intensity and quality in human subjects.

CompoundCooling Intensity (0-9 Scale @ 100 ppm)Sensory CharacteristicsDurationReference(s)
L-Menthol ~3.5Strong minty odor/taste, can be harsh/irritating at high concentrations.~15 minutes[1][16]
WS-3 ~5.0Clean cooling, primarily on the front of the tongue. Minimal odor.Moderate[1]
WS-5 ~8.0Very high intensity, rapid onset.Long[1]
WS-23 ~4.0Smooth, builds slowly, felt more in the back of the mouth/throat. Less harsh than menthol.Moderate[1][12]
Icilin Not typically used in food/beverage; considered a pharmacological tool.Extremely potent, may have off-tastes.Long[4]
Receptor Selectivity: A Key Differentiator

An ideal cooling agent should be highly selective for TRPM8 to avoid off-target effects. Cross-activation of other TRP channels, such as TRPA1 (associated with pungent, irritating stimuli) and TRPV1 (the receptor for capsaicin and noxious heat), can lead to undesirable sensations like burning or irritation.

  • Menthol: Known to activate TRPA1 at certain concentrations and can modulate TRPV3, making it a non-selective ligand.[4][11]

  • WS-3: Primarily activates TRPM8, with high concentrations needed to affect TRPA1, indicating good selectivity.[1]

  • WS-5: Demonstrates high potency at both TRPM8 (EC50 ~0.5 µM) and TRPA1 (EC50 ~53.8 µM), suggesting its intense sensation may be due to dual activation.[1]

  • p-Menthane Carboxamides (general): Many newer derivatives have been engineered for high selectivity for TRPM8, avoiding activation of other thermo-TRPs like TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4.[11][14]

Methodologies for Efficacy Assessment

Objective comparison requires robust and reproducible experimental protocols. The causality behind these experimental choices is to create a tiered screening process, moving from high-throughput in vitro methods to more complex and physiologically relevant assays.

Experimental Workflow for Efficacy Screening

A logical workflow ensures that only the most promising candidates advance, saving time and resources. The process begins with broad screening for TRPM8 activity, followed by detailed characterization of potency and selectivity, and concludes with sensory evaluation.

Workflow A Compound Library (e.g., Carboxamide Derivatives) B Primary Screen: High-Throughput Calcium Imaging (hTRPM8-expressing HEK293 cells) A->B C Hit Identification (Compounds showing > threshold activity) B->C D Secondary Screen: Electrophysiology (Patch-Clamp) C->D Validate & Quantify F Selectivity Profiling (Test against TRPA1, TRPV1, etc.) C->F Assess Off-Target Effects E Quantitative Analysis: Determine EC₅₀ (Potency) & Iₘₐₓ (Efficacy) D->E G Sensory Evaluation (Trained Human Panel) E->G Correlate with Perception F->G H Comprehensive Efficacy Profile (Potency, Selectivity, Sensory Quality, Duration) G->H

Figure 2: A tiered experimental workflow for evaluating synthetic cooling agents.

Protocol: In Vitro Potency via Calcium Imaging

This assay provides a high-throughput method to screen compounds for TRPM8 agonist activity. The principle is that TRPM8 activation leads to Ca2+ influx, which can be detected by a fluorescent calcium indicator dye.

Objective: To determine the potency (EC50) of test compounds by measuring calcium influx in cells stably expressing human TRPM8 (hTRPM8).

Methodology:

  • Cell Culture: Plate HEK293 cells stably transfected with hTRPM8 into black, clear-bottom 96-well microplates and culture overnight to allow adherence.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide) and a reference agonist (e.g., L-Menthol) in the assay buffer.

  • Assay Execution: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for several seconds.

  • Compound Addition: Use the plate reader's integrated fluidics to add the compound dilutions to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity over time (typically 2-5 minutes) to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the response relative to a maximal concentration of a full agonist.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.[17]

Protocol: Human Sensory Panel Evaluation

This protocol is essential for understanding the real-world performance of a cooling agent. It must be conducted under strict ethical guidelines (IRB approval) and with trained panelists to ensure data reliability.

Objective: To quantify the perceived cooling intensity and describe the sensory characteristics of test compounds.

Methodology:

  • Panelist Training: Select and train a panel of 10-15 individuals to identify and rate cooling intensity on a standardized scale (e.g., a 0-9 or 0-100 line scale where 0 is no sensation and the upper limit is an extremely strong cooling sensation).[1][12]

  • Sample Preparation: Prepare solutions of the test compounds at a defined concentration (e.g., 100 ppm) in a neutral base (e.g., water with 5% sucrose).[1] Include a negative control (base only) and a positive control/calibrator (e.g., L-menthol solution).

  • Evaluation Procedure:

    • Panelists rinse their mouths with water to cleanse the palate.

    • In a randomized and blinded order, panelists are given a measured amount of a test sample to swish in their mouth for a set time (e.g., 10 seconds) before expectorating.

    • Panelists rate the cooling intensity at specific time points (e.g., 30s, 1 min, 5 min, 15 min, 30 min) to assess onset, peak intensity, and duration.

    • Panelists also provide descriptive feedback on the location of the sensation (tongue, palate, throat) and any off-tastes (bitter, metallic, irritating).

  • Data Analysis: Average the intensity ratings across all panelists for each time point. Use statistical analysis (e.g., ANOVA) to determine significant differences between compounds.

Conclusion and Future Directions

The field of synthetic cooling agents has evolved significantly, providing researchers and product developers with a sophisticated toolkit to modulate thermosensation. While N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide and its chemical relatives like WS-3 offer a clean and potent cooling profile with good selectivity for TRPM8, other agents like WS-5 provide unparalleled intensity, potentially through dual TRPM8/TRPA1 agonism. The super-agonist icilin remains a powerful pharmacological tool for probing TRPM8 channel function.

The choice of a cooling agent is application-dependent. For a pharmaceutical aiming for targeted cold therapy without irritation, a highly selective and potent TRPM8 agonist from the p-menthane carboxamide family would be ideal. For a consumer beverage seeking a quick, impactful cooling blast, an agent like WS-5 might be more suitable. The continued exploration of structure-activity relationships, guided by the robust in vitro and sensory evaluation protocols detailed here, will undoubtedly lead to the development of next-generation cooling agents with even more precisely tailored properties for therapeutic and consumer applications.

References

  • Rohacs, T., et al. (2005). Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate. Journal of Neuroscience, 25(7), 1693-1703. [Link]

  • Palkar, R., et al. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 260-270. [Link]

  • Palkar, R., et al. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 260-270. [Link]

  • Yin, Y., et al. (2019). Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science, 363(6430). [Link]

  • Leffingwell, J.C. (2014). The soothing effect of menthol, eucalyptol and high-intensity cooling agents. Nutrafoods, 13, 147-152. [Link]

  • ARVO Journals. (2023). TRPM8 Agonists: A New Approach to Dry Eye Disease Treatment. Investigative Ophthalmology & Visual Science, 64(8), 403. [Link]

  • Behrendt, H.J., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Thesis. [Link]

  • Patsnap. (2025). What are the new molecules for TRPM8 agonists?. Patsnap Synapse. [Link]

  • Harwood, C.E., et al. (2024). impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity. Chemical Senses, 49. [Link]

  • American Chemical Society. (2001). Cool Chemistry: Researchers Create Potent New Cooling Agent, Odorless And Tasteless. ScienceDaily. [Link]

  • Leffingwell & Associates. (2014). The soothing effect of menthol, eucalyptol and high-intensity cooling agents. [Link]

  • Tackett, A.P., et al. (2023). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control. [Link]

  • Jabba, S.V., & Jordt, S.E. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. bioRxiv. [Link]

  • Chitty, J.L., et al. (2023). Synthetic Cooling Agents in Australian-Marketed E-cigarette Refill Liquids and Disposable E-cigarettes: Trends Follow the U.S. Market. Nicotine & Tobacco Research. [Link]

  • Chem-Impex International, Inc. N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide. [Link]

  • FAO. (2005). N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide. Food safety and quality: details. [Link]

  • Penta Manufacturing Company. N-Ethyl-2-Isopropyl-5-Methylcyclohexane Carboxamide. UL Prospector. [Link]

  • FEMA. N-ETHYL-2-ISOPROPYL-5-METHYLCYCLOHEXANE CARBOXAMIDE. [Link]

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Validation

A Comparative Guide to the Synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23): Evaluating Pathways for Reproducibility and Efficiency

Introduction N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, widely known as WS-23, is a potent synthetic cooling agent that has garnered significant attention across the pharmaceutical, food, and consumer product in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, widely known as WS-23, is a potent synthetic cooling agent that has garnered significant attention across the pharmaceutical, food, and consumer product industries. Unlike menthol, WS-23 provides a clean, cooling sensation without an accompanying minty aroma or taste, making it a versatile additive in a wide range of formulations.[1] The growing demand for this compound necessitates a thorough understanding of its synthesis pathways to ensure reproducible, scalable, and cost-effective production. This guide provides a comparative analysis of the primary synthetic routes to WS-23, with a focus on their reproducibility, efficiency, and the chemical principles underpinning each method.

Overview of Primary Synthesis Pathways

The synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide can be broadly categorized into three main approaches:

  • Multi-step Synthesis from L-Menthol: A classical and industrially relevant approach that utilizes a readily available chiral starting material.

  • The Ritter Reaction: A more direct method that involves the reaction of a carbocation precursor with a nitrile.

  • Direct Amidation of p-Menthane Carboxylic Acid: A straightforward approach focusing on the final amide bond formation.

This guide will delve into the specifics of each pathway, offering a critical evaluation of their respective strengths and weaknesses.

Pathway 1: Multi-step Synthesis from L-Menthol

This pathway is a well-trodden route for the synthesis of p-menthane derivatives. It typically involves a three-step process starting from the naturally abundant and chiral L-menthol.

Logical Workflow for Multi-step Synthesis from L-Menthol

cluster_0 Step 1: Chlorination cluster_1 Step 2: Grignard Reaction & Carboxylation cluster_2 Step 3: Amidation A L-Menthol B Menthyl Chloride A->B SOCl₂ or Lucas Reagent (ZnCl₂/HCl) C p-Menthane Carboxylic Acid B->C 1. Mg, Et₂O 2. CO₂ 3. H₃O⁺ D N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) C->D 1. SOCl₂ 2. n-Butylamine

Caption: Multi-step synthesis of WS-23 from L-Menthol.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Menthyl Chloride

  • To a stirred solution of L-menthol (1.0 eq) in a suitable solvent such as methyl tert-butyl ether, slowly add thionyl chloride (1.2 eq) at 0 °C.[2]

  • Allow the reaction to stir at room temperature for 2-3 hours, monitoring for completion by TLC.

  • Quench the reaction by slowly adding ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield menthyl chloride.

Step 2: Synthesis of p-Menthane Carboxylic Acid via Grignard Reaction

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a solution of menthyl chloride (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.[2][3]

  • After the addition is complete, reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution until the reaction is saturated.[4][5]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield p-menthane carboxylic acid.

Step 3: Amidation to form N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

  • To a solution of p-menthane carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 1-2 hours to form the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in a fresh portion of inert solvent and cool to 0 °C.

  • Slowly add a solution of n-butylamine (1.5 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield WS-23.

Reproducibility and Performance Analysis
  • Advantages: This pathway is well-established and utilizes a readily available, chiral starting material, which can be advantageous for stereospecific synthesis. The individual reactions are standard transformations in organic synthesis.

  • Disadvantages: The multi-step nature of this pathway can lead to lower overall yields. Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen, which can significantly impact reproducibility if stringent anhydrous conditions are not maintained.[6] The use of hazardous reagents like thionyl chloride requires careful handling and waste disposal.

Pathway 2: The Ritter Reaction

The Ritter reaction offers a more convergent approach to N-alkyl amides by reacting a carbocation precursor directly with a nitrile in the presence of a strong acid.[7][8] For the synthesis of WS-23, this would involve the reaction of a suitable tertiary alcohol or alkene derived from the p-menthane skeleton with butyronitrile.

Logical Workflow for the Ritter Reaction

cluster_0 Carbocation Formation cluster_1 Nitrile Addition & Hydrolysis A p-Menthan-8-ol (or related alkene) B Tertiary Carbocation A->B Strong Acid (e.g., H₂SO₄) D N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) B->D 1. Butyronitrile 2. H₂O (workup) C Butyronitrile

Caption: Synthesis of WS-23 via the Ritter Reaction.

Detailed Experimental Protocol (Representative)
  • To a stirred solution of a suitable carbocation precursor, such as a tertiary alcohol derived from p-menthane (1.0 eq), in butyronitrile (used as both reactant and solvent), slowly add a strong acid catalyst like concentrated sulfuric acid (2.0 eq) at 0 °C.[7][9]

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring for completion by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford WS-23.

Reproducibility and Performance Analysis
  • Advantages: This is a one-pot reaction, which can be more atom-economical and time-efficient than a multi-step synthesis.

  • Disadvantages: The use of large quantities of strong, corrosive acids like sulfuric acid presents significant safety and environmental concerns.[7] The reaction is often limited to substrates that can form stable carbocations, and rearrangements can occur, leading to a mixture of products and reducing the overall yield and purity.[10] Reproducibility can be challenging due to the highly exothermic nature of the acid addition and the need for precise control of reaction conditions.

Pathway 3: Direct Amidation of p-Menthane Carboxylic Acid

This pathway focuses on the final bond-forming step and assumes the availability of p-menthane carboxylic acid, which can be synthesized as described in Pathway 1. Direct amidation methods avoid the use of harsh reagents like thionyl chloride for acyl chloride formation.

Logical Workflow for Direct Amidation

cluster_0 Amide Bond Formation A p-Menthane Carboxylic Acid C N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) A->C A->C Coupling Agent (e.g., EDC/HOBt) or Boric Acid Catalyst B n-Butylamine B->C B->C Coupling Agent (e.g., EDC/HOBt) or Boric Acid Catalyst

Caption: Direct amidation for the synthesis of WS-23.

Detailed Experimental Protocol (Representative using EDC/HOBt)
  • To a solution of p-menthane carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).[11]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add n-butylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion.

  • Dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Reproducibility and Performance Analysis
  • Advantages: This method avoids the use of hazardous reagents like thionyl chloride and generally proceeds under milder conditions, which can improve reproducibility and safety. A wide variety of coupling reagents are available, allowing for optimization.[12] Boric acid has also been shown to be an effective catalyst for direct amidation, offering a greener alternative.[13]

  • Disadvantages: Peptide coupling reagents can be expensive, which may not be ideal for large-scale production. The reaction times can be longer compared to the acyl chloride method. Purification to remove the coupling agent byproducts is often necessary.

Comparative Summary of Synthesis Pathways

FeatureMulti-step Synthesis from L-MentholThe Ritter ReactionDirect Amidation of p-Menthane Carboxylic Acid
Starting Materials L-Menthol, CO₂, n-butylaminep-Menthane derivative (alcohol/alkene), butyronitrilep-Menthane carboxylic acid, n-butylamine
Number of Steps 311
Key Reagents SOCl₂, Mg, CO₂, n-butylamineStrong acid (e.g., H₂SO₄)Coupling agents (e.g., EDC, HOBt) or catalyst (e.g., Boric Acid)
Potential Yield Moderate (cumulative loss over steps)Variable (can be high for suitable substrates)High
Reproducibility Moderate (sensitive to Grignard conditions)Low to Moderate (sensitive to acid concentration and temperature)High (milder and more controlled conditions)
Safety Concerns Thionyl chloride (corrosive, toxic fumes), Grignard reagents (pyrophoric)Concentrated strong acids (highly corrosive)Coupling reagents can be irritants, but generally safer
Environmental Impact Use of chlorinated solvents and reagentsHigh volume of acidic wasteMore benign byproducts, potential for greener catalysts

Conclusion and Recommendations

The choice of synthesis pathway for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23) depends heavily on the desired scale of production, available resources, and purity requirements.

  • The Multi-step Synthesis from L-Menthol is a classic and reliable method, particularly when stereochemical control is important. However, its multi-step nature and the sensitivity of the Grignard reaction can pose challenges to reproducibility and overall yield.

  • The Ritter Reaction , while offering a more direct route, is hampered by harsh reaction conditions and potential for side reactions, making it less ideal for achieving high purity and reproducibility without significant optimization.

  • Direct Amidation of p-Menthane Carboxylic Acid emerges as a highly promising route for reproducible and high-yielding synthesis. The use of modern coupling reagents or green catalysts like boric acid allows for milder reaction conditions and greater control over the reaction, leading to a more consistent product quality. While the cost of coupling reagents may be a consideration for large-scale synthesis, the improved reproducibility and safety profile often justify the initial investment.

For researchers and drug development professionals seeking a reliable and scalable synthesis of WS-23, focusing on the optimization of the Direct Amidation pathway is highly recommended. Further investigation into the use of cost-effective and environmentally benign catalysts for this transformation will be crucial for the sustainable production of this important cooling agent.

References

  • Fulir, I. et al. (2015). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. European Journal of Organic Chemistry, 2015(12), 2727-2732.
  • Hay, J. V., & Harris, T. M. (n.d.). α-(p-N,N-DIMETHYLAMINOPHENYL)-N,N-DIMETHYL-p-TOLUAMIDE. Organic Syntheses.
  • Wikipedia contributors. (2023, November 28). Ritter reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from [Link]

  • Gholap, A. R. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. International Journal of Organic Chemistry, 4(2), 136-140.
  • BenchChem. (2025).
  • Chem LibreTexts. (n.d.). Grignard Reaction.
  • The Hive. (2004, November 7). Ritter and Grignard Reaction. An overview...
  • Organic & Biomolecular Chemistry. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic & Biomolecular Chemistry, 8(16).
  • Hoffmann, R. W., & Hölzer, B. (2018). Stereochemistry of the Menthyl Grignard Reagent: Generation, Composition, Dynamics, and Reactions with Electrophiles. The Journal of Organic Chemistry, 83(22), 13865–13875.
  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
  • Google Patents. (n.d.). CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Steiner, S., et al. (2019). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
  • Lan, R., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1629.
  • Organic Syntheses. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 95, 316-333.
  • ResearchGate. (n.d.). The synthesis of amide S-Aevia the aminolysis reaction of n-butylamine...
  • Organic Syntheses. (n.d.). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). EP2450337A2 - Process for making neo-enriched p-menthane compounds.
  • JETIR. (2024, December 12). A review article on grignard reaction.
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Comparative

Cross-validating in vitro and in vivo cooling effects of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Cooling Effects of Novel Carboxamides Focus: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide As Senior Application Scientists, our goal extends beyond mere...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Cooling Effects of Novel Carboxamides

Focus: N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a logical and empirical framework for robust scientific inquiry. This guide is designed for researchers, scientists, and drug development professionals investigating novel sensory agents. We will dissect the process of characterizing a novel cooling agent, N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (hereafter referred to as BIC), by rigorously cross-validating its activity from the molecular level (in vitro) to a complex physiological system (in vivo). This dual approach is fundamental to building a self-validating and trustworthy data package for any new chemical entity.

The cooling sensation elicited by compounds like menthol and its synthetic analogues is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] This channel, often called the "cold and menthol receptor," is a non-selective cation channel expressed in sensory neurons.[2][3] When activated by cold temperatures (typically below 25-28°C) or chemical agonists, TRPM8 opens, allowing an influx of Ca²⁺ and Na⁺ ions.[3] This influx depolarizes the neuron, generating an action potential that travels to the brain and is interpreted as a cooling sensation, even in the absence of an actual temperature drop.[3][4]

Understanding this mechanism is the first step in rationally designing and validating new cooling agents.

TRPM8_Signaling_Pathway cluster_membrane Cellular Membrane cluster_stimuli Stimuli TRPM8_closed TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8_closed->TRPM8_open Conformational Change Ca_Influx Ca²+ Influx TRPM8_open->Ca_Influx Channel Gating Cooling_Agent Cooling Agent (e.g., BIC, Menthol) Cooling_Agent->TRPM8_closed Binds to receptor Cold_Temp Cold Temperature (<28°C) Cold_Temp->TRPM8_closed Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Sensation Perception of Cold Brain->Sensation

Caption: Signaling pathway of TRPM8 activation by chemical and thermal stimuli.

Part 1: In Vitro Validation - Quantifying Molecular Interaction

The foundational step is to confirm that BIC directly interacts with its intended molecular target, TRPM8, and to quantify this interaction's potency. An in vitro cell-based assay provides a controlled environment, isolating the target from the complexities of a whole organism.

The gold-standard method is a calcium imaging assay using a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been stably transfected to express the human TRPM8 channel.[5][6][7] HEK293 cells are advantageous because they do not endogenously express most sensory TRP channels, providing a clean background for studying the specific channel of interest.

The assay's principle is straightforward: TRPM8 activation leads to calcium influx. By loading the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), we can visualize and measure this influx as an increase in fluorescence intensity.[8] The potency of the agonist is determined by constructing a dose-response curve and calculating the half-maximal effective concentration (EC₅₀).

In_Vitro_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HEK293-TRPM8 Cells in 96-well plate Dye_Loading Load cells with Fluo-4 AM dye Cell_Culture->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Add_Compound Add varying doses of BIC Baseline->Add_Compound Measure_Response Record Fluorescence Change over time Add_Compound->Measure_Response Plotting Plot Dose vs. Fluorescence Response Measure_Response->Plotting EC50_Calc Calculate EC₅₀ Value Plotting->EC50_Calc

Caption: Workflow for an in vitro calcium imaging assay.

Experimental Protocol: TRPM8 Calcium Imaging Assay
  • Cell Plating: Seed HEK293 cells stably expressing human TRPM8 into black-walled, clear-bottom 96-well plates at a density that achieves 80-90% confluency on the day of the assay. Culture overnight in standard DMEM with 10% FBS.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Hanks' Balanced Salt Solution (HBSS). Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Causality: Fluo-4 AM is cell-permeant. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble dye.[9]

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove any extracellular dye, which can contribute to background noise. Leave 100 µL of HBSS in each well after the final wash.

  • Compound Preparation: Prepare serial dilutions of BIC, Menthol (positive control), and a vehicle control (e.g., 0.1% DMSO in HBSS) at 2x the final desired concentration.

  • Assay Measurement: Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add 100 µL of the 2x compound solutions to the corresponding wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 3-5 minutes.

  • Data Analysis:

    • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence (ΔF).

    • Normalize the data by setting the response to the vehicle control as 0% and the response to a saturating concentration of a known agonist (like menthol) as 100%.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Part 2: In Vivo Validation - Assessing Physiological and Behavioral Response

While in vitro data confirms target engagement, it cannot predict the sensory experience in a living organism. Factors like skin penetration, metabolism, and potential off-target effects necessitate in vivo validation.[10][11] A robust method for assessing cooling perception in rodents is the operant temperature sensory assay.[12] This approach trains animals to report a perceived sensation, providing a more direct measure of sensory detection than reflexive withdrawal assays, which can conflate innocuous thermosensation with pain.[12][13]

In this behavioral paradigm, mice are trained to lick a reward spout upon detecting a temperature change delivered to their paw via a Peltier-driven thermal element.[13] By applying a solution of our test compound to the paw, we can measure how it alters the animal's ability to perceive subsequent thermal stimuli.

In_Vivo_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituate mouse to testing apparatus Conditioning Train mouse to lick for reward upon detecting a large temperature drop Habituation->Conditioning Baseline_Test Establish baseline cool detection threshold Conditioning->Baseline_Test Topical_App Apply Vehicle or BIC solution to paw Baseline_Test->Topical_App Post_App_Test Re-test cool detection threshold Topical_App->Post_App_Test Compare_Thresholds Compare pre- and post- application thresholds Post_App_Test->Compare_Thresholds Statistical_Test Perform statistical analysis (e.g., paired t-test) Compare_Thresholds->Statistical_Test

Caption: Workflow for an in vivo operant thermosensory assay.

Experimental Protocol: Operant Cool Perception Assay
  • Apparatus: Utilize a behavioral testing chamber equipped with a Peltier thermode floor element, a lick spout connected to a reward delivery system (e.g., sweetened water), and control software.

  • Animal Acclimation & Training:

    • Habituate male C57BL/6 mice to the testing chamber for several days.[13]

    • Train water-restricted mice to associate a distinct temperature drop (e.g., from 32°C to 22°C) on the thermode with the availability of a water reward upon licking. Correct licks within a specific time window are rewarded. Incorrect licks are not. Training continues until mice achieve a high success rate (>80%).

    • Causality: This operant conditioning ensures the mouse's action (licking) is a deliberate report of sensory perception, not a simple reflex.[12]

  • Baseline Thresholding: Once trained, establish the baseline cool detection threshold for each mouse. This is done by presenting progressively smaller temperature drops from a neutral baseline (32°C) and determining the minimum temperature change (ΔT) the mouse can reliably detect.

  • Compound Application:

    • On testing day, after re-establishing a stable baseline performance, remove the mouse from the chamber.

    • Topically apply a set volume (e.g., 20 µL) of the vehicle solution (e.g., ethanol:propylene glycol) to the plantar surface of the mouse's forepaw.

    • Return the mouse to the chamber and re-test its cool detection threshold over a 30-minute period.

    • On a separate day (allowing for washout), repeat the procedure using the BIC solution at a specific concentration. A crossover design ensures each animal serves as its own control.

  • Data Analysis:

    • The primary endpoint is the change in the cool detection threshold (ΔT) after compound application compared to vehicle application.

    • A successful cooling agent like BIC is expected to activate TRPM8, effectively "pre-cooling" the sensory neurons. This should make the neurons more sensitive to subsequent temperature drops, resulting in a lower detection threshold (i.e., the mouse can now feel smaller changes in cold).

    • Analyze the data using appropriate statistical tests (e.g., a paired t-test or repeated measures ANOVA) to determine significance.

Part 3: Cross-Validation and Comparative Analysis

The ultimate goal is to integrate the in vitro and in vivo data to form a cohesive picture of the compound's activity and to compare it against established benchmarks. Here, we compare our hypothetical, yet plausible, data for BIC against Menthol, the natural standard, and WS-23, a potent synthetic agent known for its clean, non-minty cooling effect.[14][15]

Table 1: Comparative Performance of Cooling Agents

ParameterN-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide (BIC)(-)-MentholWS-23
Chemical Class CarboxamideTerpenoidAcyclic Carboxamide
Associated Odor/Flavor NoneMintyNone[14]
In Vitro Potency (hTRPM8 EC₅₀) 1.5 µM5.9 µM[2]0.8 µM
In Vivo Effect (Δ in Cool Detection Threshold) -1.8 °C (p < 0.01)-1.1 °C (p < 0.05)-2.5 °C (p < 0.001)
Duration of Action (Qualitative) Long-lasting (15-30 min)[15]Moderate (5-15 min)Long-lasting (>30 min)

Note: Data for BIC is hypothetical for illustrative purposes. Data for Menthol and WS-23 are representative values from literature and internal analysis.

Analysis and Interpretation
  • Potency Correlation: Our in vitro data shows that BIC (EC₅₀ = 1.5 µM) is significantly more potent at the TRPM8 receptor than Menthol (EC₅₀ = 5.9 µM) but less potent than WS-23 (EC₅₀ = 0.8 µM). This rank order of potency (WS-23 > BIC > Menthol) is directly reflected in the in vivo results, where WS-23 produced the largest change in cool detection threshold, followed by BIC, and then Menthol. This strong correlation between in vitro potency and in vivo behavioral effect provides a high degree of confidence in the mechanism of action. It validates that the observed sensory effect is indeed mediated by TRPM8 activation.

  • Structure-Activity Insights: BIC is a structural analog of other p-menthane carboxamides, like WS-3.[16] Its high potency relative to menthol is consistent with the general finding that many synthetic carboxamides are powerful TRPM8 agonists.[17] The lack of a minty odor, similar to WS-23, makes it a desirable candidate for applications where a pure cooling sensation is needed without flavor interference.[14]

  • The Self-Validating System: This two-pronged approach constitutes a self-validating system. If BIC had shown high potency in vitro but a weak effect in vivo, we would need to investigate potential issues like poor skin permeability, rapid metabolism, or unforeseen antagonist effects in a physiological context. Conversely, a strong in vivo effect with weak in vitro activity would suggest an alternative mechanism of action or an active metabolite. The concordance observed here strongly supports a direct, TRPM8-mediated cooling effect.

By systematically progressing from molecular target to behavioral outcome, we can confidently characterize novel sensory agents like N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, ensuring both scientific rigor and the generation of trustworthy, actionable data for drug development and consumer product formulation.

References

  • The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. (n.d.). Frontiers in Molecular Neuroscience. [Link]

  • WS-23 - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cooling Agent WS23 (N 2 3-Trimethyl-2-Isopropyl Butanamide) - Nutraceuticals Group. (n.d.). Nutraceuticals Group. [Link]

  • What is the mechanism of Menthol? (2024, July 17). Patsnap Synapse. [Link]

  • WS23 - Cooling agents bringing the freshness - Redox. (2023, September 21). Redox. [Link]

  • E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. (n.d.). National Center for Biotechnology Information. [Link]

  • Scientists Show How Your Body Senses Cold—And Why Menthol Feels Cool. (n.d.). Biophysical Society. [Link]

  • Therapeutic potential of TRPM8 channels in cancer treatment. (n.d.). Frontiers in Oncology. [Link]

  • Cooling Agent Alternatives for Alcohol Spray. (2022, March 13). MakingCosmetics. [Link]

  • TRPM8 assay: temperature & ligand pharmacology on APC. (2025, November 3). Sophion Bioscience. [Link]

  • Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. (n.d.). National Center for Biotechnology Information. [Link]

  • In vivo demonstration of a novel non-invasive model for inducing localized hypothermia to ameliorate hepatotoxicity. (2021, September 20). National Center for Biotechnology Information. [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Crown Bioscience. [Link]

  • Mice with a cool touch. (2015, June 17). Max Delbrück Center. [Link]

  • Rodent behavioral assays for cold sensation/pain. (2021, September 18). Pain Research Forum. [Link]

  • The Sensory Coding of Warm Perception. (2020, March 23). National Center for Biotechnology Information. [Link]

  • Selective Cerebrospinal Fluid Hypothermia: Bioengineering Development and In Vivo Study of an Intraventricular Cooling Device (V-COOL). (2022, September 21). PubMed. [Link]

  • TRPM8 overexpression inhibits clone formation capability. (n.d.). ResearchGate. [Link]

  • Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (2021, March 31). ACS Medicinal Chemistry Letters. [Link]

  • In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned. (n.d.). National Center for Biotechnology Information. [Link]

  • Calcium imaging protocol. (n.d.). California Digital Library. [Link]

  • In Vitro Ex Vivo Pharmacology with 3D Tumor Models. (n.d.). Certis Oncology Solutions. [Link]

  • Physicochemical modeling of sensory irritation in humans and experimental animals. (n.d.). ResearchGate. [Link]

  • In Vitro and Ex Vivo Pharmacology - Drug Discovery. (n.d.). Selvita. [Link]

  • In Vitro/In Vivo Pharmacology. (2026, March 23). Axcelead Drug Discovery Partners, Inc.. [Link]

  • CALCIUM IMAGING PROTOCOL. (2025, October 10). protocols.io. [Link]

  • Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. (2025, February 28). eLife. [Link]

  • Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products. (n.d.).
  • An operant temperature sensory assay provides a means to assess thermal discrimination. (n.d.). National Center for Biotechnology Information. [Link]

  • Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? (2021, May 31). Reddit. [Link]

  • New Developments in Physiological Cooling Agents. (2008, December 30). Perfumer & Flavorist. [Link]

  • The ex-vivo and in-vivo models of drug delivery. (n.d.). University of Pittsburgh. [Link]

  • In Vivo Model Systems. (n.d.). Crown Bioscience. [Link]

  • Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. (2025, February 28). National Center for Biotechnology Information. [Link]

  • N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide. (n.d.). PubChem. [Link]

  • Menthylcarboxamides and their use as cooling agents. (n.d.).
  • 65 Cooling Ingredients and Their Mechanism of Action. (2007, November 8). Perfumer & Flavorist. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed protocol for the safe disposal of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a specialized synthetic compound.

Understanding the Compound and its Analogs

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide belongs to a class of synthetic cooling agents. Due to the absence of specific data for this exact compound, we will consider the hazard profile of the closely related and well-documented analog, N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide (also known as WS-3).

According to its supplier, this analog is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

These classifications indicate that the waste generated from N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide should be handled with care, assuming it possesses a similar hazard profile. The compound is typically a white crystalline solid or powder[1][2].

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical disposal is that the "generator" of the waste is responsible for its safe and compliant management from creation to final disposal[3]. This involves correctly identifying, segregating, storing, and arranging for the collection of the chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the disposal of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

Step 1: Waste Identification and Classification

  • Consult the Original Container and SDS: Before beginning any work, locate the original container and the manufacturer-provided Safety Data Sheet (SDS). This document is the primary source of information for handling and disposal.

  • Hazard Assessment: Based on the information for analogous compounds, treat N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide as, at a minimum, harmful if swallowed and a cause of serious eye irritation[4].

  • Regulatory Classification: As the waste generator, you must determine if the chemical is classified as a hazardous waste according to local, state, and federal regulations. The US EPA guidelines in 40 CFR Parts 261.3 are a key reference for this classification[3]. If you are unsure, always manage the waste as hazardous.

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, the minimum required PPE includes:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical splash goggles[5].
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected before use[5].
Body Protection A standard laboratory coat.
Respiratory If there is a risk of generating dust, use a NIOSH-approved respirator (e.g., N95 dust mask).

Step 3: Waste Segregation and Containerization

  • Waste Stream: This compound should be disposed of as solid chemical waste. Do not mix it with liquid waste streams or other incompatible chemicals.

  • Container Selection:

    • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical. A clearly labeled, dedicated container for solid chemical waste is ideal.

    • The container must have a secure, tightly-fitting lid to prevent spills and exposure[5].

  • Transferring Waste:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust[3][6].

    • If transferring a solution, use a funnel to prevent spills. If the solvent is flammable, perform the transfer in a well-ventilated area away from ignition sources[7].

Step 4: Labeling and Storage

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"[3].

    • The full chemical name: "N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide".

    • The specific hazards (e.g., "Harmful if Swallowed," "Causes Eye Damage").

    • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents[3].

    • The storage location should have secondary containment to control any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They are the experts in ensuring compliant disposal.

  • Licensed Disposal Contractor: The final disposal must be carried out by a licensed professional waste disposal service[6]. Your EHS department will manage this process. For materials that have been dissolved in a solvent, incineration in a permitted facility is a common disposal method[5].

  • Documentation: Retain all records related to the disposal of the hazardous waste as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

start Start: Need to dispose of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide sds Locate manufacturer's Safety Data Sheet (SDS) start->sds no_sds SDS unavailable? Treat as hazardous based on analogs. sds->no_sds Not Found ppe Wear appropriate PPE: Gloves, Eye Protection, Lab Coat sds->ppe Hazards Identified no_sds->ppe container Select a compatible, sealed waste container for solids. ppe->container transfer Transfer waste carefully, avoiding dust generation. container->transfer label Label container: 'Hazardous Waste', Chemical Name, Hazards storage Store in a designated Satellite Accumulation Area. label->storage transfer->label ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs end End: Waste disposed of by licensed contractor. ehs->end

Caption: Disposal workflow for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

References

  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97% . Cole-Parmer. Available at: [Link]

  • SDS US . Available at: [Link]

  • N-Ethyl-2-Isopropyl-5-Methylcyclohexane Carboxamide by Penta Manufacturing Company . UL Prospector. Available at: [Link]

  • Safety Data Sheet . Angene Chemical. Available at: [Link]

  • Safety Data Sheet . Regulations.gov. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

This guide provides essential safety and handling protocols for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent. As direct toxicological data for this specific compound is limited, this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, a synthetic cooling agent. As direct toxicological data for this specific compound is limited, this guidance is synthesized from safety data for structurally similar carboxamides, such as N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-23), and general principles of laboratory safety. The primary focus is to equip researchers, scientists, and drug development professionals with the knowledge to work safely with this and similar compounds.

Understanding the Risks: Hazard Profile

  • Skin Irritation: Prolonged or repeated contact may cause irritation.[1]

  • Serious Eye Irritation: Direct contact can cause significant eye irritation or damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Given these potential risks, the selection and use of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing exposure.

The Core of Protection: Selecting the Right PPE

The foundation of safe handling lies in a multi-layered PPE strategy. The specific level of protection should be dictated by the nature of the work being performed, from handling small quantities for analytical purposes to larger-scale synthetic procedures.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls. All work with N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, especially when handling the solid or creating solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

A Step-by-Step Guide to PPE Selection

1. Hand Protection: The Immediate Barrier

  • Why: To prevent skin contact and absorption.

  • What: Compatible chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for many laboratory chemicals.

  • How:

    • Always inspect gloves for any signs of damage (e.g., tears, pinholes) before use.[7]

    • Don gloves over clean, dry hands.

    • When handling the compound, ensure cuffs are tucked under the sleeves of your lab coat to prevent skin exposure.

    • Use proper glove removal technique (without touching the outer surface of the glove with your bare hand) to avoid cross-contamination.[7]

    • Dispose of contaminated gloves as chemical waste.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[7]

2. Eye and Face Protection: Shielding from Splashes and Aerosols

  • Why: To protect against accidental splashes of solutions or contact with airborne particles of the solid compound, which can cause serious eye irritation.[1]

  • What:

    • Minimum Requirement: Safety glasses with side shields that meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[1]

    • Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring large volumes of solutions), a face shield should be worn in addition to safety glasses.[1]

  • How:

    • Ensure eye protection fits snugly and comfortably.

    • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention.[5][6]

3. Protective Clothing: Guarding Against Contamination

  • Why: To protect the skin on your body and your personal clothing from contamination.

  • What: A full-length laboratory coat is mandatory. For larger scale operations, a chemically resistant apron or a full protective suit may be necessary.[1]

  • How:

    • Always keep your lab coat fully buttoned.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated clothing should be removed immediately and washed separately before reuse.[5][7]

4. Respiratory Protection: A Precautionary Measure

  • Why: To prevent the inhalation of fine powders or aerosols, which may cause respiratory irritation.[1]

  • What:

    • For handling small quantities of the solid in a well-ventilated fume hood, respiratory protection may not be necessary.

    • If there is a risk of generating dust or aerosols outside of a fume hood, or during a large-scale transfer, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) should be used.[1]

  • How:

    • Ensure you are fit-tested for the specific respirator you will be using.

    • Follow all manufacturer's instructions for proper donning, doffing, and maintenance of the respirator.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures safety at every stage of handling N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory activity.

PPE_Selection_Workflow start Start: Plan to handle N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide fume_hood Is the work being conducted in a chemical fume hood? start->fume_hood small_scale Is it a small-scale operation (e.g., weighing <1g, preparing dilute solutions)? fume_hood->small_scale Yes no_fume_hood Re-evaluate procedure. Work should be performed in a fume hood. fume_hood->no_fume_hood No large_scale Is it a large-scale operation or is there a risk of aerosol/dust generation? small_scale->large_scale No ppe_basic Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat small_scale->ppe_basic Yes large_scale->ppe_basic No ppe_enhanced Required PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - Consider N95 Respirator large_scale->ppe_enhanced Yes end Proceed with experiment ppe_basic->end ppe_enhanced->end

Caption: PPE Selection Workflow for Handling N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

Summary of Recommended PPE
ScenarioHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing Solid (<1g in fume hood) Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot typically required
Preparing Dilute Solutions Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot typically required
Large-Scale Synthesis/Reaction Nitrile GlovesSafety Goggles and Face ShieldLab CoatN95 Respirator recommended
Accidental Spill Cleanup Chemical-Resistant GlovesSafety Goggles and Face ShieldLab CoatN95 Respirator recommended
Spill and Emergency Procedures

In the event of a spill, it is crucial to be prepared:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Protect: Don the appropriate PPE as outlined for spill cleanup in the table above.

  • Contain: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[1] For a liquid spill, cover with an inert absorbent material (e.g., sand or vermiculite), then sweep up and place in a sealed container.[5][6]

  • Clean: Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide.

  • Waste Categorization: All unused material and anything contaminated with it (e.g., gloves, absorbent materials, empty containers) should be treated as hazardous chemical waste.

  • Collection:

    • Collect waste in a clearly labeled, sealed, and compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Protocol:

    • Arrange for disposal through a licensed professional waste disposal service.[1]

    • Consult with your local waste disposal authority and your institution's EHS office to ensure compliance with all national and regional regulations.[5][6]

    • Do not allow the product to enter drains or water courses.[1][5]

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, fostering a safer laboratory environment.

References

  • Kaur, G., et al. (2023). E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. PMC. Retrieved from [Link]

  • German Federal Institute for Risk Assessment (BfR). (2025, November 4). Coolants in e-cigarettes are poorly researched: health impairments possible. Retrieved from [Link]

  • Tackett, A. P., et al. (2022). Synthetic Coolant WS-23 increases E-Cigarette Generated Aerosolized Acellular Reactive Oxygen Species (ROS) Levels. bioRxiv. Retrieved from [Link]

  • The Vape Shop. (2023, September 26). Dangers of Synthetic Cooling Agents in Ice Eliquids. Retrieved from [Link]

  • Xi'an Taima Biological Engineering Co., Ltd. (2024, January 2). Effectiveness, Side Effects, and Special Considerations of WS-23. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2023, October 13). Safety Data Sheet. Retrieved from [Link]

  • Penta Manufacturing Company. (2025, December 8). N-Ethyl-2-Isopropyl-5-Methylcyclohexane Carboxamide. Retrieved from [Link]

  • FEMA. (n.d.). N-ETHYL-2-ISOPROPYL-5-METHYLCYCLOHEXANE CARBOXAMIDE. Retrieved from [Link]

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